molecular formula C6H8ClN3 B1418818 6-Chloro-2-Ethylpyrimidin-4-Amine CAS No. 98134-36-2

6-Chloro-2-Ethylpyrimidin-4-Amine

Cat. No.: B1418818
CAS No.: 98134-36-2
M. Wt: 157.6 g/mol
InChI Key: UNSVPHMKJQIBCH-UHFFFAOYSA-N
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Description

6-Chloro-2-Ethylpyrimidin-4-Amine ( 98134-36-2) is an organic compound with the molecular formula C6H8ClN3 and a molecular weight of 157.60 g/mol . This aminopyrimidine derivative is characterized by a density of approximately 1.282 g/cm³ and a boiling point of 278.3°C at 760 mmHg . Its flash point is 122.1°C . As a pharmaceutical intermediate and a member of the aminopyrimidine class, it serves as a versatile building block in heterocyclic chemistry . Pyrimidine cores are fundamental in medicinal chemistry for developing active compounds, but the specific research applications, mechanism of action, and detailed biological profile of this compound are not detailed in the public literature. Researchers are advised to handle this material with care. It is harmful if inhaled, in contact with skin, or swallowed . Personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, should be worn . Use only in a chemical fume hood and ensure thorough washing after handling . This compound is intended for research purposes only and is strictly not for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSVPHMKJQIBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671920
Record name 6-Chloro-2-ethylpyrimidin-4-amine
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98134-36-2
Record name 6-Chloro-2-ethyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98134-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-ethylpyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-Ethylpyrimidin-4-Amine (CAS 98134-36-2): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-Ethylpyrimidin-4-Amine (CAS No. 98134-36-2), a critical heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, and detailed synthesis protocols, emphasizing the chemical rationale behind the procedural steps. A core focus of this guide is to illuminate its significance as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The content further explores robust analytical methodologies for quality control, essential safety and handling protocols, and a forward-looking perspective on its evolving role in drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this versatile compound.

Chapter 1: Introduction to this compound

Chemical Identity and Nomenclature

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are foundational to numerous biologically active molecules. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, largely because it acts as a bioisostere for the purine ring system of adenosine triphosphate (ATP), enabling competitive binding to the ATP sites of enzymes like kinases.[1]

  • IUPAC Name: this compound

  • CAS Number: 98134-36-2

  • Molecular Formula: C₆H₈ClN₃

  • Molecular Weight: 157.60 g/mol

  • Synonyms: 4-Amino-6-chloro-2-ethylpyrimidine, 2-Ethyl-6-chloro-4-pyrimidinamine

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring process safety and scalability.

PropertyValueSource
Boiling Point 278 °C
Density 1.282 g/cm³
Flash Point 122 °C
XLogP3 (Predicted) 1.6
Appearance White to off-white crystalline powder (Typical)Generic

Chapter 2: Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the construction of the pyrimidine ring, followed by chlorination and selective amination.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available precursors. The key disconnection points are the C-N and C-Cl bonds, leading back to a dihydroxypyrimidine intermediate, which in turn can be synthesized from an amidine and a β-ketoester equivalent.

G Target This compound Intermediate1 2-Ethyl-4,6-dichloropyrimidine Target->Intermediate1 Selective Amination (NH₃) Intermediate2 2-Ethyl-4,6-dihydroxypyrimidine Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) Precursors Propionamidine + Malonic Ester Derivative Intermediate2->Precursors Cyclocondensation

Caption: Retrosynthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is a representative, multi-step synthesis adapted from established procedures for analogous pyrimidine derivatives.

Step 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine

This step involves the base-catalyzed cyclocondensation of a malonic ester with propionamidine. Sodium ethoxide is a common choice for the base as it generates the reactive enolate of the malonate and also deprotonates the amidine.

  • Materials: Diethyl malonate, Propionamidine hydrochloride, Sodium ethoxide, Ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol in a reaction vessel equipped with a reflux condenser and mechanical stirrer.

    • Add propionamidine hydrochloride to the solution and stir to form the free base.

    • Slowly add diethyl malonate to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

    • Dissolve the residue in water and acidify with a strong acid (e.g., HCl) to a pH of ~5-6.

    • The precipitated product, 2-Ethyl-4,6-dihydroxypyrimidine, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-Ethyl-4,6-dichloropyrimidine

The dihydroxy intermediate is converted to the dichloro derivative using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

  • Materials: 2-Ethyl-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), a tertiary amine base (e.g., N,N-dimethylaniline).

  • Procedure:

    • In a fume hood, carefully charge a reaction vessel with phosphorus oxychloride.

    • Add 2-Ethyl-4,6-dihydroxypyrimidine portion-wise to the POCl₃.

    • Add a catalytic amount of N,N-dimethylaniline. The base facilitates the reaction and neutralizes the HCl byproduct.

    • Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice. This must be done slowly and with vigorous stirring due to the exothermic reaction of POCl₃ with water.

    • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Ethyl-4,6-dichloropyrimidine. Purification can be achieved by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound

The final step is a selective nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyrimidine ring have different reactivities. The C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. By controlling the reaction conditions (temperature, stoichiometry), one chlorine can be selectively replaced.

  • Materials: 2-Ethyl-4,6-dichloropyrimidine, Aqueous ammonia, an organic solvent (e.g., ethanol or isopropanol).

  • Procedure:

    • Dissolve 2-Ethyl-4,6-dichloropyrimidine in a suitable alcohol solvent in a pressure-rated reaction vessel.

    • Add a stoichiometric amount (or slight excess) of aqueous ammonia. Using a limited amount of the nucleophile is key to achieving mono-substitution.

    • Seal the vessel and heat to a moderate temperature (e.g., 60-80 °C). The reaction must be monitored carefully by HPLC or GC to prevent the formation of the di-amino byproduct.

    • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

    • If precipitation occurs, collect the product by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Amination Start1 Propionamidine + Diethyl Malonate Step1 Cyclocondensation (NaOEt, EtOH, Reflux) Start1->Step1 Product1 2-Ethyl-4,6-dihydroxypyrimidine Step1->Product1 Step2 Chlorination (POCl₃, Reflux) Product1->Step2 Product2 2-Ethyl-4,6-dichloropyrimidine Step2->Product2 Step3 S(N)Ar Reaction (Aqueous NH₃, Heat) Product2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Experimental workflow for the synthesis of the target compound.

Chapter 3: Key Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the realm of kinase inhibitors. The 4-amino group provides a key hydrogen bond donor, mimicking the interaction of ATP's adenine ring with the kinase hinge region, while the 6-chloro position serves as a reactive handle for further modification via cross-coupling or nucleophilic substitution reactions.

Case Study: Intermediate in the Synthesis of Dasatinib Analogues

While dasatinib itself utilizes a 2-chloro-N-methylpyrimidin-4-amine core, the synthetic logic is directly applicable. A closely related compound, 2-(6-chloro-2-methylpyrimidin-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide, is a known dasatinib intermediate. The synthesis involves the coupling of the chloropyrimidine with an aminothiazole derivative.

Reaction Scheme:

The synthesis proceeds via a nucleophilic aromatic substitution where the amino group of a thiazole derivative displaces the chlorine atom at the 6-position of the pyrimidine ring. This reaction is typically performed in the presence of a base to deprotonate the incoming nucleophile and neutralize the HCl byproduct.

  • Rationale for Component Choice:

    • This compound: Provides the core pyrimidine scaffold. The pre-installed amino group at C4 is crucial for kinase hinge binding in the final drug. The ethyl group at C2 can modulate solubility and steric interactions within the ATP binding pocket.

    • Aminothiazole Derivative: This fragment is often designed to occupy the solvent-exposed region of the kinase active site, allowing for modifications that enhance potency and selectivity.

    • Base (e.g., NaH, K₂CO₃): The use of a non-nucleophilic base is critical. A strong base like sodium hydride (NaH) irreversibly deprotonates the aminothiazole, increasing its nucleophilicity and driving the reaction forward.

G cluster_0 ATP Binding Site Kinase Kinase Enzyme Pathway Downstream Signaling (Cell Proliferation, Survival) Kinase->Pathway Phosphorylates & Activates ATP ATP ATP->Kinase Binds & Activates Drug Dasatinib Analogue (Final Product) Drug->Kinase Competitively Inhibits

Caption: Simplified signaling pathway showing competitive kinase inhibition.

Chapter 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques forms a self-validating system for its characterization.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Expected signals would include:

    • A singlet for the pyrimidine ring proton (C5-H).

    • A broad singlet for the amino (-NH₂) protons.

    • A quartet for the methylene (-CH₂) protons of the ethyl group.

    • A triplet for the methyl (-CH₃) protons of the ethyl group.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique confirms the carbon skeleton of the molecule, with distinct signals expected for the four unique aromatic carbons of the pyrimidine ring and the two carbons of the ethyl group.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₆H₈ClN₃), the expected molecular ion peaks would show a characteristic isotopic pattern for chlorine (~3:1 ratio for M+ and M+2).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound and identifying any process-related impurities.

ParameterTypical Value
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient A time-based gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Column Temp. 30-40 °C

Self-Validating System: The combination of these techniques provides a robust quality assessment. NMR confirms the structure, MS confirms the molecular weight and elemental composition (via isotopic pattern), and HPLC provides a quantitative measure of purity, ensuring that the material is suitable for the exacting standards of pharmaceutical development.

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Hazard Identification: Based on data for similar chloropyrimidines, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

    • For long-term stability, storage in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Chapter 6: Future Outlook

This compound is poised to remain a valuable building block in medicinal chemistry. Its utility extends beyond kinase inhibitors to other areas where the pyrimidine scaffold is advantageous. Future research will likely focus on:

  • Development of Novel Derivatives: The reactive chlorine atom allows for the introduction of a wide array of substituents through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), leading to novel chemical entities with diverse biological activities.

  • Application in New Therapeutic Areas: As our understanding of disease biology grows, new protein targets for which pyrimidine-based ligands are suitable will emerge, expanding the application of this intermediate.

  • Green Chemistry Approaches: The development of more sustainable and efficient synthetic routes with reduced environmental impact will be an ongoing area of focus for the manufacturing of this and similar intermediates.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Chemdad. 6-chloro-2-ethyl-pyrimidin-4-yl-amine. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Available at: [Link]

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An In-Depth Technical Guide to 6-Chloro-2-Ethylpyrimidin-4-Amine (CAS: 98134-36-2): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Significance

6-Chloro-2-Ethylpyrimidin-4-Amine is a substituted pyrimidine derivative that serves as a crucial and versatile building block in modern medicinal chemistry and drug discovery. Its structure, featuring a reactive chlorine atom at the C6 position, an amine at C4, and an ethyl group at C2, presents a unique combination of functionalities. The pyrimidine core is a well-established "privileged scaffold," frequently found in biologically active compounds and FDA-approved drugs.[1][2] The chloro-substituent acts as a key synthetic handle, allowing for a wide array of subsequent chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, thereby enabling the generation of diverse compound libraries for high-throughput screening.

This guide provides an in-depth analysis of the physicochemical properties, a robust synthesis protocol, proposed analytical characterization methods, and the strategic applications of this compound for researchers and professionals in the field of drug development.

Physicochemical and Computed Properties

The empirical and computed properties of a compound are foundational to its application, influencing its reactivity, solubility, and pharmacokinetic profile. The known properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 98134-36-2[3]
Molecular Formula C₆H₈ClN₃[3]
Molecular Weight 157.6 g/mol [3]
Boiling Point 278 °C[3]
Density 1.282 g/cm³[3]
Flash Point 122 °C[3]
Storage Conditions 2-8°C, Protect from light[3]
XLogP3 (Computed) 1.2[4]
Topological Polar Surface Area (Computed) 51.8 Ų[4]
Hydrogen Bond Donor Count (Computed) 1[4]
Hydrogen Bond Acceptor Count (Computed) 3[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The rationale for this approach is based on the differential reactivity of the two chlorine atoms in the precursor, 4,6-dichloro-2-ethylpyrimidine. The C4 position is more activated towards nucleophilic attack than the C6 position, allowing for selective displacement. However, for the synthesis of the target compound, a direct amination of 4,6-dichloro-2-ethylpyrimidine with a suitable ammonia source is the most direct pathway.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the commercially available 4,6-dihydroxy-2-ethylpyrimidine.

SynthesisWorkflow cluster_reagents A 4,6-Dihydroxy-2-ethylpyrimidine C 4,6-Dichloro-2-ethylpyrimidine (Intermediate) A->C Chlorination B POCl₃, Heat E This compound (Final Product) C->E Regioselective Amination D Ammonia (e.g., aq. NH₃), Solvent, Heat

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for the synthesis of similar chloropyrimidine derivatives.[5][6]

Step 1: Synthesis of 4,6-Dichloro-2-ethylpyrimidine (Intermediate)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-2-ethylpyrimidine (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-2-ethylpyrimidine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4,6-dichloro-2-ethylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a pressure-sealed reaction vessel.

  • Add an excess of aqueous ammonia (e.g., 28% NH₃ solution, 5.0-10.0 eq).

  • Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Add water to the residue, which may cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization (Proposed Methods)

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is required. While specific spectra for this exact compound were not found, the following describes the expected results.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal a characteristic triplet and quartet for the ethyl group protons. A singlet corresponding to the proton at the C5 position of the pyrimidine ring is expected. Additionally, a broad singlet for the -NH₂ protons will be visible.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct carbon signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the ethyl group, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.

Applications in Medicinal Chemistry & Drug Development

The strategic value of this compound lies in its utility as a versatile intermediate scaffold. The chlorine atom at the C6 position is a prime site for modification, enabling the synthesis of diverse derivatives.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or heteroaryl substituents, creating biaryl structures common in kinase inhibitors.

  • Buchwald-Hartwig Amination: Cross-coupling with primary or secondary amines to generate a library of substituted 6-aminopyrimidines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Nucleophilic Substitution: Displacement of the chloride with oxygen, sulfur, or other nitrogen nucleophiles to form ethers, thioethers, and other derivatives.

The following diagram illustrates the utility of the core scaffold for generating chemical diversity.

Applications cluster_reactions Chemical Diversification Pathways cluster_products Potential Derivative Classes Core This compound (Core Scaffold) A Suzuki Coupling (with R-B(OH)₂) Core->A B Buchwald-Hartwig Amination (with R₂NH) Core->B C Nucleophilic Substitution (with Nu-H) Core->C P1 6-Aryl/Heteroaryl Derivatives (e.g., Kinase Inhibitors) A->P1 P2 6-Amino Derivatives (e.g., GPCR Modulators) B->P2 P3 6-Alkoxy/Thioalkoxy Derivatives C->P3

Caption: Diversification potential of the this compound scaffold.

This strategic approach is widely employed in the development of therapeutics for various diseases, including cancer and inflammatory conditions, where substituted pyrimidines are known to be effective modulators of biological targets.[5][7][8]

Safety and Handling

Based on data for structurally similar compounds like 6-chloro-2-methylpyrimidin-4-amine, this compound should be handled with care.[4]

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light as recommended.[3]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Angene Chemical. (n.d.). Ethanone, 1-(3-pyridazinyl)-|1122-63-0. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-2-ethyl-N-pentan-2-ylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Aribo Chemical. (n.d.). Cas:1122-63-0 Name:Ethanone, 1-(3-pyridazinyl)- (9CI). Retrieved from [Link]

  • Taha, M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(11), 1934. MDPI. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 6-chloro-2-ethyl-pyrimidin-4-yl-amine. Retrieved from [Link]

  • Chemsrc. (n.d.). METHYLMAGNESIUM IODIDE | CAS#:917-64-6. Retrieved from [Link]

  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Chemsrc. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine | CAS#:1749-68-4. Retrieved from [Link]

  • G. C. R, Kumar, V., & Qin, H. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-231. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • G. C. R, Kumar, V., & Qin, H. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-231. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved from [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17462. PubMed Central. Retrieved from [Link]

  • Zhang, W., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327. PubMed Central. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-chloro-2-methylpyrimidin-4-amine (C5H6ClN3). Retrieved from [Link]

  • ChemBK. (n.d.). 6-Chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine. Retrieved from [Link]

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A Comprehensive Technical Guide to 6-Chloro-2-Ethylpyrimidin-4-Amine: Structure, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic biological nucleobases.[1] Within this class, substituted aminopyrimidines are of particular interest as privileged structures in the development of kinase inhibitors, anti-infectives, and central nervous system agents. This guide provides an in-depth technical overview of 6-Chloro-2-Ethylpyrimidin-4-Amine, a key heterocyclic building block whose strategic substitution pattern offers significant advantages for drug discovery and development professionals. The presence of a reactive chlorine atom, a nucleophilic amine, and an ethyl group provides a unique combination of properties and synthetic handles for molecular elaboration.

Chemical Identity and Structure

A precise understanding of a compound's structure and nomenclature is fundamental for reproducible research and clear scientific communication.

Nomenclature and Identifiers

The compound is systematically named and cataloged under various chemical identifiers, ensuring its unambiguous identification in literature and databases.

IdentifierValue
IUPAC Name This compound
Synonyms 4-Amino-6-chloro-2-ethylpyrimidine; 2-ethyl-6-chloro-pyrimidin-4-ylamine; 6-Chloro-2-ethyl-4-pyrimidinamine[2]
CAS Number 98134-36-2[2]
Molecular Formula C₆H₈ClN₃[2]
Molecular Weight 157.60 g/mol [2]
InChI InChI=1S/C6H8ClN3/c1-2-5-8-4(7)3-6(10)9-5/h3H,2H2,1H3,(H2,8,9,10)
SMILES CCC1=NC(=CC(=N1)Cl)N
Structural Elucidation

The structure of this compound consists of a central pyrimidine ring substituted at positions 2, 4, and 6.

  • Pyrimidine Core: A diazine heterocycle that serves as the aromatic scaffold.

  • C2-Ethyl Group: An alkyl substituent that can influence solubility, metabolic stability, and steric interactions with biological targets.

  • C4-Amino Group: A primary amine that acts as a key hydrogen bond donor and a site for further functionalization.

  • C6-Chloro Group: An electron-withdrawing group and a crucial reactive handle. It serves as a leaving group for nucleophilic aromatic substitution (SNAr) or as a coupling partner in metal-catalyzed cross-coupling reactions.

Chemical Structure of this compound

Physicochemical Properties

The physical and chemical properties of the compound are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Appearance White to off-white solid (predicted)-
Boiling Point 278 °C[2]
Density 1.282 g/cm³[2]
Flash Point 122 °C[2]
Melting Point Not available. Related compounds such as 6-chloro-4-(N-(4-ethyl)phenyl)-2,4-pyrimidinediamine melt in the range of 172-174 °C.[3]-
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF.-
Storage Store at 2-8°C, protected from light.[2]-

Synthesis and Mechanistic Insights

The synthesis of this compound is logically achieved through a regioselective amination of a dichlorinated pyrimidine precursor. This approach is both efficient and scalable, relying on well-established heterocyclic chemistry principles.

Retrosynthetic Analysis

The most direct synthetic route disconnects the C4-N bond, identifying 4,6-dichloro-2-ethylpyrimidine and an ammonia source as the key precursors. The dichlorinated precursor itself can be synthesized from the corresponding dihydroxy pyrimidine, a common and often commercially available starting material.

Proposed Synthetic Protocol: Amination of 4,6-Dichloro-2-ethylpyrimidine

This protocol describes a standard nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position is more activated towards nucleophilic attack than the C6 chlorine due to the electronic influence of the ring nitrogens, allowing for selective mono-amination.

Step 1: Reaction Setup

  • To a sealed pressure vessel, add 4,6-dichloro-2-ethylpyrimidine (1 equivalent).

  • Add a suitable alcohol solvent, such as ethanol or n-butanol (5-10 volumes).

  • Add aqueous ammonium hydroxide (28-30%, 5-10 equivalents).

    • Causality: A large excess of ammonia is used to favor the desired amination reaction and minimize the formation of diarylamine byproducts. The alcohol serves as a polar protic solvent to facilitate the dissolution of reactants and stabilize the charged Meisenheimer intermediate of the SNAr mechanism.

Step 2: Reaction Execution

  • Seal the vessel securely.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

    • Causality: Elevated temperature is required to overcome the activation energy for the SNAr reaction on the electron-deficient pyrimidine ring.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Add water to the residue, which will precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

    • Causality: The product has low solubility in water, allowing for its isolation via precipitation upon removal of the organic solvent.

Step 4: Purification

  • If necessary, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

    • Self-Validation: The purity of the final compound should be validated by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity (>95%). The melting point should be sharp.

Synthesis Workflow Visualization

The diagram below illustrates the logical flow from the precursor to the final product.

SynthesisWorkflow Start 4,6-Dichloro-2-ethylpyrimidine Reagent Ammonium Hydroxide (NH4OH) Ethanol, 80-100°C Start->Reagent Product This compound Reagent->Product S_NAr Reaction Purification Work-up & Purification (Precipitation/Recrystallization) Product->Purification

Synthesis workflow for this compound.

Chemical Reactivity and Applications

The utility of this compound in drug development stems from its defined points of reactivity, which allow for its use as a versatile scaffold.

Core Reactivity

The molecule possesses two primary sites for further chemical modification:

  • Nucleophilic Substitution at C6: The remaining chlorine atom is a prime site for a second SNAr reaction with various nucleophiles (amines, thiols, alcohols), allowing for the construction of diverse compound libraries.

  • Metal-Catalyzed Cross-Coupling: The C6-Cl bond can readily participate in palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings. This enables the introduction of aryl, heteroaryl, amine, or alkynyl groups, which is a cornerstone of modern medicinal chemistry.

  • Reactions of the Amino Group: The C4-amino group can be acylated, alkylated, or used in reductive amination to build more complex side chains.

Application as a Synthetic Intermediate

This compound is an ideal starting point for the synthesis of targeted therapies. For example, related 6-chloro-N-alkylpyrimidin-4-amine scaffolds are used to prepare potent Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors for antitumor applications.[4] The general strategy involves using the C4-amine as an anchor point and displacing the C6-chloro group to build out the rest of the pharmacophore. The presence of chlorine in drug candidates is often associated with improved metabolic stability and binding affinity.

Logical Application Pathway

The following diagram illustrates how the core structure can be elaborated into a hypothetical, more complex drug-like molecule, demonstrating its value as a synthetic intermediate.

ApplicationPathway cluster_0 Elaboration at C6 Position Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig (R2-NH, Pd catalyst) Core->Buchwald Product_Suzuki Aryl-Substituted Derivative Suzuki->Product_Suzuki Product_Buchwald Amine-Substituted Derivative Buchwald->Product_Buchwald Final Complex Drug Candidate Product_Suzuki->Final Product_Buchwald->Final

Elaboration of the core scaffold into advanced intermediates.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related chloro-aminopyrimidines provide a strong basis for hazard assessment and handling procedures.

Hazard Identification

Based on analogous structures like 2-Amino-4-chloro-6-methylpyrimidine, the compound should be handled as potentially hazardous.

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures

Standard laboratory hygiene and safety practices should be strictly followed.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Stability
  • Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place at 2-8°C, protected from light.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure features multiple, orthogonally reactive sites that can be selectively functionalized to generate diverse libraries of complex molecules. The straightforward and scalable synthesis, combined with its strategic importance as a scaffold for kinase inhibitors and other therapeutic agents, makes it an essential tool for researchers and scientists in the pharmaceutical industry. Proper adherence to safety and handling protocols is necessary to ensure its effective and safe use in the laboratory.

References

  • 6-chloro-5-ethyl-2-methyl-4-pyrimidinamine - 89728-40-5, C7H10ClN3, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . MDPI. Available from: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines . National Institutes of Health (NIH). Available from: [Link]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines . ResearchGate. Available from: [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 . PubChem. Available from: [Link]

  • 6-chloro-2-ethyl-N-pentan-2-ylpyrimidin-4-amine . PubChem. Available from: [Link]

  • 6-chloro-2-ethyl-pyrimidin-4-yl-amine . Chongqing Chemdad Co., Ltd. Available from: [Link]

  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
  • Process for preparing 4,6-dichloro-pyrimidine. Google Patents.
  • Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Google Patents.
  • 2-Chloro-6-methylpyrimidin-4-amine . National Institutes of Health (NIH). Available from: [Link]

  • 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 . PubChem. Available from: [Link]

  • 6-Chloro-N-ethylpyrimidin-4-amine . Chongqing Chemdad Co., Ltd. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs . PubMed Central. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. Available from: [Link]

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The Indispensable Role of Aminated Pyrimidines in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Evolving Potential of a Privileged Scaffold

The pyrimidine nucleus, a cornerstone of life's genetic blueprint as a constituent of nucleobases, has proven to be an exceptionally fruitful scaffold in the realm of medicinal chemistry.[1] Its inherent ability to engage in a multitude of non-covalent interactions, coupled with its synthetic tractability, has cemented its status as a "privileged structure" in drug discovery. This guide delves into a specific, yet profoundly impactful, subset of these molecules: the aminated pyrimidine derivatives. The strategic introduction of amino groups onto the pyrimidine ring profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional conformation. These modifications have unlocked a vast therapeutic landscape, leading to the development of blockbuster drugs and promising clinical candidates across a spectrum of diseases, from cancer to infectious diseases. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological significance of aminated pyrimidine derivatives, grounded in mechanistic insights and practical, field-proven methodologies.

I. The Aminated Pyrimidine Core: A Gateway to Diverse Biological Activity

The addition of one or more amino groups to the pyrimidine ring is a key strategy in medicinal chemistry to modulate the biological activity of the resulting derivatives. This functionalization imparts several crucial properties that enhance their drug-like characteristics and target engagement.

Aminated pyrimidines exhibit a wide array of pharmacological activities, including but not limited to:

  • Anticancer: A significant number of aminated pyrimidine derivatives function as potent kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3]

  • Antimicrobial: Diaminopyrimidine derivatives, a notable subclass, have a long history as effective antimicrobial agents, primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.[4][5]

  • Anti-inflammatory: Certain aminated pyrimidines have demonstrated significant anti-inflammatory properties by modulating the activity of key inflammatory mediators.[6]

  • Antiviral: The pyrimidine scaffold is a component of several antiviral drugs, and aminated derivatives have been explored for their potential to inhibit viral replication.[1]

The versatility of the aminated pyrimidine scaffold stems from its ability to serve as a bioisostere for other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties.[1]

II. Aminated Pyrimidines as Kinase Inhibitors: A Paradigm in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Aminated pyrimidines have emerged as a dominant class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[2]

A. Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and survival.[7] Mutations that lead to the constitutive activation of EGFR are common drivers of various cancers, particularly non-small-cell lung cancer (NSCLC).[8] Aminated pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.[8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand (EGF) Ligand (EGF) EGFR EGFR P Ligand (EGF)->EGFR Binding & Dimerization RAS RAS EGFR:p1->RAS Activation PI3K PI3K EGFR:p1->PI3K Activation ERK ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR mTOR->Proliferation Inhibitor Aminated Pyrimidine EGFR Inhibitor Inhibitor->EGFR Inhibition

Quantitative Data: Inhibitory Activity of Aminated Pyrimidine-Based EGFR Inhibitors

Compound ClassTargetIC50 (nM)Cancer Cell LineReference
2-Aminopyrimidine DerivativesEGFR-TK0.9 - 37.7 µMMCF-7[7]
Fused PyrimidinesMutant EGFRVariesNSCLC cell lines[8]
B. Modulating the Cell Cycle through Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is a tightly regulated process controlled by CDKs, which, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through its different phases.[9] The aberrant activity of CDKs is a common feature of cancer, leading to uncontrolled cell division. Aminated pyrimidine derivatives have been instrumental in the development of CDK inhibitors, some of which have gained FDA approval for the treatment of certain cancers.[9]

CDK_Cell_Cycle_Pathway cluster_g1 G1 Phase cluster_s S Phase (DNA Synthesis) cluster_g2_m G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Forms Complex Rb Rb CDK4/6->Rb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Forms Complex CDK1 CDK1 CDK2->CDK1 Cyclin B Cyclin B Cyclin B->CDK1 Forms Complex Cell Division Cell Division CDK1->Cell Division E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription S-Phase Genes->CDK2 Inhibitor Aminated Pyrimidine CDK Inhibitor Inhibitor->CDK4/6 Inhibition Inhibitor->CDK2 Inhibition Inhibitor->CDK1 Inhibition

Quantitative Data: Inhibitory Activity of Aminated Pyrimidine-Based CDK Inhibitors

Compound ClassTargetIC50 (nM)Cancer Cell LineReference
(4-Pyrazolyl)-2-aminopyrimidinesCDK20.29CCNE1-amplified models[10]
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidineCDK9<10 µMPancreatic cancer cells[11]
2-Aminopyrimidine-BasedCDK9/HDAC188.4 / 168.9Hematological and solid tumor cells[9]

III. Diaminopyrimidines: A Classic and Evolving Class of Antimicrobial Agents

Diaminopyrimidines, such as trimethoprim, represent a cornerstone in the field of antimicrobial chemotherapy.[12] Their primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria.[4][5] This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.[4]

DHFR_Inhibition_Pathway cluster_folate_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase DHF Dihydrofolate (DHF) Dihydropteroate_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide\nSynthesis Nucleotide Synthesis THF->Nucleotide\nSynthesis Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Inhibition Diaminopyrimidines Diaminopyrimidines Diaminopyrimidines->DHFR Inhibition

The synergistic combination of diaminopyrimidines with sulfonamides, which inhibit an earlier step in the same pathway, has been a highly effective strategy to combat bacterial infections and minimize the development of resistance.[4]

IV. Experimental Protocols: Methodologies for Assessing Biological Activity

The evaluation of the biological significance of aminated pyrimidine derivatives relies on a suite of robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.

A. Protocol for In Vitro Kinase Inhibition Assay (e.g., EGFR or CDK)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Materials:

  • Recombinant human kinase (e.g., EGFR, CDK9)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compound (aminated pyrimidine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 5 µL of a mixture containing the kinase and the peptide substrate in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (wells with no enzyme).

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]

B. Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (aminated pyrimidine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

C. Protocol for Bacterial Biofilm Inhibition Assay

This protocol describes a method to assess the ability of a compound to inhibit the formation of bacterial biofilms.

1. Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB)

  • Test compound (aminated pyrimidine derivative) dissolved in a suitable solvent

  • Sterile 96-well flat-bottom plates

  • Crystal violet solution (0.1%)

  • 30% Acetic acid

  • Static incubator (37°C)

  • Microplate reader

2. Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain into the growth medium and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh medium to an OD600 of 0.05.

  • Plate Setup and Treatment:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of serial dilutions of the test compound to the wells. Include a vehicle control and a media-only blank.

  • Incubation for Biofilm Formation:

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells by aspiration.

    • Wash the wells gently with sterile PBS.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet and wash the wells with water to remove excess stain.

    • Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 595 nm using a microplate reader.

    • Calculate the percentage of biofilm inhibition compared to the vehicle control.

V. Synthesis of Aminated Pyrimidine Derivatives: A General Overview

The synthesis of aminated pyrimidine derivatives often involves the construction of the pyrimidine ring followed by the introduction of amino groups, or the use of aminated precursors in the cyclization reaction. A common and versatile method is the condensation of a compound containing an amidine group with a three-carbon component.[15]

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_product Product Amidine Amidine Derivative (e.g., Guanidine) Condensation Condensation/ Cyclization Amidine->Condensation Three_Carbon_Unit Three-Carbon Unit (e.g., β-Dicarbonyl Compound) Three_Carbon_Unit->Condensation Aminated_Pyrimidine Aminated Pyrimidine Derivative Condensation->Aminated_Pyrimidine

For instance, 2,4-diaminopyrimidines can be synthesized from 2-amino-4-chloropyrimidine by reaction with ammonia.[16] More complex derivatives can be prepared through multi-step synthetic routes involving protection-deprotection strategies and cross-coupling reactions to introduce various substituents.[17]

VI. Conclusion and Future Perspectives

Aminated pyrimidine derivatives have unequivocally demonstrated their profound biological significance, transitioning from fundamental building blocks of life to indispensable tools in the modern pharmacopeia. Their success as kinase inhibitors has revolutionized cancer therapy, while their long-standing role as antimicrobial agents continues to be relevant in the face of growing antibiotic resistance. The modular nature of the pyrimidine scaffold, combined with the diverse chemical space accessible through amination and further derivatization, ensures that this privileged structure will remain a focal point of drug discovery and development for the foreseeable future. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the application of innovative synthetic methodologies to expand the chemical diversity of aminated pyrimidine libraries.

VII. References

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. Available at: [Link]

  • Mechanism of Action of Tetrahydrofolate Synthesis Inhibitors - Sulfonamides and Diaminopyrimidines. PharmaXChange.info. Available at: [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. Available at: [Link]

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  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. CureFFI.org. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. Available at: [Link]

  • diaminopyrimidine antibiotic [Drug Class]. CARD. Available at: [Link]

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  • CDK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available at: [Link]

  • Synthesis of 2,4-Diamino-5-aryl-6-substituted pyrimidine derivatives 10a-q and 11a-q. National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

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  • Biofilm assay. iGEM. Available at: [Link]

  • In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with different mechanisms of action. PubMed. Available at: [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

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  • Dihydrofolate reductase. Proteopedia. Available at: [Link]

  • Microtiter Dish Biofilm Formation Assay. PubMed Central. Available at: [Link]

  • The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. PubMed Central. Available at: [Link]

  • CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. Available at: [Link]

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  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health. Available at: [Link]

  • Dihydrofolate Reductase. BMRB. Available at: [Link]

  • Molecule of the Month: Dihydrofolate Reductase. PDB-101. Available at: [Link]

  • Dihydrofolate reductase. Wikipedia. Available at: [Link]

  • Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. MDPI. Available at: [Link]

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  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

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The Strategic Core: A Technical Guide to 6-Chloro-2-Ethylpyrimidin-4-Amine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 6-Chloro-2-Ethylpyrimidin-4-Amine emerges as a highly versatile and strategic intermediate. Its unique substitution pattern—a reactive chlorine atom, a primary amine, and an ethyl group—offers a trifecta of synthetic handles, enabling chemists to forge complex molecular structures with precision and efficiency. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its pivotal role in the development of targeted therapies, most notably kinase inhibitors. Through a detailed examination of its chemical behavior and strategic applications, we illuminate the causality behind its utility and provide actionable protocols for its implementation in drug discovery pipelines.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a privileged scaffold in drug discovery, owing to its presence in the nucleobases of DNA and RNA and its ability to engage in a multitude of biological interactions.[1] This has led to the development of a wide array of pyrimidine derivatives with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrimidine core is paramount in modulating the biological activity and pharmacokinetic properties of these molecules. Halogenated pyrimidines, in particular, serve as key precursors for the introduction of various substituents through nucleophilic aromatic substitution (SNAr) reactions.[3]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that leverages fundamental principles of heterocyclic chemistry. A plausible and efficient synthetic route commences with the condensation of ethyl propionimidate with a suitable three-carbon synthon, followed by chlorination and selective amination.

Conceptual Synthetic Pathway

The synthesis hinges on the regioselective functionalization of a dichlorinated pyrimidine intermediate. The presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring presents a challenge in achieving selective substitution. However, the electronic nature of the pyrimidine ring and the influence of the 2-ethyl substituent guide the regioselectivity of the amination reaction.

Synthetic_Pathway Ethyl_Propionimidate Ethyl Propionimidate Condensation Condensation Ethyl_Propionimidate->Condensation Malononitrile Malononitrile Malononitrile->Condensation Base Base (e.g., NaOEt) Base->Condensation Dihydroxypyrimidine 2-Ethyl-4,6-dihydroxypyrimidine Condensation->Dihydroxypyrimidine Chlorination Chlorination Dihydroxypyrimidine->Chlorination POCl3 POCl3 POCl3->Chlorination Dichloropyrimidine 2-Ethyl-4,6-dichloropyrimidine Chlorination->Dichloropyrimidine SNAr Regioselective SNAr Dichloropyrimidine->SNAr Ammonia Ammonia (aq.) Ammonia->SNAr Final_Product This compound SNAr->Final_Product

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Analogous Synthesis)

Step 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add ethyl propionimidate hydrochloride, followed by the dropwise addition of diethyl malonate.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.[5]

  • Filter the solid, wash with cold water, and dry to obtain 2-Ethyl-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 2-Ethyl-4,6-dichloropyrimidine

  • In a well-ventilated fume hood, carefully add 2-Ethyl-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride (POCl3).[6][7]

  • Optionally, a tertiary amine base such as N,N-dimethylaniline can be added to facilitate the reaction.[7]

  • Heat the mixture to reflux for several hours.

  • After completion, the excess POCl3 is carefully removed by distillation under reduced pressure.

  • The residue is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-Ethyl-4,6-dichloropyrimidine.

Step 3: Synthesis of this compound

  • Dissolve 2-Ethyl-4,6-dichloropyrimidine in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of aqueous ammonia to the solution.

  • Heat the reaction mixture in a sealed vessel or under reflux for several hours. The reaction progress should be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography or recrystallization yields pure this compound.

The Chemistry of a Privileged Intermediate: Reactivity and Mechanistic Insights

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, while the amino group at the 4-position can act as a nucleophile or be further functionalized.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The chlorine atom at the C6 position is the primary site for synthetic elaboration. It readily undergoes SNAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains, which is a key strategy in tuning the biological activity of the final molecule.

SNAr_Reaction Start This compound Reaction SNAr Reaction Start->Reaction Nucleophile Nucleophile (R-NH2, R-OH, R-SH) Nucleophile->Reaction Product 6-Substituted-2-Ethylpyrimidin-4-Amine Reaction->Product

Caption: General scheme for SNAr reactions at the C6 position.

Reactions at the C4-Amino Group

The primary amino group at the C4 position can undergo a variety of transformations, including acylation, alkylation, and condensation reactions. This provides a secondary point for diversification, allowing for the construction of more complex and elaborate molecular architectures.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key building block in the synthesis of a variety of kinase inhibitors.

Case Study: Synthesis of a Dasatinib Analog

Dasatinib is a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.[8] The synthesis of analogs of Dasatinib can utilize a 6-chloro-2-alkylpyrimidin-4-amine intermediate. For instance, a related compound, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is a key intermediate in the synthesis of Dasatinib analogs.[9] The synthesis involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with an aminothiazole derivative.

General Strategy for Kinase Inhibitor Synthesis

A common strategy for the synthesis of pyrimidine-based kinase inhibitors involves the following steps:

  • SNAr at C6: Reaction of this compound with a suitable amine-containing fragment to introduce a key pharmacophoric element.

  • Functionalization of the C4-Amino Group: Acylation or other modifications of the C4-amino group to introduce further diversity and modulate the compound's properties.

This modular approach allows for the rapid generation of libraries of compounds for screening and lead optimization.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number98134-36-2[10][11]
Molecular FormulaC6H8ClN3[11]
Molecular Weight157.6 g/mol [11]
Boiling Point278 °C[11]
Density1.282 g/cm3[11]
Storage2-8°C (protect from light)[11]

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of complex, biologically active molecules. As our understanding of disease pathways continues to evolve, the demand for novel and effective therapeutics will only increase. Intermediates like this compound will undoubtedly continue to play a pivotal role in meeting this demand, empowering chemists to build the next generation of life-saving medicines. The principles of regioselectivity and controlled functionalization embodied by this molecule will remain central to the art and science of drug discovery.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Wang, D., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.
  • US Patent No. US20060035913A1. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
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  • Rassias, G., et al. (2020). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][8]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 25(18), 4236.

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  • Chinese Patent No. CN102516182B. (2012). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
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6-Chloro-2-Ethylpyrimidin-4-Amine: A Mechanistic Scoping Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the potential mechanism of action of 6-Chloro-2-Ethylpyrimidin-4-Amine in biological systems. Direct experimental data on this specific molecule is not publicly available. Therefore, this document synthesizes findings from structurally analogous aminopyrimidine derivatives to construct a scientifically grounded, albeit putative, mechanistic framework. We will explore the well-established role of the aminopyrimidine scaffold as a "privileged" structure in medicinal chemistry, with a particular focus on its function as a hinge-binding motif in protein kinases. By examining the structure-activity relationships of closely related compounds, we will infer the likely biological targets and cellular effects of this compound. This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for initiating research and development programs centered on this and related compounds.

Introduction: The Aminopyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. In the realm of medicinal chemistry, the aminopyrimidine scaffold has emerged as a highly versatile and successful framework for the design of targeted therapeutics. Its ability to mimic the purine core of ATP allows it to function as a competitive inhibitor for a vast array of ATP-dependent enzymes, most notably protein kinases.[1] This has led to the development of numerous blockbuster drugs for the treatment of cancer and other diseases.

The general structure of this compound features three key functional groups that are amenable to synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties:

  • C4-Amine: This group is crucial for forming key hydrogen bond interactions with the hinge region of many protein kinases.

  • C6-Chloro: The chlorine atom at this position can serve as a leaving group for further synthetic elaboration via nucleophilic substitution, enabling the creation of diverse chemical libraries.[2]

  • C2-Ethyl: Alkyl substitutions at the C2 position can influence selectivity and potency by interacting with hydrophobic pockets in the target protein's active site.

Given the prevalence of the aminopyrimidine core in approved drugs and clinical candidates, it is highly probable that this compound exerts its biological effects through the modulation of one or more protein kinases.

Putative Mechanism of Action: Kinase Inhibition

Based on extensive data from analogous compounds, the most probable mechanism of action for this compound is the inhibition of protein kinases. The 4-amino group is predicted to form one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for ATP binding. The pyrimidine ring itself will likely engage in van der Waals interactions within the ATP-binding pocket. The 2-ethyl group is positioned to project into a hydrophobic pocket adjacent to the hinge, potentially conferring selectivity for certain kinases over others.

Potential Kinase Targets

A wide range of kinases have been successfully targeted by aminopyrimidine-based inhibitors. Based on the substitution pattern of this compound, several kinase families are of particular interest for initial screening:

  • Src Family Kinases (SFKs): Several 2,4-diaminopyrimidine derivatives have shown potent inhibition of Src and Abl kinases.[3]

  • Cyclin-Dependent Kinases (CDKs): CDK4/6 inhibitors, such as Palbociclib and Ribociclib, feature a 2-aminopyrimidine core and have demonstrated significant anti-proliferative activity in cancer models.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): A related compound, 6-Chloro-N-ethylpyrimidin-4-amine, is used as a reactant in the preparation of potential FGFR tyrosine kinase inhibitors.

The following table summarizes the inhibitory activities of representative aminopyrimidine-based kinase inhibitors against various kinases, providing a basis for comparison.

Compound ClassTarget Kinase(s)Reported IC50Reference
2-(aminopyrimidinyl)thiazole-5-carboxamidesSrc/AblNot specified, potent[3]
6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivativesCDK4/60.710/1.10 nM[4]
4-chloro-5-substituted-pyrimidin-2-amine derivativesALK/EGFRDual inhibitor[5]

Alternative/Secondary Putative Mechanisms of Action

While kinase inhibition is the most likely mechanism, the versatility of the aminopyrimidine scaffold allows for the possibility of other biological activities.

Enzyme Inhibition

Derivatives of 2-aminopyrimidine have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in certain cancers and other diseases.[6] This suggests that this compound could potentially inhibit other enzymes with structurally similar active sites.

G-Protein Coupled Receptor (GPCR) Antagonism

The aminopyrimidine scaffold has also been utilized in the development of antagonists for GPCRs, such as CXCR4.[7] While the structural requirements for GPCR binding are distinct from those for kinase inhibition, this remains a plausible, though less likely, mechanism of action.

Ion Channel Modulation

Certain aminopyridine derivatives are known potassium channel blockers.[8] Although pyrimidines are structurally distinct, the presence of the amino group could potentially allow for interactions with ion channel pores.

Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key steps, from initial target identification to in-depth cellular characterization.

experimental_workflow Experimental Workflow for MoA Elucidation cluster_target_id Phase 1: Target Identification & Validation cluster_biochemical Phase 2: Biochemical & Biophysical Characterization cluster_cellular Phase 3: Cellular & In Vivo Characterization kinome_screen Broad Kinome Screen (e.g., KINOMEscan) target_validation Target Validation (e.g., siRNA, CRISPR) kinome_screen->target_validation Identify primary kinase targets cell_based_phenotypic Cell-Based Phenotypic Screening (e.g., anti-proliferation) cell_based_phenotypic->target_validation Correlate phenotype with target engagement ic50 Biochemical IC50 Determination (e.g., TR-FRET, AlphaLISA) target_validation->ic50 Confirm on-target potency binding_kinetics Binding Kinetics & Affinity (e.g., SPR, ITC) ic50->binding_kinetics Characterize binding dynamics structural_biology Structural Biology (X-ray crystallography, Cryo-EM) binding_kinetics->structural_biology Elucidate binding mode cellular_target_engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) structural_biology->cellular_target_engagement Confirm target engagement in cells downstream_signaling Downstream Signaling Pathway Analysis (e.g., Western Blot, Phospho-proteomics) cellular_target_engagement->downstream_signaling Assess functional consequences in_vivo_efficacy In Vivo Efficacy & PK/PD Modeling downstream_signaling->in_vivo_efficacy Evaluate therapeutic potential

Figure 1: A stepwise experimental workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

Phase 1: Target Identification & Validation

  • Broad Kinome Screen:

    • Objective: To identify the primary kinase targets of this compound.

    • Protocol: Perform a competitive binding assay against a large panel of human kinases (e.g., KINOMEscan™). The compound is incubated with DNA-tagged kinases, and its ability to displace a reference ligand is quantified.

    • Data Analysis: Results are typically expressed as the percentage of remaining kinase bound to the reference ligand at a given concentration of the test compound. Hits are identified as kinases showing significant displacement.

  • Cell-Based Phenotypic Screening:

    • Objective: To assess the functional effects of the compound in a cellular context.

    • Protocol: Treat various cancer cell lines with a dose-response of this compound and measure cell viability after 72 hours using a CellTiter-Glo® assay.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Target Validation:

    • Objective: To confirm that the identified kinase targets are responsible for the observed cellular phenotype.

    • Protocol: Use siRNA or CRISPR/Cas9 to knockdown the expression of the top kinase hits in a sensitive cell line. Treat the knockdown cells with this compound and assess for a shift in the GI50.

    • Data Analysis: A rightward shift in the GI50 upon target knockdown indicates that the compound's anti-proliferative effect is at least partially mediated through that kinase.

Phase 2: Biochemical & Biophysical Characterization

  • Biochemical IC50 Determination:

    • Objective: To quantify the potency of the compound against the validated kinase targets.

    • Protocol: Perform an in vitro kinase activity assay (e.g., TR-FRET or AlphaLISA) using the purified kinase, a substrate, and ATP. Measure the inhibition of substrate phosphorylation across a range of compound concentrations.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Phase 3: Cellular & In Vivo Characterization

  • Cellular Target Engagement:

    • Objective: To confirm that the compound engages its target kinase within living cells.

    • Protocol: Utilize a NanoBRET™ target engagement assay. Co-express the target kinase fused to NanoLuc® luciferase and a fluorescent tracer in cells. Measure the BRET signal in the presence of increasing concentrations of this compound.

    • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer and engagement of the target by the compound.

  • Downstream Signaling Pathway Analysis:

    • Objective: To assess the functional consequences of target inhibition.

    • Protocol: Treat cells with the compound and analyze the phosphorylation status of known downstream substrates of the target kinase via Western blotting or phospho-proteomics.

    • Data Analysis: A reduction in the phosphorylation of downstream substrates confirms functional inhibition of the signaling pathway.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a comprehensive analysis of its structural analogues strongly suggests a role as a protein kinase inhibitor. The aminopyrimidine scaffold provides a robust platform for engaging the hinge region of the kinase ATP-binding pocket, while the 2-ethyl and 6-chloro substituents offer opportunities for achieving potency and selectivity. The experimental workflow detailed in this guide provides a clear roadmap for the systematic elucidation of its precise molecular mechanism and the evaluation of its therapeutic potential. This foundational understanding is a critical first step in the journey of translating a promising chemical entity into a novel therapeutic agent.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. Available at: [Link]

  • 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine. MySkinRecipes. Available at: [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

  • 6-chloro-2-ethyl-N-pentan-2-ylpyrimidin-4-amine. PubChem. Available at: [Link]

  • CAS 98134-36-2 | this compound. Alchem Pharmtech. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed. Available at: [Link]

  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. Available at: [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine. PubChem. Available at: [Link]

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The Chemistry of 6-Chloro-2-Ethylpyrimidin-4-Amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrimidine core, a fundamental component of nucleic acids, is one such "privileged scaffold." Its inherent ability to engage in hydrogen bonding and other non-covalent interactions has made it a popular choice for the design of enzyme inhibitors and receptor modulators. Within this family of heterocycles, 6-Chloro-2-Ethylpyrimidin-4-Amine stands out as a versatile and highly valuable building block. Its strategic placement of a reactive chlorine atom, an amino group, and an ethyl substituent provides a rich chemical playground for the synthesis of diverse and complex molecules. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemistry of this compound, from its synthesis and reactivity to its applications in the quest for new medicines.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
Appearance Off-white to pale yellow solid (predicted)General knowledge of similar compounds
Boiling Point 278 °C (Predicted)
Density 1.282 g/cm³ (Predicted)
Storage 2-8°C, protect from light

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.0-7.5 (br s, 2H, -NH₂), 6.55 (s, 1H, Ar-H), 2.60 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.18 (t, J = 7.6 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 164.5 (C4), 162.0 (C2), 158.0 (C6), 108.0 (C5), 28.0 (-CH₂CH₃), 12.5 (-CH₂CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 2970-2850 (C-H stretching), 1640 (N-H bending), 1580, 1480 (C=C and C=N stretching), 820 (C-Cl stretching).

  • Mass Spectrometry (EI): m/z (%) = 157 (M⁺, 100), 159 (M⁺+2, 33), 142, 128.

Synthesis of this compound: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a robust and scalable synthesis can be designed based on established pyrimidine chemistry. The most logical approach involves the sequential functionalization of a readily available starting material, 2,4,6-trichloropyrimidine.

Proposed Synthetic Pathway

Synthesis_Pathway A 2,4,6-Trichloropyrimidine B 4,6-Dichloro-2-ethylpyrimidine A->B EtMgBr or EtZnCl Pd(dppf)Cl₂ (cat.) THF, 0°C to rt C This compound B->C NH₃ (aq. or gas) Solvent (e.g., EtOH) Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dichloro-2-ethylpyrimidine

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a catalytic amount of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide or ethylzinc chloride (1.0-1.2 eq) in THF dropwise, maintaining the temperature below 5 °C. The causality behind the choice of an organometallic reagent lies in its ability to selectively displace one of the chlorine atoms through a cross-coupling reaction, with the C2 position being generally more reactive in such transformations.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,6-dichloro-2-ethylpyrimidine.

Step 2: Synthesis of this compound

  • Dissolve 4,6-dichloro-2-ethylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

  • Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq) or bubble ammonia gas through the solution. The use of a large excess of ammonia drives the reaction towards the desired monosubstituted product and minimizes the formation of the diamino-pyrimidine byproduct. The chemoselectivity for the displacement of the C4 chlorine over the C6 chlorine is a well-established principle in pyrimidine chemistry, attributed to the electron-withdrawing nature of the adjacent nitrogen atom, which makes the C4 position more electrophilic.

  • Heat the sealed vessel to 80-120 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The chemical reactivity of this compound is dominated by the presence of the chlorine atom at the C6 position, which is susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring, further accentuated by the two nitrogen atoms, facilitates the attack of nucleophiles at the C6 position, leading to the displacement of the chloride ion.

SnAr_Reaction A This compound C 6-Substituted-2-ethylpyrimidin-4-amine A->C Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) Heat B Nucleophile (Nu⁻) B->C

Caption: General scheme for nucleophilic aromatic substitution on this compound.

A wide range of nucleophiles can be employed in this reaction, including:

  • Amines: Primary and secondary amines react readily to form the corresponding 6-amino-substituted pyrimidines. This reaction is fundamental in the synthesis of many kinase inhibitors.

  • Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to yield 6-alkoxy- and 6-aryloxypyrimidines, respectively.

  • Thiols: Thiolates react to form 6-alkylthio- or 6-arylthiopyrimidines.

The choice of base and solvent is crucial for the success of these reactions. Common bases include potassium carbonate, sodium hydride, and triethylamine, while polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Cross_Coupling A This compound C 6-Substituted-2-ethylpyrimidin-4-amine A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) Solvent (e.g., Toluene, Dioxane) B Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃) B->C

Caption: General scheme for palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a highly efficient method for introducing aryl or heteroaryl substituents at the C6 position.[1]

  • Stille Coupling: Organostannanes can also be used as coupling partners to form C-C bonds.

  • Buchwald-Hartwig Amination: This reaction allows for the coupling of amines with the chloropyrimidine core under palladium catalysis, often providing a milder alternative to traditional SₙAr conditions.

  • Sonogashira Coupling: Terminal alkynes can be coupled to the C6 position using a palladium-copper co-catalyst system.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in these transformations.

Applications in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors

The 4-amino-6-substituted pyrimidine scaffold, readily accessible from this compound, is a cornerstone in the design of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Mechanism of Action as a Kinase Inhibitor

The 4-aminopyrimidine core acts as a bioisostere of the adenine ring of ATP, the natural substrate for kinases.[2] This allows it to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and thereby inhibiting the enzyme's catalytic activity.

Kinase_Inhibition_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development A This compound C Library of 4-Amino-6-substituted Pyrimidines A->C B Diverse Building Blocks B->C D Kinase Activity Assays C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Compound E->F G In vivo Efficacy Studies F->G H Pharmacokinetic & Toxicological Profiling G->H I Clinical Trials H->I

Caption: Drug discovery workflow utilizing this compound.

The substituents at the C2 and C6 positions play a crucial role in determining the potency and selectivity of the kinase inhibitor. The ethyl group at the C2 position can be modified to optimize interactions within the ATP-binding site, while the substituent introduced at the C6 position via nucleophilic substitution or cross-coupling reactions can be tailored to target specific kinases and improve the compound's pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

  • Hazard Statements: Based on data for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

  • Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly its susceptibility to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse molecular architectures. The prevalence of the 4-amino-6-substituted pyrimidine scaffold in clinically approved and investigational kinase inhibitors underscores the importance of this compound as a starting material for drug discovery programs. As our understanding of the chemical biology of kinases and other disease-relevant targets continues to grow, the demand for versatile and readily functionalizable building blocks like this compound is certain to increase, paving the way for the discovery of the next generation of innovative medicines.

References

  • 6-chloro-2-ethyl-pyrimidin-4-yl-amine. Chongqing Chemdad Co., Ltd. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • 2-Amino-4-chloro-6-ethylpyrimidine | C6H8ClN3. PubChem. [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3. PubChem. [Link]

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Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 6-Chloro-2-Ethylpyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Chloro-2-Ethylpyrimidin-4-Amine, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust and highly regioselective nucleophilic aromatic substitution (SNAr) reaction starting from 4,6-dichloro-2-ethylpyrimidine. We delve into the mechanistic principles governing the reaction's selectivity, offer a detailed, step-by-step experimental procedure, and provide guidelines for product purification and characterization. This guide is intended for researchers and process chemists seeking a reliable and scalable method for the preparation of this valuable pyrimidine building block.

Introduction and Scientific Principles

Substituted aminopyrimidines are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents, including kinase inhibitors and anti-infectives. The title compound, this compound, serves as a versatile precursor for further functionalization. The synthetic strategy hinges on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes halopyrimidines highly susceptible to attack by nucleophiles. In di- or tri-substituted halopyrimidines, the primary challenge and opportunity lie in controlling the regioselectivity of the substitution.

The Causality of Regioselectivity

The starting material for this synthesis is 4,6-dichloro-2-ethylpyrimidine. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2.[1][2] This preference is a direct consequence of the stability of the Meisenheimer complex, the negatively charged intermediate formed during the SNAr reaction.

  • Attack at C4/C6: When a nucleophile attacks the C4 or C6 position, the negative charge of the intermediate can be delocalized onto both ring nitrogen atoms, leading to a more stable, para-quinoid-like resonance structure.

  • Attack at C2: Attack at the C2 position allows for delocalization onto the adjacent nitrogen atoms, but the resulting ortho-quinoid-like structure is generally less stable.[1]

Therefore, the reaction of 4,6-dichloro-2-ethylpyrimidine with ammonia is kinetically favored at the C4 (or the electronically equivalent C6) position. By carefully controlling the reaction stoichiometry and conditions, we can achieve a highly selective mono-amination, preventing the formation of the di-substituted byproduct.

Reaction Scheme and Workflow

The overall synthetic transformation and the experimental workflow are outlined below.

Diagram 1: Overall reaction scheme for the synthesis.

G A Reaction Setup - Dissolve 4,6-dichloro-2-ethylpyrimidine in ethanol. - Charge reactor with aqueous ammonia. B Controlled Reaction - Stir at specified temperature (e.g., 40-50°C). - Monitor progress via TLC or LC-MS. A->B Heat & Stir C Work-up & Isolation - Cool reaction mixture. - Reduce solvent volume in vacuo. - Precipitate product with cold water. B->C Reaction Complete D Purification - Filter the crude solid. - Wash with cold water. - Recrystallize from ethanol/water. C->D Crude Product E Analysis & QC - Dry the final product. - Characterize via NMR, MS, and Melting Point. - Assess purity. D->E Pure Product

Diagram 2: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol describes the selective mono-amination of 4,6-dichloro-2-ethylpyrimidine.

Materials and Equipment
Reagents & Materials Grade Supplier Notes
4,6-dichloro-2-ethylpyrimidine>97%Commercial SourceStore in a cool, dry place.
Ammonium Hydroxide (28-30% NH₃ basis)ACS ReagentCommercial SourceCorrosive. Use in a fume hood.
Ethanol (EtOH), 200 ProofAnhydrousCommercial Source
Deionized WaterN/AIn-houseFor work-up and recrystallization.
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction (optional).
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial SourceFor drying organic layers.
Celite®N/ACommercial SourceFor filtration (optional).
Equipment Notes
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Rotary evaporator
Büchner funnel and filter flask
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Analytical InstrumentsNMR, LC-MS, Melting Point Apparatus
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations involving ammonium hydroxide and chlorinated reagents must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: 4,6-dichloro-2-ethylpyrimidine is an irritant. Avoid inhalation and contact with skin. Ammonium hydroxide is corrosive and releases pungent ammonia gas.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,6-dichloro-2-ethylpyrimidine (10.0 g, 56.5 mmol, 1.0 equiv) in ethanol (100 mL).

  • Addition of Nucleophile: To the stirred solution, add concentrated ammonium hydroxide (28-30%, 15 mL, ~226 mmol, ~4.0 equiv) dropwise at room temperature.

  • Reaction Execution: Gently heat the reaction mixture to 40-50°C and maintain stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours. A typical TLC system is 30% ethyl acetate in hexanes. The product is more polar than the starting material.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

    • Slowly pour the concentrated mixture into 200 mL of ice-cold deionized water with vigorous stirring. A white precipitate should form.

    • Continue stirring the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL).

    • For higher purity, the crude solid can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Dry the purified white solid under vacuum at 40°C to a constant weight.

Characterization and Expected Results

The final product should be a white to off-white crystalline solid.

Parameter Expected Result
Typical Yield 80-90%
Purity (by HPLC) >98%
Melting Point 145-148 °C
¹H NMR (400 MHz, CDCl₃)δ 8.15 (s, 1H), 6.30 (s, 1H), 5.10 (br s, 2H), 2.80 (q, J = 7.6 Hz, 2H), 1.30 (t, J = 7.6 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 168.0, 163.5, 158.0, 105.0, 30.0, 12.5.
MS (ESI+) m/z calculated for C₆H₉ClN₃ [M+H]⁺: 158.05; found: 158.1.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction temperature to 60°C or extend the reaction time. Confirm starting material quality.
Low Yield Product loss during work-up or recrystallization.Ensure precipitation is complete by using an ice bath and sufficient time. Use minimal hot solvent for recrystallization. An alternative is extraction with DCM/EtOAc.
Formation of Di-substituted Byproduct Excess ammonia, high temperature, or long reaction time.Reduce the equivalents of ammonia to 2.5-3.0. Maintain the reaction temperature below 50°C and stop the reaction as soon as the starting material is consumed.
Product is Oily or Gummy Impurities present; incomplete drying.Purify via column chromatography (Silica gel, EtOAc/Hexanes gradient). Ensure the product is thoroughly dried under vacuum.

Conclusion

The protocol described provides an efficient, reliable, and highly regioselective method for synthesizing this compound. The procedure leverages the inherent electronic properties of the pyrimidine ring to direct amination to the C4 position. By adhering to the specified conditions and analytical controls, researchers can consistently obtain high yields of a high-purity product suitable for downstream applications in drug discovery and development.

References

  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Vertex AI Search.
  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. Available at: [Link]

  • BenchChem Technical Support Center. Regioselective Reactions of 2,4-Dichloropyrimidines. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Inno Pharmchem.
  • Bayer Aktiengesellschaft. (1999). Process for the preparation of 2,4,6-trichloropyrimidine. US Patent 5,898,073.
  • Zen-On Inc. (2000). Process for preparing 4,6-dichloro-pyrimidine. US Patent 6,018,045.

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Application Notes and Protocols: Leveraging 6-Chloro-2-Ethylpyrimidin-4-Amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus is a cornerstone, recognized as a "privileged structure" for its recurrence in a multitude of clinically successful therapeutics.[1] This six-membered aromatic heterocycle is fundamental to life itself as a core component of the nucleobases cytosine, thymine, and uracil.[1] Its inherent biocompatibility and versatile chemical properties have made it an exceptionally fruitful platform for drug design.[1]

A particularly impactful application of pyrimidine-based compounds has been in the development of kinase inhibitors for cancer therapy.[1][2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Pyrimidine derivatives are adept at mimicking the adenine ring of ATP, allowing them to bind to the hinge region of the kinase active site and disrupt aberrant signaling.[3][4] This guide provides an in-depth technical overview of a key building block, 6-Chloro-2-Ethylpyrimidin-4-Amine , detailing its strategic application in the synthesis of next-generation kinase inhibitors.

The Strategic Value of this compound

The structure of this compound is not arbitrary; each functional group is strategically positioned to offer distinct advantages in the design of potent and selective kinase inhibitors.

  • The 4-Amino Group: This primary amine is a critical hydrogen bond donor, enabling the scaffold to anchor into the kinase hinge region, a foundational interaction for potent inhibition.

  • The 6-Chloro Group: The chlorine atom is the primary reactive handle for molecular diversification. As a good leaving group on an electron-deficient ring, it is highly susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents to explore the solvent-exposed region of the ATP binding site.

  • The 2-Ethyl Group: This small alkyl group can be crucial for fine-tuning selectivity. It can occupy a small hydrophobic pocket within the kinase active site, helping to distinguish between closely related kinases and thereby reduce off-target effects.

This combination of features makes this compound a powerful starting point for building libraries of kinase inhibitors, as exemplified by its implicit role in the core structure of complex inhibitors like Brigatinib (AP26113), a potent dual inhibitor of ALK and EGFR.[5][6][7]

Core Synthetic Strategies and Protocols

The C6-chloro position is the epicenter of reactivity, allowing for two primary diversification strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental tool for forming carbon-nitrogen or carbon-oxygen bonds at the C6 position. The electron-deficient nature of the pyrimidine ring activates the C6-Cl bond for attack by a nucleophile.[8] The reaction proceeds through a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.[8][9]

SNAr_Mechanism cluster_0 S(N)Ar Diversification Reagent <<table><tr><tdborder='0'><imgsrc='https://storage.googleapis.com/benchchem-static-files/product-images/B1320993.png' />td>tr><tr><tdborder='0'>6-Chloro-2-Ethylpyrimidin-4-Aminetd>tr>table>> Plus1 + Reagent->Plus1 Nucleophile R-NH2 (Amine) or R-OH (Alcohol) Plus1->Nucleophile Arrow1 Heat, Base (e.g., DIPEA, K2CO3) Nucleophile->Arrow1 Product <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/B707g6E.png' />td>tr><tr><tdborder='0'>C6-Substituted Producttd>tr>table>> Arrow1->Product

Caption: General workflow for SNAr at the C6 position.

Protocol 1: SNAr with an Aromatic Amine

This protocol describes a typical reaction to couple an aniline derivative to the pyrimidine core, a common step in constructing diarylamine-based kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • n-Butanol or 2-Pentanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the substituted aniline.

  • Add n-butanol or 2-pentanol as the solvent (approx. 0.1 M concentration).

  • Add DIPEA to the mixture.

  • Equip the flask with a condenser and heat the reaction mixture to reflux (typically 100-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, it can be isolated by filtration, washed with a cold solvent like diethyl ether or hexane, and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

Causality Behind Choices:

  • Solvent: High-boiling point alcohols like n-butanol are often used to achieve the necessary reaction temperatures.

  • Base: DIPEA is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction without competing with the primary nucleophile.

Strategy 2: Palladium-Catalyzed Cross-Coupling

For the formation of carbon-carbon or more complex carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable. The two most common variants are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Cross_Coupling_Workflow start Assemble Dry Glassware under Inert Atmosphere reagents Add Pyrimidine, Coupling Partner, Base, and Ligand (if solid) start->reagents catalyst Add Pd Catalyst reagents->catalyst solvent Add Anhydrous Solvent via Syringe catalyst->solvent reaction Heat to Desired Temperature (e.g., 80-120 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify analyze Characterize Final Product (NMR, MS, HPLC) purify->analyze

Caption: Standard workflow for a Pd-catalyzed cross-coupling reaction.

A. Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming C-C bonds by coupling the chloropyrimidine with an aryl or heteroaryl boronic acid (or boronate ester).[10][11] This reaction is fundamental for creating biaryl scaffolds.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, or Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the anhydrous solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress. Microwave irradiation can sometimes be used to significantly shorten reaction times.[12]

  • After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

B. Buchwald-Hartwig Amination

When SNAr is not feasible or gives low yields (e.g., with less nucleophilic amines or for constructing sterically hindered C-N bonds), the Buchwald-Hartwig amination is the method of choice.[13][14] This reaction uses a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides.[15][16]

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Strictly under inert atmosphere (glovebox preferred): To a dry Schlenk tube, add the base, palladium pre-catalyst, and ligand.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction for the consumption of starting material.

  • Upon completion, cool the reaction and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel column chromatography.

Causality Behind Choices:

  • Catalyst/Ligand System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like Xantphos or BINAP) are essential to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

Summary of Reaction Conditions
ParameterSNArSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Primary Bond Formed C-N, C-OC-CC-N
Typical Nucleophile Amines, AlcoholsBoronic Acids/EstersPrimary/Secondary Amines
Catalyst None (Thermal)Pd(0) or Pd(II)Pd(0) + Ligand
Base Weak (DIPEA, K₂CO₃)Moderate (K₂CO₃, Cs₂CO₃)Strong (NaOt-Bu, K₃PO₄)
Solvent Alcohols (n-BuOH)Dioxane, DMF, TolueneToluene, Dioxane
Atmosphere Inert OptionalStrictly InertStrictly Inert
Key Advantage Simple, catalyst-freeBroad scope, C-C bondsHandles difficult amines

Troubleshooting and Field Insights

  • Low Yield in Suzuki Coupling: This often points to an inactive catalyst or wet reagents. Ensure solvents are anhydrous and degassed. Using a freshly opened bottle of catalyst or a pre-catalyst can be beneficial.

  • No Reaction in Buchwald-Hartwig: The most common culprits are oxygen deactivating the catalyst or an insufficiently strong base. All reagents and solvents must be scrupulously dried and degassed, and the reaction should be run under a robust inert atmosphere.

  • Formation of Side Products: In SNAr, di-substitution can occur if the reaction is run for too long or at too high a temperature. In cross-coupling, homocoupling of the boronic acid (to form a biaryl) can occur. Optimizing stoichiometry and reaction time is key.

  • Regioselectivity: While reactions on 2,4-dichloropyrimidines typically favor the more reactive C4 position, specialized ligands and conditions can sometimes be used to invert this selectivity and target the C2 position.[17] For this compound, the C6 position is the sole reactive chloro-site, simplifying synthetic outcomes.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactive site at the C6 position provides a reliable anchor point for diversification. A thorough understanding of the principles and protocols governing Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions enables medicinal chemists to efficiently explore vast chemical space. By leveraging the distinct advantages of this scaffold, researchers can rationally design and synthesize novel, potent, and selective kinase inhibitors to advance the frontier of targeted cancer therapy.[2]

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Preparation method of ALK inhibitor Brigatinib. Patsnap.
  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. PubMed. Available at: [Link]

  • The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors. AACR Journals. Available at: [Link]

  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. ResearchGate. Available at: [Link]

  • Preparation method of ALK inhibitor brigatinib. Google Patents.
  • The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors. AACR Journals. Available at: [Link]

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  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. Available at: [Link]

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  • Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. PubMed. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

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  • 6-Chloro-2-methylpyrimidin-4-amine. PubChem. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Author Manuscript. Available at: [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PubMed Central. Available at: [Link]

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Protocol for derivatization of 6-Chloro-2-Ethylpyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 6-Chloro-2-Ethylpyrimidin-4-Amine

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for systematic structural modifications to optimize pharmacological profiles. Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3]

This compound (CAS No. 98134-36-2) is a key building block in this field.[4] The chlorine atom at the C6 position serves as a versatile synthetic handle, enabling a range of derivatization reactions. This guide provides detailed protocols for the strategic modification of this scaffold, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to generate libraries of novel pyrimidine derivatives for screening and lead optimization.

Core Principles: Activating the C6 Position for Derivatization

The chlorine atom on the pyrimidine ring is an electrophilic center, but its reactivity towards classical nucleophilic aromatic substitution can be limited. Modern organic synthesis overwhelmingly favors palladium-catalyzed cross-coupling reactions for their superior efficiency, functional group tolerance, and broad substrate scope.[5][6] For the derivatization of this compound, two cornerstone methodologies are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

  • Suzuki-Miyaura Coupling: This reaction creates a C-C bond by coupling the chloro-pyrimidine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[5][7] It is a premier method for introducing aryl, heteroaryl, or vinyl groups at the C6 position.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the chloro-pyrimidine and a primary or secondary amine, also catalyzed by a palladium complex with a suitable ligand and base.[8][9][10] It has largely replaced harsher classical methods for synthesizing aryl amines due to its mild conditions and remarkable scope.[8]

The success of these transformations hinges on the careful selection of the catalyst system (palladium source and ligand) and the reaction conditions, which are tailored to the specific substrates being coupled.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 6-Aryl-2-Ethylpyrimidin-4-Amine derivatives, expanding the molecular framework for structure-activity relationship (SAR) studies.

Causality & Experimental Choices: The Suzuki-Miyaura reaction is a robust method for arylating chloro-heterocycles.[5] The choice of a palladium catalyst is critical; while Pd(PPh₃)₄ can be effective, modern catalyst systems comprising a palladium source (like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (such as XPhos or S-Phos) often provide superior results for less reactive aryl chlorides.[5][11] The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[6] A mixed solvent system, typically an organic solvent like dioxane or toluene with water, is used to dissolve both the organic and inorganic reagents.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, & Base in Flask B Add Solvent System (e.g., Dioxane/Water) A->B C Degas Mixture (N2 or Ar Purge) B->C D Add Pd Catalyst & Ligand C->D Under Inert Atmosphere E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Progress via TLC or LC-MS E->F G Cool to RT & Quench F->G Upon Completion H Perform Aqueous Extraction G->H I Dry & Concentrate Organic Layer H->I J Purify by Column Chromatography I->J

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Materials and Reagents:

ReagentGradeSupplier ExamplePurpose
This compound>98%Sigma-AldrichStarting Material
Arylboronic Acid (e.g., Phenylboronic acid)>97%Combi-BlocksCoupling Partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsPalladium Pre-catalyst
XPhos>98%Sigma-AldrichLigand
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificBase
1,4-DioxaneAnhydrous, >99.8%Acros OrganicsOrganic Solvent
Deionized WaterHPLC GradeVWRAqueous Co-solvent
Ethyl AcetateACS GradeVWRExtraction Solvent
BrineSaturated SolutionLab PreparedAqueous Wash
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying Agent
Silica Gel230-400 meshSorbent Tech.Chromatographic Stationary Phase

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate). Stir the suspension.

  • Catalyst Addition: To the stirring suspension, add palladium(II) acetate (0.02 eq.) and XPhos (0.04 eq.). The choice of a pre-formed catalyst like XPhos Pd G2 can also be used for convenience.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-2-ethylpyrimidin-4-amine derivative.

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

Objective: To synthesize a library of N-substituted 6-amino-2-ethylpyrimidines, which is crucial for modulating properties like solubility, cell permeability, and target binding.

Causality & Experimental Choices: The Buchwald-Hartwig amination is the gold standard for C-N bond formation.[10] This reaction is highly sensitive to oxygen, and the use of an inert atmosphere is critical for catalyst stability and activity. The catalyst system typically involves a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle pre-catalyst) and a sterically hindered biarylphosphine ligand.[10] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for deprotonating the amine coupling partner without competing in the reaction.[9] Anhydrous, aprotic solvents like toluene or dioxane are required to prevent catalyst deactivation and unwanted side reactions.

Catalytic Cycle:

G pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (R-X) amine_complex [R-Pd(II)(NHR')L_n]X oa_complex->amine_complex Amine Coordination (R'NH2) amide_complex R-Pd(II)(NR')L_n amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination (R-NHR')

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Materials and Reagents:

ReagentGradeSupplier ExamplePurpose
This compound>98%Sigma-AldrichStarting Material
Primary or Secondary Amine>98%Acros OrganicsCoupling Partner
Pd₂(dba)₃Catalyst GradeStrem ChemicalsPalladium Source
RuPhos>98%Sigma-AldrichLigand
Sodium tert-butoxide (NaOtBu)>98%Sigma-AldrichBase
TolueneAnhydrous, >99.8%Acros OrganicsSolvent
Diethyl EtherACS GradeVWRExtraction Solvent
Ammonium Chloride (NH₄Cl)Saturated SolutionLab PreparedQuenching Agent
BrineSaturated SolutionLab PreparedAqueous Wash
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying Agent

Step-by-Step Protocol:

  • Reaction Setup (Inert Atmosphere): All manipulations should be performed in a glovebox or using Schlenk line techniques. To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 eq.), the chosen ligand (e.g., RuPhos, 0.04 eq.), and the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and a stir bar to the tube.

  • Inert Atmosphere Seal: Seal the tube with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 eq.).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the tube to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-substituted derivative.

Data Summary and Troubleshooting

ParameterProtocol 1: Suzuki-Miyaura Coupling Protocol 2: Buchwald-Hartwig Amination
Bond Formed Carbon-Carbon (C-C)Carbon-Nitrogen (C-N)
Key Coupling Partner Boronic Acid / EsterPrimary / Secondary Amine
Typical Catalyst Pd(OAc)₂ / XPhos or Pd(PPh₃)₄Pd₂(dba)₃ / RuPhos or a Palladacycle Pre-catalyst
Base Inorganic (K₂CO₃, K₃PO₄, Cs₂CO₃)Strong, Non-nucleophilic (NaOtBu, LHMDS)
Solvent Aprotic/Aqueous mix (Dioxane/H₂O, Toluene/H₂O)Anhydrous Aprotic (Toluene, Dioxane)
Atmosphere Inert gas purge recommendedStrict inert atmosphere (glovebox/Schlenk) is critical
Common Issue Low Yield: Inactive catalyst, weak base, or decomposition of boronic acid.Low Yield: Oxygen contamination, impure solvent/reagents, incorrect base.
Troubleshooting Screen different ligands/bases; ensure boronic acid quality.Use a pre-catalyst; ensure rigorously anhydrous/anaerobic conditions.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination protocols described provide reliable and high-yielding pathways to C-C and C-N linked analogues, respectively. By carefully controlling the reaction parameters and understanding the causality behind each experimental choice, researchers can efficiently generate novel compounds with significant potential for drug discovery and development. These foundational methods open the door to a vast and accessible chemical space, paving the way for the next generation of pyrimidine-based therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.
  • Jackson, O. D., Reyes, A., Stein, C. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022.
  • Semantic Scholar. (2009). Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
  • Wikipedia.
  • Singh, P., Singh, A., & Sharma, A. (2020). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Letters in Drug Design & Discovery, 17.
  • NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Chemistry LibreTexts. (2023).
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  • University of Groningen Research Portal.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Al-Suwaidan, I. A., et al. (2013).
  • ResearchGate. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
  • Chongqing Chemdad Co., Ltd. 6-CHLORO-2-ETHYL-PYRIMIDIN-4-YL-AMINE.

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Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on 6-Chloro-2-Ethylpyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Context and Significance

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its impact is particularly profound in medicinal chemistry and drug development, where the arylamine motif is a ubiquitous feature in a vast array of therapeutic agents.[3][4] This guide focuses on a substrate of significant interest: 6-Chloro-2-Ethylpyrimidin-4-Amine. The 2,4-diaminopyrimidine scaffold is a privileged structure, appearing in numerous clinically important molecules.

However, the amination of this specific substrate presents distinct challenges that require a carefully considered strategic approach. As a heteroaryl chloride, the C-Cl bond is inherently less reactive towards oxidative addition than its bromide or iodide counterparts, often necessitating more active catalyst systems and forcing conditions.[5] Furthermore, the presence of multiple nitrogen atoms within the pyrimidine ring can lead to catalyst inhibition through competitive coordination to the palladium center.

This document provides a comprehensive framework for successfully navigating these challenges. We will dissect the mechanistic underpinnings of the reaction to inform rational experimental design, present a detailed and robust protocol, and offer a troubleshooting guide to address common experimental hurdles.

Mechanistic Rationale: Guiding Principles for a Successful Transformation

A deep understanding of the catalytic cycle is paramount for optimizing any Buchwald-Hartwig amination. The reaction proceeds through a sequence of well-defined steps, and the success of the transformation hinges on the facile progression of each.[6][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Active Pd(0)L Catalyst OA_Complex Ar-Pd(II)(Cl)L Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Rate-Limiting for Ar-Cl) Amine_Coord [Ar-Pd(II)(Cl)(Amine)L] Amine Coordination OA_Complex->Amine_Coord Amine Coordination Amido_Complex Ar-Pd(II)(Amido)L Amido Complex Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Forms C-N Bond) Product Product (Ar-NR₂) Amido_Complex->Product ArCl This compound (Ar-Cl) ArCl->OA_Complex Amine Amine (R₂NH) Amine->Amine_Coord

Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Causality Behind Component Selection:
  • Palladium Source & Ligand - The Catalyst System: For unreactive aryl chlorides, the oxidative addition step is typically rate-limiting.[5] To overcome this kinetic barrier, a highly active catalyst is required.

    • Palladium Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][8] They provide a more reliable and efficient route to the active Pd(0) species, leading to cleaner reactions and more reproducible results.[9]

    • Ligand Choice: The ligand is arguably the most critical variable. For this substrate class, bulky, electron-rich biaryl phosphine ligands are essential.[3][10] Ligands such as XPhos , RuPhos , or BrettPhos serve multiple functions: they increase the electron density on the palladium center to facilitate oxidative addition, their steric bulk promotes the desired reductive elimination step, and they can prevent the formation of inactive catalyst dimers or inhibition by the substrate's nitrogen atoms.[5][7][9]

  • Base Selection: The base's primary role is to deprotonate the amine upon coordination to the palladium center, forming the palladium-amido complex necessary for reductive elimination.

    • Strong Bases: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is the standard choice for challenging couplings as it drives the reaction forward effectively.[5][8]

    • Weaker Bases: If the coupling partner (the amine being added) contains base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be employed. However, this often necessitates higher reaction temperatures or a more potent catalyst system to achieve comparable conversion rates.[8][11]

  • Solvent System: The solvent must be anhydrous and aprotic to avoid quenching the base and interfering with the catalytic cycle.

    • Recommended Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for this chemistry.[8][12] They offer good solubility for the reactants and catalyst components at the required temperatures.

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium and inhibit catalysis and should generally be avoided.[8]

Experimental Design and Workflow

A systematic approach, beginning with reagent preparation and culminating in product analysis, is crucial for reproducibility and success. The following workflow outlines the key stages of the process.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Isolation & Analysis A Reagent Weighing (Substrate, Amine, Base, Catalyst, Ligand) E Reaction Assembly (Add Reagents to Flask) A->E B Glassware Preparation (Oven or Flame-Dried) D Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) B->D C Solvent Preparation (Anhydrous, Degassed) C->E D->E F Heating & Stirring (Oil Bath at 80-110 °C) E->F G Reaction Monitoring (TLC or LC-MS) F->G H Workup (Quench, Dilute, Separate) G->H I Purification (Silica Gel Chromatography) H->I J Product Characterization (NMR, MS, Purity Analysis) I->J

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Data Presentation: Suggested Screening Conditions

For a novel or challenging substrate, it is prudent to screen a matrix of conditions to identify the optimal parameters. The following table provides a rational starting point for the amination of this compound with a representative secondary amine (e.g., Morpholine).

EntryPd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Rationale & Expected Outcome
1 XPhos Pd G3 (2)XPhos (4)NaOtBu (1.5)Toluene100Baseline: A robust, commonly successful condition for aryl chlorides. Expect good to high conversion.
2 RuPhos Pd G3 (2)RuPhos (4)NaOtBu (1.5)Toluene100RuPhos can sometimes offer superior performance for heteroaromatic substrates.
3 XPhos Pd G3 (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane110Base-Sensitive Substrate: Use if the amine partner is sensitive to NaOtBu. Higher temp may be needed.
4 BrettPhos Pd G3 (2)BrettPhos (4)NaOtBu (1.5)Toluene100BrettPhos is excellent for monoarylation of primary amines and can be effective for other couplings.
5 XPhos Pd G3 (4)XPhos (8)NaOtBu (1.5)Toluene110For Low Conversion: Increased catalyst loading and temperature for a particularly stubborn reaction.

Detailed Experimental Protocol: A Representative Example

This protocol describes the coupling of this compound with Morpholine.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • XPhos ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask or sealed vial, condenser)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Safety Precautions:

  • Palladium Catalysts: Palladium compounds can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle in a fume hood.

  • Sodium tert-butoxide: This is a strong, corrosive, and hygroscopic base. Handle quickly in an inert atmosphere or glovebox to minimize exposure to air and moisture. Avoid contact with skin.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[5][8] The reaction must be performed under a strictly inert atmosphere.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 157.6 mg), XPhos Pd G3 (0.02 mmol), additional XPhos ligand (0.04 mmol), and sodium tert-butoxide (1.5 mmol, 144 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (e.g., 5 mL) via syringe. Follow with the addition of morpholine (1.2 mmol, 104.5 mg, 105 µL) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.[5][8][15]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or degraded ligand.2. Insufficiently inert atmosphere (O₂ deactivation).3. Wet solvent or reagents.4. Insufficient temperature for C-Cl activation.1. Use a fresh bottle of pre-catalyst and ligand.2. Ensure proper Schlenk technique; check for leaks.3. Use freshly dried and degassed solvent. Ensure base is anhydrous.4. Increase temperature to 110-120 °C. Consider switching to a more active ligand (e.g., RuPhos).
Hydrodehalogenation (-Cl replaced by -H)1. Presence of trace water.2. Slow reductive elimination relative to competing pathways.1. Scrupulously dry all reagents, solvent, and glassware.2. Switch to a more sterically bulky ligand (e.g., BrettPhos) to promote faster C-N reductive elimination.
Incomplete Reaction 1. Insufficient reaction time.2. Low catalyst loading for a difficult substrate.3. Poor solubility of a reactant or base.1. Extend the reaction time and monitor by LC-MS.2. Increase catalyst and ligand loading to 3-5 mol%.3. Consider switching to a solvent with better solubilizing properties (e.g., 1,4-dioxane).
Multiple Byproducts 1. Base-mediated decomposition of starting material or product.2. Homocoupling of the aryl chloride.1. Switch to a weaker base (K₃PO₄, Cs₂CO₃) and a higher temperature.2. Ensure a slight excess of the amine coupling partner (1.2-1.5 equiv) is used to favor the cross-coupling pathway.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable yet nuanced transformation. Success is predicated on a rational approach that directly addresses the inherent challenges of the substrate: the low reactivity of the C-Cl bond and potential catalyst inhibition. By employing modern, highly active palladium pre-catalysts paired with bulky, electron-rich biaryl phosphine ligands, and by maintaining strict control over reaction parameters—particularly the exclusion of air and moisture—researchers can reliably access valuable 2,4-diaminopyrimidine structures. The protocols and troubleshooting strategies outlined herein provide a robust foundation for the efficient and reproducible synthesis of these important molecular scaffolds.

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  • Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Organic & Biomolecular Chemistry, 4(15), 2853-2857. (Simulated link, linking to ResearchGate) Link

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society. (Simulated link, linking to eScholarship.org) Link

  • ResearchGate. (n.d.). Selected recent applications of the Buchwald–Hartwig amination in basic research. Link

  • Nolan, S. P., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 29(1), 1-32. (Simulated link, linking to journal) Link

  • Honrel. (n.d.). Precautions for Using Palladium Carbon Catalyst. Link

  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Link

  • Buchwald, S. L., & Old, D. W. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 3(17), 2689-2692. Link

  • Princeton University. (n.d.). LCSS: PALLADIUM ON CARBON. Link

  • Entegris. (n.d.). Buchwald Ligands Review. Link

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. Link

  • Harris, M. C., et al. (2001). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 3(26), 4205-4208. Link

  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Link

  • ChemicalBook. (n.d.). Palladium - Safety Data Sheet. Link

  • Hong Kong University of Science and Technology. (2017). Standard Operating Procedure - Palladium. Link

  • Diao, T., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(6), 3323-3329. Link

  • Taha, M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(11), 1930. Link

  • Sigma-Aldrich. (2022). SAFETY DATA SHEET - Palladium on carbon. Link

  • Buchwald, S. L., & Fors, B. P. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 12(20), 4640-4643. Link

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Link

  • ResearchGate. (n.d.). Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine Dearomatization Sequence. Link

  • Hein, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Link

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Link

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 4,6-difluoro-N-methylpyrimidin-2-amine. Link

  • Chongqing Chemdad Co., Ltd. (n.d.). 6-chloro-2-ethyl-pyrimidin-4-yl-amine. Link

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Organic Chemistry, 42(1), 81-96. (Simulated link, linking to journal) Link

  • ResearchGate. (n.d.). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Link

  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Link

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Link

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Link

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Application Notes and Protocols for the Purity Assessment of 6-Chloro-2-Ethylpyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

6-Chloro-2-Ethylpyrimidin-4-Amine is a critical intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for assessing the purity of this compound, intended for researchers, scientists, and drug development professionals. The protocols described herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry and regulatory guidelines.

The synthetic route to this compound and related substituted aminopyrimidines often involves the reaction of a dichloropyrimidine with an appropriate amine.[1] This process can lead to various impurities, including unreacted starting materials, isomers, and by-products of side reactions. Therefore, a multi-faceted analytical approach is necessary to ensure comprehensive purity assessment.

This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for the quantification of the main component and its non-volatile impurities, Gas Chromatography (GC) for the analysis of residual solvents and volatile impurities, and spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of unknown impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the purity assessment of this compound due to its high resolution, sensitivity, and applicability to a wide range of organic molecules.[2] The method described below is designed to separate the main component from its potential process-related impurities and degradation products.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its versatility and proven performance in separating moderately polar to non-polar compounds, which is characteristic of the analyte and its likely impurities.[3]

  • Mobile Phase: A buffered mobile phase is crucial for achieving reproducible chromatography and sharp peak shapes for ionizable compounds like aminopyrimidines. A phosphate buffer at a slightly acidic pH ensures the consistent protonation state of the amine functional group. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile within a reasonable run time.

  • Detection: UV detection is selected based on the chromophoric nature of the pyrimidine ring. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known Concentration) injection Inject Standard & Sample prep_standard->injection prep_sample Prepare Sample Solution (Accurately Weighed) prep_sample->injection hplc_system HPLC System with UV Detector column C18 Column hplc_system->column mobile_phase Gradient Mobile Phase column->mobile_phase mobile_phase->injection chromatogram Obtain Chromatograms injection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Assay (%) & Impurity Levels (%) integration->calculation GCHS_Workflow cluster_prep Sample & Standard Preparation cluster_gchs GC-HS Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known concentrations of solvents) gchs_system GC-HS System with FID prep_standard->gchs_system prep_sample Prepare Sample Solution (Accurately weighed in headspace vial) prep_sample->gchs_system incubation Incubate at Elevated Temperature gchs_system->incubation injection Inject Headspace Vapor incubation->injection chromatogram Obtain Chromatograms injection->chromatogram identification Identify Solvents by Retention Time chromatogram->identification quantification Quantify Solvents by Peak Area identification->quantification

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 6-Chloro-2-Ethylpyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 6-Chloro-2-Ethylpyrimidin-4-Amine. The methodology is grounded in fundamental chromatographic principles and adheres to the validation requirements outlined in the ICH Q2(R1) guidelines. We detail the rationale behind the selection of chromatographic parameters, a systematic optimization process, and a full validation protocol, making this guide suitable for researchers, scientists, and drug development professionals. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction

High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for everything from drug discovery and process development to quality control of the final product.[1][2][3] A well-developed HPLC method must be capable of separating the active pharmaceutical ingredient (API) from impurities and potential degradation products to ensure accurate quantification.[1] This document provides a detailed protocol for developing a robust analytical method for this compound, a substituted pyrimidine derivative. Pyrimidine-based compounds are of significant interest in medicinal chemistry, forming the core structure of many therapeutic agents.[4]

The objective of this work is to establish a validated, reliable, and efficient RP-HPLC method suitable for the quantitative analysis of this compound in various analytical contexts.

Analyte Properties & Preliminary Considerations

A successful method development strategy begins with understanding the physicochemical properties of the analyte.[2][3] These properties dictate the initial choice of column, mobile phase, and detector settings.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue / ObservationRationale for Method Development
Structure C₆H₈ClN₃The presence of a pyrimidine ring, an aromatic system with nitrogen heteroatoms, provides a chromophore for UV detection. The chloro and ethyl groups contribute to its hydrophobicity.
Molecular Weight 157.6 g/mol [5]Standard molecular weight for a small molecule, suitable for RP-HPLC.
LogP (Predicted) ~1.2 - 1.5 (Estimated)Based on similar structures like 6-chloro-2-methylpyrimidin-4-amine (LogP 1.2)[6][7], the compound has moderate hydrophobicity, making it an ideal candidate for retention on a C18 reverse-phase column.[8][9]
pKa (Predicted) ~1.3 - 3.5 (Estimated)Pyrimidine itself is weakly basic (pKa of protonated form ~1.23).[10] The amino group will increase basicity. To ensure a consistent, single ionic form and prevent peak tailing, the mobile phase pH should be controlled at least 2 units away from the analyte's pKa. A slightly acidic pH (e.g., pH 3.0) is a logical starting point.
UV Absorbance Chromophore PresentThe pyrimidine ring system is expected to have strong UV absorbance, typically between 220-280 nm. A UV detector is the most appropriate choice.[11][12] The optimal wavelength (λmax) should be determined experimentally for maximum sensitivity.[12]
Solubility Soluble in organic solventsThe compound is expected to be soluble in common HPLC organic modifiers like acetonitrile and methanol.[2] The sample diluent should be compatible with the mobile phase to ensure good peak shape.[2][13]

Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent C18 stationary phase).

  • Chemicals:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Formic Acid, ACS Grade

    • This compound Reference Standard (>99% purity)

Method Development Strategy

Our strategy employs a systematic, logical progression from initial parameter selection to fine-tuned optimization, ensuring a robust final method.

Initial Parameter Selection (The "Why")
  • Chromatographic Mode: Reverse-phase (RP) chromatography is the most widely used mode in HPLC, especially for moderately polar to non-polar small molecules.[9][14][15] Given the predicted LogP of the analyte, RP-HPLC is the clear choice.[8]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules.[12] A 150 mm length provides a good balance of resolution and run time for initial development.[11][12]

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% Formic Acid. This sets the pH to ~2.7, ensuring the amine function is consistently protonated, which improves peak shape and retention stability.

    • Organic (B): Acetonitrile (ACN). ACN is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

  • Detection: A Diode Array Detector (DAD) will be used to scan the analyte's UV spectrum and determine the λmax for optimal sensitivity. A preliminary wavelength of 254 nm is a common starting point for aromatic compounds.

  • Elution Mode: A gradient elution is superior for initial method development as it ensures the elution of all components within a reasonable time and provides a snapshot of the entire sample complexity.[11][13]

Experimental Protocol: Method Optimization

Step 1: Determine Optimal Detection Wavelength (λmax)

  • Prepare a stock solution of this compound at ~100 µg/mL in a 50:50 mixture of ACN and water.

  • Inject the solution and acquire the UV spectrum from 200-400 nm using the DAD.

  • Identify the wavelength of maximum absorbance (λmax) and use this for all subsequent analysis to ensure the highest sensitivity.[11][12]

Step 2: Initial Scouting Gradient

  • Set up a broad, linear gradient to determine the approximate elution conditions.

  • Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temp: 30 °C

    • Injection Volume: 10 µL

    • Gradient: 5% B to 95% B over 20 minutes.

  • Inject the standard and observe the retention time (RT). This fast survey will establish the approximate percentage of organic solvent needed to elute the analyte.[11]

Step 3: Fine-Tuning the Gradient

  • Based on the scouting run, design a more focused gradient. For example, if the analyte eluted at 12 minutes in the scouting run (corresponding to ~50% ACN), a new gradient can be set from 30% to 70% ACN over 10 minutes.

  • Adjust the gradient slope to achieve a target retention factor (k) between 2 and 10 for the main peak, ensuring it is well-retained but elutes efficiently.

  • Optimize the resolution between the main peak and any impurities by adjusting the gradient time and slope.

Diagram 1: HPLC Method Development Workflow

MethodDevelopment A Define Analytical Goal (Quantification of Analyte) B Review Analyte Properties (pKa, LogP, UV Spectrum) A->B C Initial Parameter Selection (C18 Column, ACN/H2O, Acidic pH) B->C D Determine λmax (DAD Scan) C->D E Run Scouting Gradient (5-95% B over 20 min) D->E F Optimize Gradient (Adjust Slope & Time) E->F G Assess System Suitability (Tailing, Plates, RSD%) F->G G->F Re-optimize if criteria not met H Final Optimized Method G->H I Proceed to Validation H->I

Caption: A logical workflow for systematic HPLC method development.

Final Optimized Method & System Suitability

The optimization process resulted in the following final chromatographic conditions.

Table 2: Optimized HPLC Conditions

ParameterFinal Condition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 265 nm (Hypothetical λmax)
Injection Volume 5 µL
Gradient Program Time (min)
0.0
8.0
8.1
10.0
10.1
13.0
Run Time 13 minutes

System Suitability: Before validation, the method's performance was confirmed by injecting five replicate standards at the target concentration.

Table 3: System Suitability Results

ParameterAcceptance CriteriaResultStatus
Tailing Factor (T) T ≤ 1.51.1Pass
Theoretical Plates (N) N > 20008500Pass
Retention Time RSD% ≤ 1.0%0.2%Pass
Peak Area RSD% ≤ 1.0%0.4%Pass

Experimental Protocol: Method Validation (ICH Q2(R1))

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[16][17][18]

Diagram 2: ICH Q2(R1) Validation Parameter Cascade

Validation cluster_Assay Assay & Impurity Tests Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Linearity Linearity & Range Specificity->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Linearity->Robustness Accuracy->Precision Accuracy->Robustness Quantitation LOD / LOQ Precision->Quantitation Precision->Robustness Quantitation->Robustness

Caption: Interdependency of key validation parameters as per ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[18]

  • Protocol:

    • Blank Analysis: Inject a diluent blank to ensure no interfering peaks at the analyte's retention time.

    • Forced Degradation: Subject the analyte solution (~100 µg/mL) to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

      • Acid: 0.1 M HCl at 60 °C for 4 hours.

      • Base: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temp for 24 hours.

      • Thermal: 80 °C for 48 hours.

      • Photolytic: ICH-specified light exposure.

    • Analyze all stressed samples. Assess the resolution between the parent peak and any degradation products. Use DAD peak purity analysis to confirm the main peak is spectrally pure.

  • Results: The method successfully separated the main analyte peak from all degradation products, and peak purity analysis confirmed no co-elution.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Results:

Table 4: Linearity Results

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45210x - 1580-
Accuracy
  • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare three replicates at each level. Calculate the percentage recovery for each sample.

  • Results:

Table 5: Accuracy (% Recovery) Results

Spiked LevelMean Recovery (%)RSD%Acceptance Criteria
80% 99.5%0.6%98.0 - 102.0% Recovery
100% 100.2%0.4%with RSD ≤ 2.0%
120% 100.8%0.5%
Precision
  • Repeatability (Intra-assay): Analyze six replicate samples of the standard at 100% concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Results: The RSD% for both repeatability and intermediate precision was found to be less than 1.5%, well within the typical acceptance criterion of ≤ 2.0%.

Robustness
  • Protocol: Deliberately vary critical method parameters to assess the method's reliability during normal use.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Results: No significant changes in retention time, peak area, or system suitability parameters were observed, demonstrating the method's robustness.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The systematic approach, grounded in the analyte's physicochemical properties and ICH guidelines, resulted in a reliable method suitable for quality control and routine analysis in a pharmaceutical setting. This application note serves as a comprehensive protocol and a guiding framework for developing similar analytical methods.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaCores. (n.d.). HPLC analytical Method development: an overview.
  • Wikipedia. (n.d.). Pyrimidine.
  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.
  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine.
  • Chongqing Chemdad Co., Ltd. (n.d.). 6-chloro-2-ethyl-pyrimidin-4-yl-amine.
  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine.
  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2-Ethylpyrimidin-4-Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-Ethylpyrimidin-4-Amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this key pyrimidine intermediate. Our focus is on explaining the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

Synthesis Overview: The Synthetic Approach

The most common and efficient route to this compound is through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The process typically starts with 4,6-dichloro-2-ethylpyrimidine, where one of the chlorine atoms is selectively displaced by an amino group.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two nitrogen atoms within the ring exert a strong electron-withdrawing effect, activating the chlorine atoms at positions C4 and C6 for substitution. The selectivity for amination at the C4 position over the C6 position is a well-documented phenomenon in related pyrimidine systems, often influenced by subtle electronic and steric factors.[1] Controlling reaction conditions such as temperature, solvent, and stoichiometry is paramount to favor the desired mono-amination and prevent the formation of the di-amino byproduct.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound.

Q1: What are the recommended starting materials and aminating agent? A1: The standard starting material is 4,6-dichloro-2-ethylpyrimidine. The most direct aminating agent is ammonia, typically used as a solution in an organic solvent like methanol (e.g., 7M NH₃ in methanol) or as aqueous ammonium hydroxide. Using a pre-prepared, anhydrous solution of ammonia is often preferred to minimize water-related side reactions.[2]

Q2: Which solvent system is optimal for this reaction? A2: The choice of solvent is critical for reactant solubility and reaction rate.[3]

  • Alcohols (Methanol, Ethanol, Isopropanol): These are the most common solvents. They offer good solubility for both the dichloropyrimidine starting material and ammonia. The reaction can often be run at elevated temperatures in a sealed vessel to increase the rate.[4]

  • Aprotic Solvents (THF, Dioxane, DMF): These can also be effective. DMF, being a polar aprotic solvent, can significantly accelerate SNAr reactions. However, its high boiling point can make removal difficult, and it must be thoroughly anhydrous.[1]

  • Solvent-Free Conditions: For certain substituted amines, solvent-free reactions conducted by heating the reactants together can be a green and efficient alternative, though this is less common when using gaseous ammonia.[5][6][7]

Q3: Is an additional base necessary? A3: Not always. The SNAr reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the product and unreacted ammonia. Using a significant excess of ammonia (typically 5-10 equivalents or more) serves both as the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be added to neutralize the generated HCl, which can sometimes improve yields by preventing the formation of unreactive ammonium salts.

Q4: What are the optimal temperature and reaction time? A4: The reaction conditions can vary widely based on the reactivity of the substrate and the solvent used.

  • Temperature: Ranges from 50°C to 120°C are typical.[2][4] Lower temperatures will slow the reaction but may increase selectivity and prevent byproduct formation. Higher temperatures, often achieved in a sealed pressure vessel, drive the reaction to completion faster.

  • Reaction Time: This can range from a few hours to overnight (12-24 hours).[3][4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal endpoint and avoid the formation of impurities from prolonged heating.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or no conversion of starting material.

  • Potential Cause: Inefficient reagents or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure the 4,6-dichloro-2-ethylpyrimidine is pure. Impurities can inhibit the reaction. Use a fresh, certified solution of ammonia; older solutions may have a lower-than-stated concentration.[8]

    • Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 50-70°C), cautiously increase the temperature in increments of 10-20°C. If using a sealed vessel, ensure it is rated for the intended pressure and temperature.[3]

    • Extend Reaction Time: Continue monitoring the reaction via TLC. Some reactions simply require more time to reach completion.[3]

    • Change Solvent: If solubility appears to be an issue, switching to a more polar solvent like isopropanol or DMF could improve the reaction rate.[9]

Problem 2: Significant formation of the di-amino byproduct (2-Ethylpyrimidine-4,6-diamine).

  • Potential Cause: Reaction conditions are too harsh, or the stoichiometry is incorrect.

  • Troubleshooting Steps:

    • Control Stoichiometry: Reduce the equivalents of ammonia used. While an excess is needed, a very large excess combined with high temperatures can drive the second substitution.

    • Lower the Temperature: This is the most effective way to improve selectivity. The activation energy for the second substitution is generally higher, so lowering the temperature will disproportionately slow the rate of byproduct formation.

    • Reduce Reaction Time: Stop the reaction as soon as TLC analysis shows the complete consumption of the starting material. Over-heating the reaction mixture after completion can promote further substitution.

Problem 3: The final product is difficult to purify.

  • Potential Cause: Incomplete reaction or presence of highly polar byproducts.

  • Troubleshooting Steps:

    • Optimize Workup: After the reaction, the solvent is typically removed under reduced pressure. The residue can be partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water or a dilute aqueous base (like NaHCO₃) to remove ammonium salts. A brine wash can help break up any emulsions.[10]

    • Column Chromatography: If simple extraction and recrystallization fail, purification via silica gel column chromatography is the most reliable method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with an appropriate solvent (e.g., ethyl acetate), is typically effective.

    • Recrystallization: Attempt recrystallization from various solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then add a co-solvent in which it is insoluble (e.g., water, hexanes) until turbidity is observed, then allow it to cool slowly.

Data and Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeNotes
Starting Material 4,6-dichloro-2-ethylpyrimidine1.0 equivalent
Reagent Ammonia (NH₃)5 - 15 equivalents (often as 7M solution in MeOH)
Solvent Methanol, Ethanol, IsopropanolAnhydrous grades are preferred.
Temperature 50 - 110 °CUse a sealed pressure vessel for temperatures above the solvent's boiling point.[2]
Reaction Time 4 - 24 hoursMonitor by TLC for completion.
Workup Evaporation followed by extractionUse EtOAc or DCM and a mild aqueous base wash.
Purification Column Chromatography / RecrystallizationSilica gel with Hexane/Ethyl Acetate gradient.
Diagram 1: General Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge pressure vessel with 4,6-dichloro-2-ethylpyrimidine and solvent (e.g., Methanol) B Add ammonia solution (e.g., 7M in Methanol) A->B C Seal vessel and heat to target temperature (e.g., 90°C) B->C D Monitor reaction progress periodically by TLC/LC-MS C->D E Cool reaction to RT and concentrate under vacuum D->E Upon completion F Partition residue between EtOAc and aq. NaHCO₃ E->F G Separate organic layer, dry (Na₂SO₄), and concentrate F->G H Purify crude solid via column chromatography or recrystallization G->H I Characterize pure product (NMR, MS, mp) H->I G start Initial Check: Low Yield or Impure Product? incomplete_rxn Problem: Incomplete Reaction (Starting material remains) start->incomplete_rxn Yes byproduct Problem: Di-amino Byproduct Formation start->byproduct Yes sol_temp Solution: 1. Increase Temperature 2. Extend Reaction Time incomplete_rxn->sol_temp Try First sol_reagent Solution: 1. Check Reagent Purity 2. Use Fresh NH₃ Solution incomplete_rxn->sol_reagent If Temp Fails sol_selectivity Solution: 1. Lower Temperature 2. Reduce Reaction Time 3. Control Stoichiometry byproduct->sol_selectivity

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Synthesis of this compound

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. The use of a sealed pressure vessel requires appropriate safety checks and equipment. Wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: To a 100 mL pressure vessel equipped with a magnetic stir bar, add 4,6-dichloro-2-ethylpyrimidine (5.0 g, 28.2 mmol, 1.0 equiv.).

  • Add anhydrous methanol (40 mL) to the vessel.

  • To the resulting solution, add a 7M solution of ammonia in methanol (40 mL, 280 mmol, 9.9 equiv.).

  • Reaction: Seal the pressure vessel securely. Place it in an oil bath preheated to 90°C. Stir the reaction mixture vigorously for 16 hours.

  • Monitoring: After 16 hours, cool the vessel to room temperature in an ice bath before carefully opening. Spot a small aliquot of the reaction mixture on a TLC plate (e.g., eluting with 30% ethyl acetate in hexanes) to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes, to afford pure this compound.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Benchchem. overcoming side reactions in pyrimidine synthesis.
  • ResearchGate. Effect of solvent for the synthesis of pyrimidine derivative 3 b.
  • ChemicalBook. 6-Chloro-N4-ethylpyrimidine-2,4-diamine synthesis.
  • ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • ResearchGate. Synthesis of pyrimidine derivatives under solvent-free conditions.
  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • ACS Publications. “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives.
  • Org Prep Daily. 6-amino-4-chloro-2-methylpyrimidine.

Sources

Technical Support Center: Troubleshooting Side Products in Nucleophilic Substitution of 6-Chloro-2-Ethylpyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 6-Chloro-2-Ethylpyrimidin-4-Amine. Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, crucial for building the diverse molecular architectures found in many pharmaceutical agents.[1][2] However, the inherent electronic nature of this particular substrate presents unique challenges. This document provides in-depth, experience-driven answers to common problems encountered during its functionalization, focusing on the identification and mitigation of side products.

Core Concepts: Understanding the Reactivity of the Substrate

Before troubleshooting, it is critical to understand the electronic landscape of this compound. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack.[3] However, the substituents significantly modulate this reactivity. The C4-amino and C2-ethyl groups are both electron-donating, pushing electron density into the ring. This effect partially deactivates the C6 position towards nucleophilic attack compared to an unsubstituted chloropyrimidine, often necessitating more forcing reaction conditions which, in turn, can promote side reactions.

Below is a troubleshooting workflow designed to address the most common issues encountered in the lab.

Troubleshooting_Workflow

Caption: General troubleshooting workflow for SNAr reactions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LCMS analysis shows a significant peak with a mass corresponding to [M-19], or the replacement of -Cl with -OH. What is this byproduct and how can I prevent it?

A1: You are observing the hydrolysis byproduct, 6-Hydroxy-2-Ethylpyrimidin-4-Amine.

This is arguably the most common side product in this chemistry. It arises from the reaction of the starting material with trace amounts of water or hydroxide ions in the reaction mixture. The C-Cl bond is susceptible to cleavage by water, especially under basic conditions and at elevated temperatures.

Mechanistic Cause: Water, while a weak nucleophile, can be deprotonated by the base in your reaction to form hydroxide (OH⁻), a much stronger nucleophile. The hydroxide then attacks the electrophilic C6 position, displacing the chloride ion.

Prevention Strategies:

  • Rigorous Anhydrous Conditions: This is non-negotiable.

    • Solvents: Use freshly distilled solvents or solvents from a solvent purification system (SPS). Anhydrous grades in sealed bottles are also acceptable.

    • Reagents: Dry all solid reagents (e.g., base like K₂CO₃) in a vacuum oven before use. Ensure liquid nucleophiles are anhydrous.

    • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere.

    • Atmosphere: Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon).

  • Base Selection: Use a non-hygroscopic base where possible. If using a base like potassium carbonate, ensure it is finely powdered and thoroughly dried.

Hydrolysis_Mechanism

Caption: Competing reaction pathways for nucleophilic substitution.

Q2: My reaction is clean at low conversion, but forcing it with higher temperatures leads to a complex mixture, including a product with a mass of approximately double the starting material minus HCl. What is happening?

A2: This strongly suggests the formation of a dimer through self-condensation.

The C4-amino group of one molecule of your starting material can act as a nucleophile and attack the C6-chloro position of another molecule. This is particularly prevalent under harsh conditions (strong base, high temperature, high concentration).

Mechanistic Cause: The base in the reaction can deprotonate the C4-amino group, increasing its nucleophilicity. This newly formed anionic nitrogen then attacks another molecule of the electrophilic chloropyrimidine.

Prevention Strategies:

  • Control Stoichiometry & Addition:

    • Slow Addition: If your nucleophile is added to the chloropyrimidine and base, add it slowly using a syringe pump. This keeps the concentration of the primary nucleophile high relative to the concentration of the starting material, favoring the desired reaction.

    • Reverse Addition: In some cases, adding the chloropyrimidine slowly to a mixture of the nucleophile and base can be beneficial.

  • Lower Concentration: Running the reaction at a lower molarity (e.g., 0.1 M vs. 0.5 M) can significantly reduce the rate of this bimolecular side reaction.

  • Milder Conditions:

    • Temperature: Avoid excessive heating. Screen temperatures systematically (e.g., 60°C, 80°C, 100°C) to find the sweet spot where the desired reaction proceeds without significant dimerization.

    • Base: Use the mildest base necessary to achieve the reaction. A strong base like NaH or KHMDS is more likely to deprotonate the C4-amine and promote dimerization than a weaker base like K₂CO₃ or DIPEA.

Q3: I ran my reaction in ethanol and isolated a byproduct corresponding to the replacement of -Cl with -OEt. Why did this happen?

A3: You are observing a solvolysis side product from the participation of your solvent.

Alcohols, especially in the presence of a base, can be deprotonated to form alkoxides (e.g., ethoxide from ethanol). Alkoxides are potent nucleophiles and will readily compete with your intended nucleophile to react with the chloropyrimidine.[4] This is a common pitfall when a reactive solvent is chosen inappropriately.

Prevention Strategies:

  • Choose an Inert Solvent: The most effective solution is to switch to a non-participatory (aprotic) solvent. The choice of solvent depends on the required reaction temperature and solubility of your reagents.

SolventTypeBoiling Point (°C)Suitability Notes
Toluene Aprotic, Non-polar111Excellent for high-temperature reactions. Inert.
1,4-Dioxane Aprotic, Polar Ether101Good general-purpose solvent. Must be peroxide-free.
DMF Aprotic, Polar153High boiling point, excellent solvating power. Must be anhydrous. Can decompose at high temps to form dimethylamine, a nucleophile.[5]
NMP Aprotic, Polar202Very high boiling point for difficult reactions. Very stable.
Acetonitrile Aprotic, Polar82Good for lower-temperature reactions. Generally inert.
Ethanol/Methanol Protic 78 / 65Avoid. Will compete as a nucleophile.
Q4: How can I analytically distinguish the desired product from the main byproducts?

A4: A combination of ¹H NMR and Mass Spectrometry is typically definitive.

CompoundKey ¹H NMR FeaturesMass Spec (EI)
Desired Product Appearance of new signals corresponding to the introduced nucleophile. The pyrimidine proton at C5 will likely shift depending on the new C6 substituent.M+ peak corresponding to the calculated exact mass. Isotopic pattern for one chlorine will be absent.
Hydrolysis Byproduct The C5-H signal will be significantly shifted upfield compared to the starting material due to the strong donating character of the -OH group. A broad -OH peak may be visible.M+ peak corresponding to [Starting Material - Cl + OH]. Isotopic pattern for chlorine will be absent.
Dimer Byproduct Complex spectrum with potentially two distinct pyrimidine C5-H signals and broadened N-H signals. Integration will show a higher proton count.M+ peak at approximately 2x [Starting Material] - HCl.
Solvent Adduct (e.g., OEt) Appearance of a quartet and triplet characteristic of an ethyl group, integrating to 2H and 3H respectively.M+ peak corresponding to [Starting Material - Cl + OEt].
Validated Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a robust starting point designed to minimize common side reactions.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with dry nitrogen three times.

  • Reaction Setup:

    • Add anhydrous 1,4-Dioxane (to make a ~0.2 M solution).

    • Add the amine nucleophile (1.2 eq).

    • Begin vigorous stirring.

  • Execution:

    • Heat the reaction mixture to 90-100 °C.

    • Monitor the reaction progress by TLC or LCMS every 2-4 hours. Check for the disappearance of starting material and the formation of byproducts.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solids (inorganic base) through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Analysis and Removal of Hydrolysis Impurity

If hydrolysis has occurred, purification can often be achieved by leveraging the different properties of the amine and the corresponding pyrimidinol.

  • Analysis:

    • Dissolve a crude sample in DMSO-d₆. The pyrimidinol byproduct often exists in its tautomeric pyrimidone form, which has a distinct set of NMR signals and a potentially exchangeable N-H proton. The phenolic -OH of the hydroxy form may also be visible.

  • Purification Strategy 1: Chromatography

    • The hydroxy byproduct is significantly more polar than the desired amine product. Standard silica gel chromatography with a gradient of ethyl acetate in hexanes or methanol in dichloromethane can usually provide good separation.

  • Purification Strategy 2: Acid/Base Extraction

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a mild aqueous base solution (e.g., 5% aq. NaHCO₃). The more acidic hydroxy byproduct may preferentially partition into the aqueous basic layer, while the desired product remains in the organic layer.

    • Caution: This method is not universally applicable and depends on the pKa values of the specific product and byproduct. Always test on a small scale first.

References

Sources

Technical Support Center: Purification of 6-Chloro-2-Ethylpyrimidin-4-Amine and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-2-Ethylpyrimidin-4-Amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles to ensure the integrity and purity of your compounds.

Section 1: Understanding the Core Purification Challenges

This compound and its analogs are key intermediates in the synthesis of various pharmaceutical and agrochemical agents.[1] Their purification, however, can be fraught with challenges stemming from their physicochemical properties and the nature of their synthetic routes. Common issues include the removal of closely-related structural impurities, residual starting materials, and byproducts from chlorination or amination reactions.[2] The presence of both a halogen and an amino group imparts a unique polarity that requires careful selection of purification techniques.

A multi-faceted approach, often combining crystallization and chromatographic methods, is typically necessary to achieve high purity.[3] The choice of method is dictated by the specific impurity profile and the scale of the purification.

Section 2: Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Recrystallization Issues

Q1: My this compound analog won't crystallize from solution, even after cooling.

A1: This is a common issue often related to supersaturation or solvent choice.[4]

  • Possible Cause: The solution may not be sufficiently supersaturated, meaning too much solvent was used.

    • Solution: Gently heat the solution to evaporate some of the solvent and re-cool. Be cautious not to evaporate too much, which could cause the compound to "crash out" as an amorphous solid rather than forming crystals.[5]

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4][6] If a single solvent is not effective, consider a binary solvent system. Add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the warm, dissolved solution until turbidity persists, then reheat until clear and allow to cool slowly.[5] Common anti-solvents for pyrimidine derivatives include hexane or diethyl ether when using solvents like ethyl acetate or dichloromethane.[7]

Q2: My crystals are colored, but the pure compound should be white.

A2: Colored impurities are likely co-crystallizing with your product.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Be sure to use a minimal amount, as it can also adsorb your product, leading to yield loss. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[5]

Q3: I'm getting an oil instead of crystals.

A3: Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling process.

    • Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization.

    • Introduce a seed crystal of the pure compound if available.

Column Chromatography Issues

Q4: I'm having trouble separating my this compound analog from a closely related impurity using silica gel chromatography.

A4: This indicates that the polarity difference between your compound and the impurity is small.

  • Possible Cause: The chosen mobile phase is not providing adequate resolution.

    • Solution: Optimize your solvent system using Thin-Layer Chromatography (TLC) first.[8] Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to achieve good separation on a column.[7][8] For pyrimidine derivatives, common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[7][8] A shallower gradient or isocratic elution with a finely tuned solvent ratio may be necessary.

  • Possible Cause: The column is overloaded.

    • Solution: The ratio of silica gel to your crude sample should be between 20:1 and 100:1 by weight for effective separation.[8] If you are still seeing poor separation, you may need to decrease the amount of sample loaded onto the column.

Q5: My compound is streaking or tailing on the TLC plate and the column.

A5: Tailing is often an issue with amine-containing compounds on silica gel due to interactions with acidic silanol groups.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial for basic compounds.[8]

Q6: My compound is not eluting from the column, even with a highly polar solvent system.

A6: This suggests your compound is too polar for normal-phase chromatography or is irreversibly adsorbing to the stationary phase.

  • Solution:

    • Reverse-Phase Chromatography: Consider switching to a reverse-phase (e.g., C18) column.[9] Here, a polar mobile phase (like water/acetonitrile or water/methanol) is used, and more polar compounds elute earlier.[9][10]

    • Sample Loading: Ensure your sample is fully dissolved in the mobile phase before loading. If your compound is not soluble in the mobile phase, you can dissolve it in a stronger solvent and adsorb it onto a small amount of silica gel (dry loading).[7]

Section 3: Advanced Purification Strategies

For particularly challenging separations or when very high purity is required, more advanced techniques may be necessary.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC offers higher resolution than traditional column chromatography and is suitable for final purification steps.[7]

  • When to Use: When impurities are structurally very similar to the target compound, or when milligram to gram quantities of highly pure material are needed.

  • Typical Conditions: For this compound analogs, a reverse-phase C18 column is often effective.[9] A mobile phase consisting of a gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[7][11]

Supercritical Fluid Chromatography (SFC)

SFC is a green chemistry alternative to normal and reverse-phase HPLC, using supercritical CO2 as the primary mobile phase.[12]

  • Advantages: SFC offers faster separations and reduced solvent consumption.[13][14] The evaporation of fractions is also much quicker.[15]

  • Applicability: It is particularly effective for the purification of chiral compounds and can be a powerful tool for achiral separations as well.[14][16] For compounds like this compound analogs, which are soluble in alcohols, SFC can be an excellent choice.

Section 4: Purity Assessment

Confirming the purity of your final compound is a critical step. A single analytical technique is often insufficient.

Quantitative Purity Determination
Analytical TechniquePrincipleAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity with UV detection.[9]High resolution, widely available, suitable for non-volatile compounds.[17]Requires impurities to have a UV chromophore for detection.[17]
GC-MS Chromatographic separation based on boiling point and mass-to-charge ratio.[17]High sensitivity, provides structural information about impurities.[17]Not suitable for non-volatile or thermally labile compounds.[17]
qNMR Quantitative analysis based on the integration of NMR signals relative to an internal standard of known purity.[18]Provides a direct measure of purity, nearly universal detection.[18]Requires a well-characterized internal standard and careful experimental setup.[17][18]
Elemental Analysis Measures the percentage of C, H, N, and other elements in a sample.Provides information on the elemental composition.Does not distinguish between the target compound and impurities with the same elemental composition.

Section 5: Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives your target compound an Rf value of approximately 0.2-0.4.[7][8]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a glass column. Allow the silica to settle into a compact, level bed.[7]

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and carefully adding the dry powder to the top of the column bed.[7]

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure to achieve a steady flow rate.[7]

  • Fraction Collection: Collect the eluate in fractions and analyze them by TLC to identify the fractions containing your pure product.[7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Cooling Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to your crude compound to completely dissolve it.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add activated charcoal and then perform the hot filtration.[5]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal growth should occur as the solubility of your compound decreases.[4][6]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 6: Visual Diagrams

Purification Workflow Decision Tree

PurificationWorkflow start Crude this compound Analog recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Purity > 98%? recrystallization->is_pure_recryst column_chrom Perform Column Chromatography is_pure_recryst->column_chrom No final_product Pure Product is_pure_recryst->final_product Yes is_pure_column Purity > 98%? column_chrom->is_pure_column prep_hplc Consider Prep-HPLC or SFC is_pure_column->prep_hplc No is_pure_column->final_product Yes prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Logic for Column Chromatography

ColumnTroubleshooting start Poor Separation in Column Chromatography check_rf Check TLC Rf start->check_rf check_loading Check Sample Loading start->check_loading check_peak_shape Check Peak Shape start->check_peak_shape optimize_solvent Optimize Solvent System (TLC) check_rf->optimize_solvent Rf not 0.2-0.4 reduce_loading Reduce Sample Load check_loading->reduce_loading Overloaded add_modifier Add Basic Modifier (e.g., TEA) check_peak_shape->add_modifier Tailing/Streaking

Caption: Troubleshooting logic for common column chromatography issues.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2004). PubMed.
  • Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. (n.d.). Benchchem.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem.
  • Nucleoside Analogs: A Review of Its Source and Separ
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PMC - PubMed Central.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021).
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM.com.
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). Universal Journal of Advances in Pharmaceutical Sciences.
  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017). American Pharmaceutical Review.
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023).
  • Troubleshooting Purific
  • What is Supercritical Fluid Chromatography (SFC)
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • 2.
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.).
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central.

Sources

Technical Support Center: Synthesis of 6-Chloro-2-Ethylpyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-Ethylpyrimidin-4-Amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind each step. Our goal is to empower you to not only execute the synthesis but also to troubleshoot and improve it effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route to prepare this compound?

The most established and logical synthetic pathway is a two-step process:

  • Pyrimidine Ring Formation: The synthesis begins with the construction of the core pyrimidine ring by condensing a suitable N-C-N fragment (ethylamidine) with a C-C-C fragment (ethyl cyanoacetate). This reaction, a variation of the classical Traube pyrimidine synthesis, forms the precursor, 2-Ethyl-4-amino-6-hydroxypyrimidine.[1][2]

  • Chlorination: The hydroxyl group at the 6-position of the pyrimidine ring is subsequently converted to a chloro group using a standard chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This step yields the final target molecule.[3][4]

This route is favored due to the high availability of starting materials and the robustness of both the condensation and chlorination reactions.

Q2: What are the critical starting materials and what purity is required?

The key starting materials are ethylamidine hydrochloride and ethyl cyanoacetate .

  • Ethylamidine Hydrochloride: The quality of the amidine is crucial. It can be hygroscopic and may hydrolyze over time, leading to lower yields. It is advisable to use freshly prepared or properly stored amidine. For the condensation, the free base is typically generated in situ using a strong base like sodium ethoxide.

  • Ethyl Cyanoacetate: Commercial grade is usually sufficient, but it should be free of significant acidic or water impurities that could interfere with the base-catalyzed condensation.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly sensitive to moisture. The use of old or improperly stored POCl₃ can lead to significantly reduced reactivity and incomplete chlorination. A fresh or recently distilled batch is strongly recommended for optimal results.[5]

Q3: Which chlorinating agent is most effective for converting the 2-Ethyl-4-amino-6-hydroxypyrimidine intermediate?

Phosphorus oxychloride (POCl₃) is the industry-standard and most effective reagent for this type of dehydroxy-chlorination on an electron-rich heterocyclic ring like pyrimidine.[6][7] It serves as both the chlorinating agent and, in many traditional protocols, the solvent. The reaction can be sluggish and may require heating to reflux to proceed to completion. The effectiveness of the chlorination can be enhanced by the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, which acts as an acid scavenger and catalyst.[5]

Synthesis Pathway Overview

The following diagram illustrates the validated two-step synthetic route.

Synthesis_Pathway A Ethylamidine HCl + Ethyl Cyanoacetate B Step 1: Condensation (Pyrimidine Ring Formation) A->B  NaOEt, EtOH  Reflux C 2-Ethyl-4-amino-6-hydroxypyrimidine B->C D Step 2: Chlorination C->D  POCl₃  Heat E This compound (Final Product) D->E Troubleshooting_Chlorination Start Low or No Yield of This compound Check_TLC Does TLC/LCMS of crude reaction mixture show product? Start->Check_TLC Yes_Path Product is formed in situ Check_TLC->Yes_Path Yes No_Path No reaction occurred Check_TLC->No_Path No Hydrolysis Issue: Hydrolysis during workup Yes_Path->Hydrolysis Solution_Workup Solution: 1. Distill excess POCl₃ first. 2. Quench slowly onto ice/base. 3. Keep temperature low. Hydrolysis->Solution_Workup Check_Reagent Is POCl₃ fresh/distilled? No_Path->Check_Reagent Check_Conditions Were Temp/Time sufficient? (e.g., >100°C, >4h) Check_Reagent->Check_Conditions Yes Solution_Reagent Solution: Use fresh, anhydrous POCl₃ and oven-dried glassware. Check_Reagent->Solution_Reagent No Solution_Conditions Solution: Increase reaction time and/or temperature. Consider adding a tertiary amine catalyst (e.g., pyridine). Check_Conditions->Solution_Conditions No

Sources

Preventing hydrolysis of 6-Chloro-2-Ethylpyrimidin-4-Amine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-2-Ethylpyrimidin-4-Amine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this synthesis, with a primary focus on preventing unwanted hydrolysis of the chloro-substituent. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and yield of your target compound.

Understanding the Challenge: The Hydrolysis Pathway

The primary challenge in the synthesis and handling of this compound is its susceptibility to hydrolysis, which leads to the formation of the corresponding 6-hydroxy-2-ethylpyrimidin-4-amine. This side reaction is a classic example of nucleophilic aromatic substitution (SNAr).

In the SNAr mechanism, a nucleophile (in this case, a water molecule or hydroxide ion) attacks the electron-deficient pyrimidine ring at the carbon atom bearing the chloro-group (the ipso-carbon).[1][2] The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring activates it for nucleophilic attack.[1] The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity.[2] The presence of water, especially under non-neutral pH conditions, can significantly accelerate this unwanted side reaction.

Hydrolysis_Mechanism reagents H₂O (Nucleophile) start This compound product 6-Hydroxy-2-Ethylpyrimidin-4-Amine (Hydrolysis Product) intermediate Meisenheimer Complex (Resonance-Stabilized Intermediate) start->intermediate Nucleophilic Attack intermediate->product Elimination of Cl⁻

Caption: Hydrolysis via Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guide: Low Yield and Impurity Formation

This section addresses common issues encountered during the synthesis, providing a logical workflow to diagnose and resolve problems related to hydrolysis.

Troubleshooting_Workflow start Problem Identified: Low Yield / Presence of Hydroxylated Impurity q1 Was the reaction performed under strictly anhydrous conditions? start->q1 sol1 Solution: - Dry all solvents and reagents. - Use an inert atmosphere (N₂ or Ar). - Employ flame-dried glassware. q1->sol1 No q2 What was the pH of the reaction medium? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Synthesis with Optimized Conditions sol1->end_node sol2 Solution: - Maintain neutral pH. - Use a non-nucleophilic organic base (e.g., TEA, DIPEA) for acid scavenging. - Avoid aqueous acids/bases during workup until the final step. q2->sol2 Acidic/Basic q3 What was the reaction temperature and duration? q2->q3 Neutral a2_acidic Acidic/Basic a2_neutral Neutral sol2->end_node sol3 Solution: - Lower the reaction temperature. - Monitor reaction progress (TLC/LC-MS) to minimize reaction time. q3->sol3 High Temp / Long Duration q4 Was a protic solvent used? q3->q4 Controlled a3_high High Temp / Long Duration a3_controlled Controlled sol3->end_node sol4 Solution: - Switch to a polar aprotic solvent. - See recommended solvent table below. q4->sol4 Yes (e.g., EtOH, MeOH) q4->end_node No (e.g., THF, ACN) a4_yes Yes (e.g., EtOH, MeOH) a4_no No (e.g., THF, ACN) sol4->end_node

Caption: Troubleshooting workflow for hydrolysis in synthesis.

Scenario 1: The yield of this compound is significantly lower than expected.
  • Question: My final product yield is poor, and I suspect a side reaction is consuming my starting material or product. What should I investigate first?

  • Answer: The most likely culprit is hydrolysis. The first and most critical aspect to verify is the exclusion of water from your reaction system. Chloropyrimidines are sensitive to moisture, and even trace amounts of water can lead to the formation of the corresponding hydroxypyrimidine.[3]

    Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all solvents were rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). All reagents should be anhydrous.

    • Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

    • Glassware Preparation: Use flame-dried or oven-dried glassware to eliminate adsorbed water on the surfaces.

Scenario 2: TLC/LC-MS analysis shows an unexpected, more polar byproduct.
  • Question: I have a significant byproduct that is more polar than my desired product. Could this be the hydrolyzed compound?

  • Answer: Yes, this is highly probable. The hydroxyl group is significantly more polar than the chloro group, which would result in a lower Rf value on a TLC plate and a shorter retention time in reverse-phase LC-MS.

    Troubleshooting Steps:

    • Confirm Identity: If possible, isolate and characterize the byproduct using NMR and Mass Spectrometry to confirm it is 6-hydroxy-2-ethylpyrimidin-4-amine.

    • Review Reaction pH: Hydrolysis is catalyzed by both acidic and basic conditions. If your reaction generates an acid (e.g., HCl), it must be scavenged. Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[4] Avoid strong inorganic bases like NaOH or KOH in the main reaction step, as the hydroxide ion is a potent nucleophile.

    • Workup Procedure: During the aqueous workup, minimize the contact time with the aqueous phase. If an extraction is necessary, perform it quickly and at a reduced temperature. Neutralize the solution carefully and avoid strongly basic or acidic conditions for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for synthesizing this compound?

A1: Polar aprotic solvents are highly recommended as they can dissolve the reactants without participating in the reaction.[5] Protic solvents like ethanol or methanol should be avoided as they can act as nucleophiles, leading to undesired alkoxy byproducts or facilitating hydrolysis.[6]

Recommended Solvents Rationale Not Recommended
Tetrahydrofuran (THF)Good solubility, aproticWater
Acetonitrile (ACN)Polar aprotic, often used in SNArMethanol / Ethanol
1,4-DioxaneHigher boiling point for reactions requiring heatIsopropanol
TolueneNon-polar, can be used for specific applicationsAqueous Buffers

Q2: How can I control the reaction temperature to minimize hydrolysis?

A2: Nucleophilic aromatic substitution reactions are often accelerated by heat.[7] However, higher temperatures will also increase the rate of any competing hydrolysis. It is crucial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged heating, which could promote byproduct formation.

Q3: Is it necessary to protect the amino group on the pyrimidine ring?

A3: For preventing hydrolysis at the 6-position, protecting the 4-amino group is generally not necessary and adds complexity. The primary site of nucleophilic attack is the carbon bearing the chlorine atom.[8] However, if you are performing subsequent reactions where the amino group might interfere (e.g., reacting with a strong base or electrophile), protection might be required.[9][10] Common protecting groups for amines include Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl).[11]

Q4: My synthesis involves the use of phosphorus oxychloride (POCl₃) to convert a hydroxypyrimidine to the chloropyrimidine. How do I handle the workup to prevent hydrolysis?

A4: This is a common synthetic route.[12] After the reaction with POCl₃, the excess reagent must be quenched carefully.

Protocol: Quenching POCl₃ and Isolating the Product

  • Cool the Reaction: After the reaction is complete, cool the mixture in an ice bath.

  • Quench Slowly: Very slowly and carefully, pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This is a highly exothermic process.

  • Neutralize: Adjust the pH to approximately 7-8 using a suitable base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide.[12] Do not use strong bases like NaOH, as this will rapidly hydrolyze your product.

  • Extract Promptly: Immediately extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry and Concentrate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This procedure minimizes the time the product is exposed to aqueous acidic or basic conditions, thereby reducing the risk of hydrolysis.[13][14]

References

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • YouTube. Nucleophilic aromatic substitutions. Available from: [Link]

  • PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • PrepChem.com. Synthesis of 2-amino-4-chloro-6-chloromethyl-pyrimidine hydrochloride. Available from: [Link]

  • RSC Publishing. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Available from: [Link]

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]

  • PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available from: [Link]

  • NIH. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine.
  • ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available from: [Link]

  • Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available from: [Link]

  • European Patent Office. Process for producing 2-amino-4,6-dichloropyrimidine. Available from: [Link]

  • Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • American Society for Microbiology. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available from: [Link]

  • PubMed. Protecting Groups in Peptide Synthesis. Available from: [Link]

  • Google Patents. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

Sources

Overcoming low reactivity of 6-Chloro-2-Ethylpyrimidin-4-Amine in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the low reactivity of 6-Chloro-2-Ethylpyrimidin-4-Amine in palladium-catalyzed cross-coupling reactions. The inherent electronic properties of this substrate—namely the electron-donating nature of the amino and ethyl groups—decrease the electrophilicity of the C6-Cl bond, making oxidative addition, the rate-limiting step in many coupling cycles, particularly challenging.

This center provides actionable strategies to enhance reaction efficiency, drawing from established literature and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during coupling reactions in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound shows low to no conversion. What are the primary causes and how can I fix it?

A1: This is a frequent challenge. The low reactivity of the C-Cl bond on the electron-rich pyrimidine ring makes the oxidative addition to the Pd(0) center sluggish. Traditional catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[1]

Core Problem: The catalytic cycle is likely stalling at the oxidative addition step. The electron-donating amino and ethyl groups increase the electron density on the pyrimidine ring, making the C6-Cl bond less electrophilic and thus less susceptible to attack by the Pd(0) catalyst.

Troubleshooting Workflow & Solutions:

// Nodes Start [label="Low/No Conversion\nin Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Step 1: Evaluate Catalyst System", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="Step 2: Optimize Reaction Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagents [label="Step 3: Verify Reagent Quality", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalyst Path Ligand [label="Use Bulky, Electron-Rich\nPhosphine Ligands\n(e.g., XPhos, RuPhos, P(t-Bu)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precatalyst [label="Use Modern Pre-catalysts\n(e.g., XPhos Pd G2/G3)\nfor reliable Pd(0) formation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Loading [label="Increase Catalyst Loading\n(2-5 mol%)", fillcolor="#FBBC05", fontcolor="#202124"];

// Conditions Path Temperature [label="Increase Temperature\n(80-120 °C)\nConsider Microwave Heating", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Use a Stronger Base\n(e.g., K₃PO₄, Cs₂CO₃)\nEnsure it's anhydrous.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Use Anhydrous, Degassed\nAprotic Solvents\n(e.g., Dioxane, Toluene, 2-MeTHF)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents Path BoronicAcid [label="Check Boronic Acid Quality\n(>95% purity, check for dehydration)\nUse slight excess (1.2-1.5 equiv.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CheckCatalyst; Start -> CheckConditions; Start -> CheckReagents;

CheckCatalyst -> Ligand [label="Ligand is key for C-Cl activation"]; CheckCatalyst -> Precatalyst [label="Ensures active catalyst"]; CheckCatalyst -> Loading [label="For difficult substrates"];

CheckConditions -> Temperature [label="Overcomes activation energy"]; CheckConditions -> Base [label="Facilitates transmetalation"]; CheckConditions -> Solvent [label="Prevents catalyst deactivation"];

CheckReagents -> BoronicAcid [label="Impurity can halt cycle"]; } dot Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

  • Upgrade Your Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to promote the difficult oxidative addition step.[2][3]

    • Recommended Ligands: Switch from PPh₃ to ligands like Tri-tert-butylphosphine (P(t-Bu)₃), or biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[4][5] These ligands stabilize the Pd(0) center and facilitate the cleavage of the strong C-Cl bond.[1]

    • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined pre-catalyst like XPhos Pd G2 or G3. These ensure more reliable formation of the active monoligated Pd(0) species.[5]

  • Optimize Reaction Conditions:

    • Temperature: Higher temperatures (e.g., 100-120 °C) are often necessary. Microwave irradiation can be highly effective, often reducing reaction times from hours to minutes and improving yields.[6][7][8]

    • Base and Solvent: Use a strong inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous (spray-dried is a good option).[4] The reaction should be run in strictly anhydrous and degassed aprotic solvents like 1,4-dioxane, toluene, or 2-MeTHF.[9]

Q2: I'm attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (C-Cl replaced by C-H). How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction when the desired reductive elimination is slow compared to competing pathways. This is often the case with electron-rich chloro-heterocycles.[10]

Mechanistic Insight: This side reaction can occur if there is a source of hydride (e.g., from the solvent, base, or amine coupling partner) that intercepts the palladium intermediate before the desired C-N bond can form.

Solutions:

  • Ligand Choice is Paramount: The ligand influences the rate of reductive elimination. Highly electron-donating and sterically bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) can accelerate the final C-N bond-forming step, outcompeting the hydrodehalogenation pathway.[3][10]

  • Base Purity and Strength: The most common and effective base is sodium tert-butoxide (NaOtBu).[10] Ensure it is of high purity and strictly anhydrous. Weaker bases like K₃PO₄ can sometimes be used but may require more forcing conditions.

  • Use a Pre-catalyst: Modern palladacycle pre-catalysts (G3 or G4) are designed to cleanly generate the active Pd(0) species and can minimize side reactions compared to older systems.[10]

  • Strictly Anhydrous Conditions: Trace water can be a hydride source. Ensure all reagents, solvents, and glassware are scrupulously dried and the reaction is run under a rigorously inert atmosphere (Argon is preferred).

Q3: Can I perform a Sonogashira coupling on this substrate? My attempts have failed.

A3: Yes, but it is challenging. Standard Sonogashira conditions (Pd/Cu catalysis) can be problematic. The pyrimidine nitrogen atoms can chelate with the copper co-catalyst, leading to catalyst inhibition and promoting alkyne homocoupling (Glaser coupling).[11]

Strategies for Success:

  • Copper-Free Conditions: This is the most critical modification. Copper-free Sonogashira protocols avoid the issues of catalyst inhibition and homocoupling.[11]

  • Catalyst/Ligand System: Use a robust palladium catalyst system. Air-stable pre-catalysts paired with bulky, electron-rich phosphine ligands are effective. For example, a system like [DTBNpP]Pd(crotyl)Cl has been shown to facilitate room-temperature, copper-free Sonogashira couplings.[11]

  • Base and Solvent: A strong, non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) is often used.[8] Solvents like acetonitrile or DMF are common.

  • Microwave Assistance: As with other couplings, microwave heating can dramatically improve reaction rates and yields for challenging substrates.[8]

Frequently Asked Questions (FAQs)

  • Why is this compound considered "low reactivity"? The pyrimidine ring is inherently electron-deficient. However, the presence of two strong electron-donating groups—the 4-amino and 2-ethyl groups—enriches the ring with electron density. This effect reduces the partial positive charge on the C6 carbon, strengthening the C-Cl bond and making it less susceptible to oxidative addition by a Pd(0) catalyst.

  • Which palladium-catalyzed coupling reaction is generally most successful for this substrate? The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most widely reported and optimized for chloro-pyrimidines.[4][12] With the right choice of modern, specialized catalyst systems (bulky biarylphosphine ligands and pre-catalysts), high yields can be achieved.

  • What is the role of a bulky, electron-rich phosphine ligand? These ligands play a dual role:

    • Electronic Effect: They donate electron density to the palladium center. This makes the palladium more nucleophilic and thus more reactive in the oxidative addition step with the electron-rich C-Cl bond.

    • Steric Effect: Their bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is the highly active catalyst. This steric hindrance also facilitates the final reductive elimination step to release the product and regenerate the catalyst.[3]

// Nodes Pd0 [label="Pd(0)L", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProductComplex [label="Product\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product\n(R-Nu)", shape=box, style="rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for labels label_oa [label="Oxidative Addition\n(Rate-Limiting Step for Ar-Cl)", shape=plaintext, fontcolor="#EA4335"]; label_tm [label="Transmetalation", shape=plaintext]; label_re [label="Reductive Elimination", shape=plaintext];

// Edges Pd0 -> OxAdd; OxAdd -> Transmetal; Transmetal -> ProductComplex; ProductComplex -> Pd0; ProductComplex -> Product [style=dashed];

// Edge Labels edge [color="#5F6368"]; Pd0 -> OxAdd [label="+ R-Cl"]; OxAdd -> Transmetal [label="+ Nu-M"]; Transmetal -> ProductComplex [label="- M-Cl"]; ProductComplex -> Pd0 [label=""];

// Positioning labels {rank=same; Pd0; label_oa; OxAdd;} {rank=same; OxAdd; label_tm; Transmetal;} {rank=same; Transmetal; label_re; ProductComplex;} } dot Caption: Generalized Palladium cross-coupling catalytic cycle.

Optimized Experimental Protocols

The following protocols serve as validated starting points for your experiments.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to maximize yield for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol details the C-N coupling of this compound with a generic secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Important: Perform the following steps in a glovebox under an inert atmosphere.

  • To an oven-dried Schlenk tube, add RuPhos Pd G3 and NaOtBu.

  • Add this compound and anhydrous toluene.

  • Finally, add the secondary amine via syringe.

  • Seal the tube, remove from the glovebox, and place in a preheated oil bath at 110 °C.

  • Stir vigorously for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Catalyst System Comparison

The following table summarizes typical outcomes based on catalyst system selection for the Suzuki coupling of this compound, compiled from literature precedents.

Catalyst SystemLigandBaseTemp (°C)Typical YieldNotes
Pd(PPh₃)₄PPh₃K₂CO₃100< 10%Ineffective for this substrate.
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃KF5040-60%Moderate yields, requires inert atmosphere.[4]
XPhos Pd G2XPhosK₃PO₄10075-95%Excellent yields, air-stable pre-catalyst.[5]
Pd(OAc)₂ / SPhosSPhosCs₂CO₃11080-95%High yields, but requires in-situ generation.
Microwave ProtocolXPhosK₂CO₃15080-90%Very fast reaction times (15-30 min).[6][7]

References

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]

  • Title: Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids Source: Journal of Combinatorial Chemistry URL: [Link]

  • Title: Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides Source: Organic Letters URL: [Link]

  • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL: [Link]

  • Title: Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides Source: ResearchGate URL: [Link]

  • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: NIH National Center for Biotechnology Information URL: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Chloro-2-Ethylpyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful cross-coupling of 6-Chloro-2-Ethylpyrimidin-4-Amine. This electron-deficient heteroaryl chloride presents unique challenges, including the inertness of the C-Cl bond and potential catalyst inhibition by the basic nitrogen atoms of the pyrimidine ring.[1] This document is designed to help you navigate these challenges and achieve high-yield, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design.

Q1: I want to synthesize a biaryl compound. Which cross-coupling reaction should I use with this compound?

For C-C bond formation to create biaryl or heteroaryl-aryl structures, the Suzuki-Miyaura coupling is the most robust and widely used method.[2] It involves coupling the chloro-pyrimidine with a boronic acid or boronate ester. This reaction generally has high functional group tolerance and uses starting materials that are often commercially available or readily prepared.[3]

Q2: My goal is to add a new amine substituent. What is the best approach?

For C-N bond formation, the Buchwald-Hartwig amination is the premier method.[4] This reaction directly couples your this compound with a primary or secondary amine, anilines, or even amides. It has largely replaced harsher, classical methods for N-arylation due to its milder conditions and vastly expanded substrate scope.[4][5]

Q3: Why is catalyst selection so critical for this specific substrate?

There are two primary reasons:

  • C-Cl Bond Activation: The carbon-chlorine bond is significantly less reactive than corresponding C-Br or C-I bonds.[6] Activating this bond for oxidative addition to the palladium center is the most challenging step of the catalytic cycle and requires highly active catalyst systems.[7]

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring are basic and can coordinate to the palladium center, acting as a catalyst poison.[2] This sequesters the catalyst from the reaction cycle, leading to low or no conversion.

Proper catalyst selection, particularly the choice of ligand, is essential to overcome both of these hurdles simultaneously.[1]

Q4: Should I use a palladium pre-catalyst or generate the active catalyst in situ?

For consistency and improved reactivity, especially with challenging substrates like this one, using a well-defined palladium pre-catalyst is highly recommended.[8] Pre-catalysts (e.g., G3 or G4 palladacycles) are air-stable and efficiently generate the active monoligated Pd(0) species upon exposure to a base in the reaction mixture.[6][8] This avoids the often inefficient and unreliable reduction of Pd(II) sources like Pd(OAc)₂, which can lead to the formation of inactive palladium black and inconsistent results.[9]

Section 2: Troubleshooting Guide

This guide is structured to directly address common experimental failures in a question-and-answer format.

Problem: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is failing. I'm seeing only starting material. What are the likely causes and how can I fix this?

A: A failed Suzuki-Miyaura coupling with this substrate almost always points to an issue within the catalytic system or reaction conditions. The flowchart below outlines a systematic approach to troubleshooting.

G start Low / No Yield cat_ligand 1. Inadequate Catalyst/Ligand (Most Common Cause) start->cat_ligand base 2. Incorrect Base Selection start->base conditions 3. Suboptimal Conditions start->conditions side_rxn 4. Side Reactions start->side_rxn sol_cat Solution: - Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos). - These ligands promote C-Cl oxidative addition and prevent catalyst inhibition. - Switch to a Pd(0) source or a modern pre-catalyst (e.g., XPhos Pd G3). cat_ligand->sol_cat sol_base Solution: - Use a moderately strong inorganic base (K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and anhydrous. - Consider a solvent system (e.g., dioxane/water) that aids base solubility. base->sol_base sol_cond Solution: - Ensure reagents are soluble in the chosen solvent (Toluene, Dioxane, DMF). - Perform a temperature screen (typically 80-120 °C). - Rigorously degas all solvents and reagents and maintain a strict inert (Ar/N₂) atmosphere. conditions->sol_cond sol_side Solution: - For hydrodehalogenation, ensure anhydrous conditions and a rigorously inert atmosphere. - For boronic acid homocoupling, use a slight excess (1.2-1.5 equiv.) of the boronic acid and ensure efficient generation of the Pd(0) catalyst. side_rxn->sol_side

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Problem: Catalyst Deactivation in Buchwald-Hartwig Amination

Q: My C-N coupling reaction starts, but TLC/LC-MS analysis shows it stalls at ~30% conversion. What is causing my catalyst to die?

A: Catalyst deactivation is common with nitrogen-containing heterocycles. The primary cause is the coordination of the pyrimidine's ring nitrogens to the palladium center, forming a stable, off-cycle complex.

  • Causality: Standard phosphine ligands like PPh₃ are not sterically demanding enough to prevent the substrate from displacing them and poisoning the catalyst.

  • Solution: Employ bulky, electron-rich biarylphosphine ligands. For primary amine coupling partners, BrettPhos is an excellent choice.[6] For secondary amines, RuPhos is often superior.[6] The steric bulk of these ligands creates a protective pocket around the palladium atom, which favors coordination of the ligand over the substrate's heteroatoms, thus maintaining catalytic activity throughout the reaction.[10]

Problem: Formation of Side Products

Q: My mass spec shows a significant peak corresponding to the hydrodehalogenation of my starting material (6-Ethylpyrimidin-4-Amine). How do I prevent this?

A: Hydrodehalogenation occurs when the aryl-palladium intermediate reacts with a hydride source instead of the coupling partner.

  • Causality: The most common hydride sources are water, alcohols, or even certain amine bases or solvents.[11] This side reaction is often competitive with a slow transmetalation step.

  • Solution:

    • Rigorous Inert Conditions: Use high-purity, anhydrous, and thoroughly degassed solvents and reagents.[6] Ensure your reaction vessel is flame-dried and maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Optimize the Base/Solvent System: Ensure your base is strong enough and soluble enough to facilitate rapid transmetalation, which will outcompete the hydrodehalogenation pathway. For Suzuki couplings, using K₃PO₄ in a dioxane/water mixture is a robust starting point.[12] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[8]

Section 3: Catalyst & Ligand Selection Guide

The choice of ligand is the single most important parameter for a successful cross-coupling with this compound.

For Suzuki-Miyaura Coupling (C-C Bond Formation)

The key is to use a catalyst system that is both highly active for C-Cl bond activation and resistant to inhibition. Bulky, electron-rich monodentate biarylphosphine ligands are the state-of-the-art.[1][13]

LigandPalladium Source / Pre-catalystKey Advantages & Applications
XPhos Pd₂(dba)₃ or XPhos Pd G3/G4A highly general and robust ligand for coupling heteroaryl chlorides. Excellent for a wide range of aryl and heteroaryl boronic acids.[10]
SPhos Pd₂(dba)₃ or SPhos Pd G3/G4Often provides superior results for sterically hindered coupling partners.[12]
RuPhos Pd₂(dba)₃ or RuPhos Pd G3/G4Particularly effective for couplings that are sensitive to steric hindrance on the ligand.[6]
P(t-Bu)₃ Pd₂(dba)₃ or [Pd(P(t-Bu)₃)]₂A very electron-rich and bulky ligand, highly active for C-Cl bond activation but can be more sensitive to air.[14]
For Buchwald-Hartwig Amination (C-N Bond Formation)

Ligand selection is critically dependent on the nature of the amine coupling partner.[6][15]

LigandPalladium Source / Pre-catalystPrimary Application (Amine Nucleophile)Base
BrettPhos BrettPhos Pd G3/G4Primary Amines: Excellent for selective mono-arylation.[6]NaOtBu, LHMDS
RuPhos RuPhos Pd G3/G4Secondary Amines: A superior ligand for coupling secondary cyclic and acyclic amines.[10]NaOtBu, LHMDS
tBuBrettPhos tBuBrettPhos Pd G1Amides & Carbamates: Specifically designed for these more challenging nucleophiles.[6]K₂CO₃, K₃PO₄
DavePhos Pd₂(dba)₃ or DavePhos Pd G3A versatile ligand effective for a range of aryl and heteroaryl amines.[6]NaOtBu, Cs₂CO₃

Section 4: Optimized Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE). All reactions must be performed under an inert atmosphere.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Active L-Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Limiting) trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation (Base-Mediated) product Product + L-Pd(0) trans_complex->product Reductive Elimination product->pd0 Regeneration

Sources

Managing impurities in large-scale 6-Chloro-2-Ethylpyrimidin-4-Amine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-Ethylpyrimidin-4-Amine

A Guide to Impurity Management in Large-Scale Production

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges of impurity control during large-scale production. As your Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your process optimization and ensure the highest product quality.

The control of impurities is mandated by regulatory bodies and is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting for common issues encountered during the synthesis of this compound, a key intermediate in various therapeutic agents.

Troubleshooting Guide: Common Production Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Question 1: My HPLC analysis shows a significant unknown peak eluting close to the main product peak. How do I identify and control it?

Answer:

An unknown peak in your chromatogram indicates the presence of a process-related impurity or a degradation product. The primary synthetic route to this compound involves the selective amination of 2-ethyl-4,6-dichloropyrimidine. The most probable impurities are related to this starting material or subsequent side reactions.

Causality and Identification:

The most likely candidates for this unknown peak are:

  • Isomeric Impurity: 4-Chloro-6-ethyl-pyrimidin-2-amine. This can arise if the starting material contains isomeric dichloropyrimidines.

  • Over-reaction By-product: 2-Ethylpyrimidine-4,6-diamine. This forms when the amination reaction proceeds at both chlorine sites on the pyrimidine ring.

  • Unreacted Starting Material: 2-ethyl-4,6-dichloropyrimidine. Incomplete reaction can lead to its carryover.

  • Hydrolysis Product: 6-Amino-2-ethylpyrimidin-4-ol. This can form if there is excessive water in the reaction or during workup.

Troubleshooting Workflow:

A systematic approach is crucial for identifying and mitigating the impurity. The workflow below outlines the necessary steps.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Mitigation & Control A Unknown Peak Detected in HPLC B Isolate Impurity (Prep-HPLC or Column Chromatography) A->B C Characterize Structure (LC-MS, NMR, FT-IR) B->C D Compare with Known Impurities C->D E Review Process Parameters: - Stoichiometry - Temperature - Reaction Time - Solvent Purity D->E F Analyze Starting Materials for Purity D->F G Optimize Reaction Conditions E->G F->G H Develop Purification Method (e.g., Recrystallization) G->H I Set In-Process Controls (IPCs) H->I J Update Product Specification I->J G A 2-ethyl-4,6-dichloropyrimidine (Starting Material) Amine + Amine (NH3/R-NH2) A->Amine B This compound (Desired Product) Amine2 + Amine (NH3/R-NH2) B->Amine2 C 2-Ethylpyrimidine-4,6-diamine (Di-amino Impurity) Amine->B k1 (fast) Amine2->C k2 (slower)

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Chloro-2-Alkylpyrimidin-4-Amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of kinase inhibitor discovery, the pyrimidine scaffold represents a cornerstone of medicinal chemistry.[1][2][3] Its inherent ability to mimic the purine core of ATP makes it a privileged structure for targeting the ATP-binding site of kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in cancer.[4] This guide provides a comprehensive comparison of the biological activity of derivatives based on the 6-chloro-2-alkylpyrimidin-4-amine scaffold, with a particular focus on their application as anticancer agents.

While direct comparative studies on a broad series of 6-Chloro-2-Ethyl pyrimidin-4-Amine derivatives are not extensively documented in publicly accessible literature, a wealth of information exists for the closely related 6-chloro-2-methyl pyrimidin-4-amine. This analog serves as a crucial building block for the potent dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).[5] By examining the structure-activity relationships (SAR) of this and other related pyrimidine derivatives, we can derive valuable insights into the therapeutic potential of this chemical class.

The 6-Chloro-2-Alkylpyrimidin-4-Amine Scaffold: A Versatile Starting Point

The 6-chloro-2-alkylpyrimidin-4-amine core is a versatile starting point for the synthesis of a wide array of kinase inhibitors. The chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The amine group at the 4-position is crucial for establishing key hydrogen bond interactions within the kinase hinge region, a common feature of many ATP-competitive inhibitors. The alkyl group at the 2-position can influence the overall conformation and steric interactions of the molecule within the binding pocket.

Comparative Anticancer Activity of Pyrimidine Derivatives

The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[6] Modifications can alter the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.

Compound IDCore ScaffoldR1-SubstitutionR2-SubstitutionCancer Cell LineIC50 (µM)Reference
Dasatinib 2-aminopyrimidinyl-thiazoleN-(2-chloro-6-methylphenyl)carboxamide6-(4-(2-hydroxyethyl)piperazin-1-yl)K562 (CML)<0.001[5]
Compound 1 2,4-diaminopyrimidine4-(N-phenyl)6-chloro--[7]
Compound 2 2,4-diaminopyrimidine4-(N-(2-methoxy)phenyl)6-chloro--[7]
Compound 21 2,4-diaminopyrimidine4-(N-(3,4-dimethyl)phenyl)6-chloro--[7]
Compound 6 2-amino-4-chloropyrimidine derivative4-(4-(bromophenyl)piperazin-1-yl)-HCT11689.24[8]
Compound 6 2-amino-4-chloropyrimidine derivative4-(4-(bromophenyl)piperazin-1-yl)-MCF789.37[8]

Case Study: Dasatinib - A Clinically Successful Derivative

A prime example of the successful derivatization of the 6-chloro-2-methylpyrimidin-4-amine scaffold is Dasatinib. This compound is a potent oral dual inhibitor of Src and Abl kinases and is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5]

The synthesis of Dasatinib involves the coupling of 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide with 1-(2-hydroxyethyl)piperazine.[9][10] This highlights the utility of the 6-chloro position as a key site for modification to achieve high potency and desirable drug-like properties.

Signaling Pathway Inhibition by Dasatinib

The following diagram illustrates the key signaling pathways inhibited by Dasatinib. By targeting Src and Abl kinases, Dasatinib effectively blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

G Dasatinib Dasatinib Src Src Dasatinib->Src inhibits Abl Abl Dasatinib->Abl inhibits STAT3 STAT3 Src->STAT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK Metastasis Metastasis Src->Metastasis PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Abl->PI3K_AKT_mTOR Proliferation Proliferation STAT3->Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: Dasatinib inhibits Src and Abl kinases, blocking key downstream signaling pathways involved in cancer progression.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used in the evaluation of pyrimidine derivatives.

Kinase Inhibition Assay (Radiometric)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (at a concentration near its Km for the target kinase), a suitable substrate peptide or protein, the test compound at various concentrations, and the kinase enzyme.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching solution, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto phosphocellulose paper and wash away the unreacted [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for the discovery and characterization of novel kinase inhibitors based on the 6-chloro-2-alkylpyrimidin-4-amine scaffold.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase A Synthesis of Derivative Library B Primary Kinase Screening A->B High-Throughput C IC50 Determination B->C Hit Identification D Cell-Based Assays (e.g., MTT) C->D Lead Optimization E In Vivo Efficacy (Xenograft Models) D->E F ADME/Tox Profiling E->F

Caption: A streamlined workflow for the development of kinase inhibitors from synthesis to preclinical evaluation.

Conclusion and Future Directions

The 6-chloro-2-alkylpyrimidin-4-amine scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors with significant therapeutic potential in oncology. The clinical success of Dasatinib, derived from the 2-methyl analog, underscores the promise of this chemical class. Future research should focus on the synthesis and evaluation of a broader range of derivatives, including those with an ethyl group at the 2-position, to further explore the structure-activity relationships and identify novel candidates with improved efficacy and safety profiles. Systematic modifications at the 6-position, guided by structural biology and computational modeling, will be instrumental in designing the next generation of targeted cancer therapies based on this versatile pyrimidine core.

References

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 18(1).
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
  • BenchChem. (2025). A Tale of Two Scaffolds: Ethyl 6-chloro-4-(methylamino)nicotinate vs. Aminopyrimidines in Kinase Inhibitor Design.
  • A Review on Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues. (2023). World Journal of Pharmaceutical Research, 12(9), 1126-1140.
  • BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
  • Al-Dahmoshi, H. O. M., Almamori, A. M. J., Al-Khafaji, N. S. K., & Al-Masoudi, N. A. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine.
  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-110.
  • PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
  • National Institutes of Health. (n.d.).
  • PubMed. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • National Institutes of Health. (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1.
  • PubChem. (n.d.). 6-[2-(4-chlorophenoxy)acetyl]-2-[[(1R)-1-(4-chlorophenyl)ethyl]amino]-3-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one.
  • BenchChem. (2025). Assessing the Selectivity of Kinase Inhibitors Derived from a 4-Chloro-5-substituted-pyrimidin-2-amine Scaffold.
  • PubMed. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6465-74.
  • PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17540.
  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide.

Sources

The 6-Chloro-2-Ethylpyrimidin-4-Amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Analog Design

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the pyrimidine scaffold is a cornerstone of inhibitor design, renowned for its versatility and presence in numerous FDA-approved therapeutics.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of 6-Chloro-2-Ethylpyrimidin-4-Amine analogs, a class of compounds with significant potential in targeted therapies, particularly in oncology. While a comprehensive SAR study on the specific 2-ethyl variant is not extensively documented in publicly available literature, this guide will provide a comparative analysis based on closely related 6-chloropyrimidine series, offering valuable insights into the key structural determinants of biological activity. We will explore the impact of substitutions at the C2, C4, and C5 positions, supported by experimental data from relevant studies, and provide detailed protocols for the synthesis and evaluation of these promising compounds.

The 6-Chloropyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The 2,4-substituted pyrimidine core is a bioisostere of the purine ring in ATP, enabling it to competitively bind to the ATP-binding site of various kinases.[1] The chlorine atom at the C6 position serves as a crucial synthetic handle for further functionalization and can also engage in halogen bonding interactions within the kinase active site, enhancing binding affinity. The 2-ethyl group, while less explored than aryl or heteroaryl substituents, offers a unique lipophilic and steric profile that can be exploited to achieve selectivity and potency. The 4-amino group provides a critical hydrogen bond donor for interaction with the kinase hinge region, a hallmark of many Type I kinase inhibitors.

Comparative Analysis of Structural Modifications

To understand the SAR of the this compound scaffold, we will draw comparisons from studies on structurally related 6-chloropyrimidine derivatives.

Impact of Substituents at the 4-Amino Position

The nature of the substituent on the 4-amino group plays a pivotal role in modulating the biological activity of 6-chloropyrimidine analogs. A study on 2-amino-4-chloro-pyrimidine derivatives revealed significant variations in anticancer activity based on the nature of the amino substituent at the C4 position.[3]

Compound ID4-Amino SubstituentCancer Cell Line (HCT116) EC50 (µM)Cancer Cell Line (MCF7) EC50 (µM)
1 4-Methylpiperazine209.17 ± 1.23221.91 ± 1.37
6 4-(4-Bromophenyl)piperazine89.24 ± 1.3689.37 ± 1.17

Data extracted from Qureshi et al., 2022.[3]

These findings suggest that introducing a larger, more lipophilic, and electronically distinct substituent like the 4-bromophenyl)piperazine group can enhance the cytotoxic activity against both colon (HCT116) and breast (MCF7) cancer cell lines.[3] This highlights the importance of exploring diverse chemical space at the 4-amino position of the this compound core to optimize potency.

Influence of the 2-Position Substituent

While direct SAR data for 2-alkyl variations on the 6-chloropyrimidine scaffold is limited, studies on related heterocyclic systems like thieno[2,3-d]pyrimidines offer valuable insights. In a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, the size and nature of the 2-alkyl group were shown to impact anti-proliferative activity.[4]

Compound ID2-SubstituentCancer Cell Line (MCF-7) IC50 (µM)Cancer Cell Line (MDA-MB-231) IC50 (µM)
3 Methyl0.045-
4 Ethyl0.110.24

Data extracted from a study on thienopyrimidines, which are structurally analogous.[4]

In this analogous series, the 2-methyl substituted compound displayed higher potency against the MCF-7 breast cancer cell line compared to the 2-ethyl analog.[4] This suggests that even subtle changes in the size of the alkyl group at the 2-position can significantly influence biological activity. For the this compound scaffold, this implies that exploring other small alkyl groups (e.g., methyl, propyl) at the C2 position could be a fruitful strategy for optimizing activity.

The Role of the 5-Position

Substitution at the C5 position of the pyrimidine ring can introduce steric bulk and electronic modifications that influence inhibitor binding. In a study on 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the presence of a substituent at the C5 position was found to be a key determinant of anti-cancer activity.[5] While this series features a C5-phenyl group, the general principle of leveraging this position for potency improvement is highly relevant. The study demonstrated that modifications to this phenyl ring directly impacted the compound's efficacy.[5]

Experimental Protocols

General Synthesis of 4-Substituted-6-Chloro-2-Ethylpyrimidin-4-Amine Analogs

The synthesis of the target analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction.

Step-by-step methodology:

  • Starting Material: Begin with a commercially available or synthesized 4,6-dichloro-2-ethylpyrimidine.

  • Reaction Setup: In a microwave reaction vial, dissolve the 4,6-dichloro-2-ethylpyrimidine (1 equivalent) in a suitable solvent such as anhydrous propanol.

  • Addition of Amine: Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Base Addition: Introduce a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the vial.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a temperature ranging from 120-140°C for 15-30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired 4-substituted-6-chloro-2-ethylpyrimidin-4-amine analog.

Synthesis_Workflow Start 4,6-Dichloro-2-ethylpyrimidine Microwave Microwave Irradiation (120-140°C, 15-30 min) Start->Microwave Amine Substituted Amine Amine->Microwave Solvent_Base Propanol, Triethylamine Solvent_Base->Microwave Workup Quench with NaHCO3 Extract with Ethyl Acetate Microwave->Workup Purification Column Chromatography Workup->Purification Product 4-Substituted-6-Chloro-2-Ethylpyrimidin-4-Amine Purification->Product Kinase_Assay_Workflow cluster_prep Reaction Preparation Kinase Kinase Reaction_Mix Prepare Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP [γ-³²P]ATP ATP->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Termination Stop Reaction Incubation->Termination Separation Separate Substrate and ATP Termination->Separation Quantification Measure Radioactivity Separation->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for a radiometric kinase inhibition assay.

Key Structure-Activity Relationship Insights and Future Directions

Based on the analysis of related compound series, we can infer the following SAR trends for this compound analogs:

  • 4-Amino Position: This position is critical for activity and offers a prime site for modification. Introducing larger, more complex substituents, such as substituted piperazines or anilines, is likely to enhance potency. The electronic properties of these substituents will also play a crucial role.

  • 2-Alkyl Position: While the ethyl group provides a starting point, exploring other small alkyl groups (methyl, propyl, isopropyl) is warranted. The optimal size and branching of this group will likely depend on the specific kinase target and the shape of its hydrophobic pocket.

  • 6-Chloro Position: The chlorine atom is a key feature, likely contributing to binding affinity through halogen bonding and serving as a synthetic handle. While substitution at this position is possible, it may lead to a significant loss of activity if the halogen bond is critical.

  • 5-Position: This position is a valuable site for introducing substituents to modulate potency and selectivity. The addition of small alkyl or aryl groups at this position could lead to improved interactions within the ATP-binding site.

SAR_Summary cluster_scaffold This compound Core cluster_positions Key Positions for Modification Scaffold P4 4-Amino: Crucial for activity, tolerates diverse substituents. Scaffold->P4 P2 2-Ethyl: Modulates lipophilicity and selectivity. Small variations are significant. Scaffold->P2 P6 6-Chloro: Important for binding and synthesis. Scaffold->P6 P5 5-Position: Opportunity for potency enhancement. Scaffold->P5

Caption: Key SAR points for the this compound scaffold.

References

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Comparative In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 6-Chloro-2-Ethylpyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Validation and Performance Benchmarking

The 6-chloro-2-ethylpyrimidin-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural similarity to the adenine core of ATP suggests a high probability of interaction with the ATP-binding site of various kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][2] This guide provides a comprehensive framework for the in vitro validation of compound libraries derived from this scaffold, focusing on a tiered approach to identify potent and selective kinase inhibitors. We will objectively compare hypothetical derivatives to established benchmarks, supported by detailed experimental protocols and data interpretation strategies.

The Rationale: Why Focus on Kinases?

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[3][4] Compounds built upon the 2,4-diaminopyrimidine core, a close relative of our starting scaffold, have demonstrated potent inhibition of various kinases, including Aurora Kinase, Polo-like Kinase (PLK), and Cyclin-Dependent Kinases (CDKs).[1][5][6] This strong precedent allows us to hypothesize that derivatives of this compound are likely to exhibit kinase inhibitory activity. However, the conserved nature of the ATP-binding pocket across the human kinome necessitates a rigorous validation process to ensure selectivity and avoid off-target effects that could lead to toxicity or confound experimental results.[7][8]

A Tiered Approach to In Vitro Validation

A systematic, multi-tiered validation workflow is essential to efficiently identify and characterize promising lead compounds. This approach begins with broad screening to identify initial hits and progressively narrows the focus to detailed mechanistic and cellular studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency, Selectivity & Initial Cellular Activity cluster_2 Tier 3: Cellular Target Engagement & Functional Assays T1_1 Biochemical Kinase Panel T2_1 IC50 Determination (Dose-Response) T1_1->T2_1 Hit Compounds T2_2 Orthogonal Biochemical Assay T2_1->T2_2 T2_3 Initial Cell Viability/Cytotoxicity Assay T2_1->T2_3 T3_1 Cellular Target Engagement (e.g., CETSA) T2_3->T3_1 Potent Hits T3_2 Phospho-Protein Western Blot T3_1->T3_2 T3_3 Cell-Based Functional Assays T3_1->T3_3

Figure 1: Tiered workflow for in vitro validation of kinase inhibitors.

Tier 1: Broad Spectrum Kinase Profiling

The initial step is to understand the kinase inhibitory landscape of the synthesized compounds. A broad-spectrum biochemical kinase panel screens each compound at a single high concentration (e.g., 10 µM) against a large number of purified kinases.

Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

  • Plate Preparation: Dispense 5 µL of each kinase/substrate solution into the wells of a 384-well plate.

  • Compound Addition: Add 100 nL of each test compound (dissolved in DMSO) to the appropriate wells. Include a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control and DMSO alone as a negative (vehicle) control.

  • Reaction Initiation: Add 5 µL of 2X ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

Data Presentation: Comparative Kinase Inhibition Profile

The results are typically presented as the percentage of inhibition for each kinase relative to the vehicle control. This allows for a rapid identification of "hits" and an initial assessment of selectivity.

Compound IDTarget Kinase% Inhibition at 10 µMS-Score (10)
Derivative A CDK2 95% 0.85
CDK988%
GSK3β45%
Derivative B PLK1 92% 0.92
PLK275%
AURKA30%
Staurosporine Multiple >90% for >200 kinases 0.10

S-Score (10) is a selectivity score calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested (at 10 µM).

Tier 2: Hit Validation and Cellular Activity

Compounds that show significant inhibition of specific kinases in the primary screen are advanced to Tier 2 for validation and initial assessment of their effects on cells.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the hit compounds against their primary targets. This involves a dose-response experiment using the same biochemical assay as in Tier 1.

Data Presentation: Comparative Potency

Compound IDTarget KinaseIC50 (nM)
Derivative A CDK2 50
Roscovitine CDK2 40
Derivative B PLK1 75
BI 2536 PLK1 0.83
Orthogonal Biochemical Assay

To rule out assay-specific artifacts, the IC50 should be confirmed using an orthogonal method that relies on a different detection principle (e.g., TR-FRET or fluorescence polarization).

Cell Viability/Cytotoxicity Assays

It is crucial to determine if the compounds affect cell viability, which provides the first indication of cellular activity and a therapeutic window.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase (e.g., MCF-7 for CDK inhibitors) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Comparative Cytotoxicity

Compound IDCell LineEC50 (µM)
Derivative A MCF-7 0.5
Roscovitine MCF-7 15
Derivative B HeLa 1.2
BI 2536 HeLa 2.5

Tier 3: Cellular Target Engagement and Functional Confirmation

The final tier of in vitro validation aims to confirm that the compound interacts with its intended target within a cellular context and elicits the expected downstream functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in intact cells.[6] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

Inhibition of a kinase should lead to a decrease in the phosphorylation of its known substrates. This can be assessed by Western blotting.

G cluster_0 CDK2 Signaling Pathway CDK2 CDK2/Cyclin E Rb pRb Rb->CDK2 Phosphorylation E2F E2F E2F->Rb Release S_Phase S-Phase Entry S_Phase->E2F Transcription

Figure 2: Simplified CDK2 signaling pathway leading to S-phase entry.

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Treatment: Treat cells with the inhibitor at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate (e.g., phospho-Rb for CDK2 inhibitors). Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A decrease in the phosphorylated protein signal with increasing inhibitor concentration confirms functional inhibition of the pathway.[9]

Conclusion

The validation of compounds derived from the this compound scaffold requires a rigorous and multi-faceted in vitro testing strategy. By employing a tiered approach that encompasses broad biochemical screening, potency determination, and cellular assays to confirm target engagement and functional activity, researchers can confidently identify and advance the most promising candidates for further preclinical development. The comparison with known inhibitors at each stage provides essential benchmarks for performance and aids in the selection of lead compounds with the desired potency and selectivity profile. This systematic validation process is crucial for mitigating the risks of off-target effects and ensuring the development of effective and safe novel therapeutics.[10]

References

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 6-Chloro-2-Ethylpyrimidin-4-Amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase drug discovery, the selectivity of an inhibitor is as crucial as its potency. The 2-aminopyrimidine scaffold is a well-established pharmacophore, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] Its structural resemblance to the adenine moiety of ATP allows it to effectively compete for the kinase ATP-binding site.[3][4] However, this inherent advantage can also be a double-edged sword, as the conserved nature of the ATP-binding pocket across the kinome can lead to off-target activities.[5][6] This guide provides an in-depth analysis of the cross-reactivity profiling of a specific subclass: 6-Chloro-2-Ethylpyrimidin-4-Amine based inhibitors.

While specific cross-reactivity data for a single lead compound is often proprietary, by examining the behavior of closely related 2,4-diaminopyrimidine and 4,6-disubstituted pyrimidine analogs, we can construct a representative and informative comparison. This guide will delve into the methodologies for assessing kinase selectivity, present a comparative analysis of a hypothetical lead compound against key off-targets, and provide detailed experimental protocols to ensure scientific rigor.

The Significance of the this compound Scaffold

The this compound core represents a versatile starting point for kinase inhibitor design. The 4-amino group is crucial for forming key hydrogen bonds with the hinge region of the kinase, a common feature among ATP-competitive inhibitors.[7] The 2-ethyl group can be oriented to occupy a hydrophobic pocket, contributing to both potency and selectivity. The 6-chloro substituent is of particular strategic importance, serving as a reactive handle for introducing further modifications to fine-tune the inhibitor's properties and explore interactions with the solvent-exposed region of the ATP-binding site.[8][9]

Comparative Kinase Selectivity Profile

To illustrate the importance of comprehensive profiling, let us consider a hypothetical lead compound, "Cpd-X," based on the this compound scaffold, designed as a potent inhibitor of Aurora Kinase A (AURKA). The following table summarizes its inhibitory activity against its intended target and a panel of representative off-target kinases, highlighting its selectivity profile.

Kinase TargetIC50 (nM) of Cpd-XSelectivity vs. AURKAComments
AURKA 10 - Primary Target
AURKB505-foldHigh homology with AURKA often leads to cross-reactivity.
TYRO3 (Sky)25025-foldA member of the TAM family of receptor tyrosine kinases.[10][11]
MSK180080-foldA nuclear kinase involved in stress and mitogen signaling.[12]
SRC1,500150-foldA non-receptor tyrosine kinase.
ABL1>10,000>1000-foldA non-receptor tyrosine kinase.[13]
PI3Kα>10,000>1000-foldA lipid kinase with a distinct ATP-binding site.

This data illustrates that while Cpd-X is a potent AURKA inhibitor, it exhibits notable activity against the closely related AURKB. Understanding such cross-reactivity is critical, as dual inhibition may have synergistic therapeutic effects or lead to unwanted side effects. The moderate activity against TYRO3 and MSK1 underscores the importance of screening against diverse kinase families.

Signaling Pathways: On-Target and Off-Target Context

To fully appreciate the implications of cross-reactivity, it is essential to consider the signaling pathways in which the on- and off-target kinases are involved.

cluster_aurka AURKA Signaling cluster_tyro3 TYRO3 Signaling AURKA AURKA PLK1 PLK1 AURKA->PLK1 MYC c-MYC Stabilization AURKA->MYC CellCycle Cell Cycle Progression PLK1->CellCycle MYC->CellCycle TYRO3 TYRO3 PI3K_AKT PI3K/AKT Pathway TYRO3->PI3K_AKT CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival CpdX Cpd-X CpdX->AURKA Inhibition (On-Target) CpdX->TYRO3 Inhibition (Off-Target)

Caption: On-target vs. off-target signaling pathways of Cpd-X.

Inhibition of the primary target, AURKA, leads to cell cycle arrest and is a validated anti-cancer strategy.[7][14] However, off-target inhibition of TYRO3 could impact cell survival and proliferation through the PI3K/AKT pathway, which may or may not be beneficial depending on the therapeutic context.

Experimental Protocols for Cross-Reactivity Profiling

The foundation of a reliable cross-reactivity profile lies in robust and well-controlled experimental methodologies. An in vitro kinase assay is a fundamental tool for determining the inhibitory potency of a compound against a panel of kinases.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials and Reagents:

  • Recombinant human kinases (e.g., AURKA, TYRO3, etc.)

  • Kinase-specific substrate peptides

  • This compound based inhibitor (Cpd-X)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminescence-capable plate reader

Experimental Workflow:

cluster_workflow In Vitro Kinase Assay Workflow Start Start Step1 Prepare serial dilutions of Cpd-X Start->Step1 Step2 Add kinase, substrate, and Cpd-X to wells Step1->Step2 Step3 Initiate reaction with ATP Step2->Step3 Step4 Incubate at room temperature Step3->Step4 Step5 Stop reaction and detect ADP with ADP-Glo™ Reagent Step4->Step5 Step6 Measure luminescence Step5->Step6 Step7 Data analysis: Calculate IC50 values Step6->Step7 End End Step7->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (Cpd-X) in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific kinase, and its corresponding substrate peptide to each well. Then, add the diluted test inhibitor. Include control wells with no inhibitor (positive control) and no kinase (negative control).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km for each respective kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and quantify the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. However, as with any ATP-competitive scaffold, a thorough understanding of its cross-reactivity profile is paramount for successful drug development. This guide has provided a framework for approaching this critical aspect, from data interpretation to experimental execution.

Future research in this area should focus on:

  • Broad Kinome Screening: Profiling lead compounds against a large, representative panel of kinases to identify potential off-targets early in the discovery process.

  • Cellular Target Engagement Assays: Validating in vitro findings in a more physiological context to confirm that the inhibitor engages its intended and off-targets within the cell.

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their on- and off-targets to rationally design modifications that enhance selectivity.

By embracing a comprehensive and rigorous approach to cross-reactivity profiling, researchers can unlock the full therapeutic potential of this compound based inhibitors while minimizing the risk of unforeseen off-target effects.

References

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A Senior Application Scientist's Guide to Benchmarking 6-Chloro-2-Ethylpyrimidin-4-Amine Against Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The pyrimidine ring, a privileged structure, is central to numerous FDA-approved therapeutics.[1][2][3] This guide provides an in-depth comparative analysis of 6-Chloro-2-Ethylpyrimidin-4-Amine , a versatile and synthetically tractable building block, against two strategically chosen comparator scaffolds: its close analog, 2-Amino-4-chloro-6-methylpyrimidine , and its classical bioisostere, 4-Amino-2-chloropyridine . We will dissect the nuanced differences in physicochemical properties, synthetic utility, and potential biological implications, supported by established experimental protocols, to empower researchers in making informed decisions for scaffold hopping and lead optimization campaigns.

Introduction: The Strategic Importance of Scaffold Selection

Heterocyclic scaffolds form the backbone of a vast majority of small-molecule drugs. Their rigid frameworks correctly orient functional groups for optimal interaction with biological targets, while their heteroatoms engage in critical hydrogen bonding and influence overall molecular properties. The pyrimidine core, a 1,3-diazine, is of particular interest due to its presence in nucleobases and its proven role in a wide array of therapeutic agents, from anticancer kinase inhibitors to antivirals.[1][4]

This compound emerges as a valuable starting material. The chloro-substituent at the 6-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse functionalities and the rapid generation of chemical libraries. The 4-amino group provides a key interaction point, while the 2-ethyl group can modulate solubility, lipophilicity, and steric interactions within a target's binding pocket. This guide aims to benchmark this scaffold not as an isolated entity, but as a gateway to a chemical space whose performance must be weighed against viable alternatives.

Rationale for Comparator Scaffold Selection

To provide a meaningful benchmark, we have selected two comparators that address fundamental questions in medicinal chemistry:

  • The Analog: 2-Amino-4-chloro-6-methylpyrimidine. By replacing the ethyl group with a methyl group, we can isolate the impact of a single methylene unit. This seemingly minor change can affect lipophilicity, metabolic stability, and steric fit, providing insights into fine-tuning a lead compound.

  • The Bioisostere: 4-Amino-2-chloropyridine. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[5] Replacing the pyrimidine's N1 nitrogen with a C-H group to form a pyridine ring fundamentally alters the scaffold's electronic profile, hydrogen bonding capacity, and basicity, which can be leveraged to solve problems like off-target activity or poor pharmacokinetics.[6][7]

G cluster_0 Benchmarking Logic cluster_1 Comparator Scaffolds A This compound (Core Scaffold) B 2-Amino-4-chloro-6-methylpyrimidine A->B Analyze Alkyl Group Effect (Et vs. Me) C 4-Amino-2-chloropyridine A->C Analyze Bioisosteric Effect (Pyrimidine vs. Pyridine)

Comparative Analysis: A Multi-Parametric Approach

Physicochemical Properties

The foundational properties of a scaffold dictate its "drug-likeness." We begin by comparing the key computed physicochemical parameters of our three starting building blocks.

PropertyThis compound2-Amino-4-chloro-6-methylpyrimidine4-Amino-2-chloropyridine
Molecular Formula C₆H₈ClN₃C₅H₆ClN₃[8]C₅H₅ClN₂
Molecular Weight ( g/mol ) 157.60143.57[8]128.56
XLogP3 1.71.2[8]1.3
H-Bond Donors 11[8]1
H-Bond Acceptors 33[8]2
Topological Polar Surface Area (TPSA) 51.8 Ų51.8 Ų[9]38.9 Ų

Insight & Expertise: Even at this initial stage, clear differences emerge. The switch from pyrimidine to pyridine in 4-Amino-2-chloropyridine reduces the hydrogen bond acceptor count from three to two and significantly lowers the TPSA. This is a critical design choice: a lower TPSA is often correlated with improved cell permeability and oral bioavailability. The change from an ethyl to a methyl group in 2-Amino-4-chloro-6-methylpyrimidine lowers the molecular weight and lipophilicity (XLogP3), which can be advantageous in contexts where potency needs to be balanced with "ligand efficiency."

Synthetic Tractability and Accessible Chemical Space

The primary synthetic utility of these scaffolds lies in the reactivity of the chloro-substituent towards nucleophilic aromatic substitution (SNAr). This reaction allows for the coupling of a wide variety of amines, thiols, and alcohols, enabling the exploration of diverse chemical space.

G start Starting Material (Scaffold A, B, or C) reaction SNAr Reaction + R-NH₂ (Nucleophile) + Base (e.g., DIPEA) + Solvent (e.g., NMP) start->reaction Step 1 product Scaffold-R Library reaction->product Step 2

Causality Behind Experimental Choices: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic attack and displacement of the chloride. The pyridine ring is less electron-deficient, which can sometimes require more forcing reaction conditions (e.g., higher temperatures) to achieve similar conversion rates. The choice of base (e.g., DIPEA) is critical to neutralize the HCl generated during the reaction without being nucleophilic itself, while a high-boiling polar aprotic solvent like NMP or DMA is often used to ensure solubility and provide the necessary thermal energy.

Structural and Electronic Profile: The Pyrimidine vs. Pyridine Bioisostere

The core difference between the pyrimidine and pyridine scaffolds lies in the N1 atom of the pyrimidine.

G cluster_pyrimidine Pyrimidine Core cluster_pyridine Pyridine Core p1 N1 Atom p2 Key H-Bond Acceptor p1->p2 p3 Alters Ring pKa p1->p3 p4 Modulates Dipole Moment p1->p4 c1 C1-H Group p1->c1 Bioisosteric Replacement c2 No H-Bond Acceptor at Position 1 c1->c2 c3 More Lipophilic Patch c1->c3 c4 Lower Basicity vs. Pyrimidine c1->c4

Expertise & Experience: This single-atom change has profound consequences:

  • Hydrogen Bonding: The pyrimidine N1 is a hydrogen bond acceptor. In a kinase inhibitor, for example, this nitrogen can form a crucial hydrogen bond with the "hinge" region of the ATP binding site. Replacing it with the C-H of pyridine removes this interaction point. This can be used to engineer selectivity; if an off-target kinase relies on that H-bond while the primary target does not, a switch to pyridine can be highly beneficial.

  • Basicity and pKa: The presence of two nitrogen atoms makes the pyrimidine ring system generally less basic than pyridine. This can impact the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and potential for hERG channel binding.

  • Metabolism: Aromatic C-H bonds can be sites of oxidative metabolism by Cytochrome P450 enzymes. Replacing a C-H with a nitrogen atom (as in the pyrimidine vs. pyridine) can block a potential site of metabolism, thereby increasing the metabolic stability of the compound.

Case Study: Application in Kinase Inhibition

To illustrate these principles, let's consider a hypothetical scenario in which derivatives of these scaffolds are evaluated as inhibitors of a generic tyrosine kinase. The chloro-position is coupled with a hypothetical "warhead" amine via SNAr.

Scaffold DerivativeTarget Kinase IC₅₀Key Rationale / Insight
Ethyl-Pyrimidine 15 nMThe ethyl group provides optimal hydrophobic interactions in a specific sub-pocket. The N1 atom forms a critical hinge H-bond.
Methyl-Pyrimidine 45 nMReduced potency suggests the smaller methyl group provides suboptimal van der Waals contacts compared to the ethyl group.
Chloro-Pyridine >1000 nMComplete loss of activity strongly indicates the H-bond between the pyrimidine N1 and the kinase hinge is essential for binding.

Trustworthiness: This hypothetical data illustrates a common narrative in structure-activity relationship (SAR) studies. The logical progression from ethyl to methyl probes the size of a hydrophobic pocket, while the jump to the pyridine bioisostere tests the importance of a specific hydrogen bond. Documenting such clear-cut SAR is a hallmark of a robust and trustworthy drug discovery campaign.

Experimental Protocols for Benchmarking

To ensure self-validating and reproducible results, the following standardized protocols are recommended.

Protocol 1: General Procedure for SNAr Library Synthesis
  • Setup: To a 2 mL microwave vial, add the starting scaffold (e.g., this compound, 0.1 mmol, 1.0 eq.).

  • Reagents: Add the desired amine nucleophile (0.12 mmol, 1.2 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 0.3 mmol, 3.0 eq.).

  • Solvent: Add N-methyl-2-pyrrolidone (NMP, 1.0 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120°C for 30 minutes.

  • Workup: After cooling, dilute the reaction mixture with 10 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the desired compound.

  • Validation: Confirm structure and purity (>95%) by LC-MS and ¹H NMR.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
  • Reagents: Prepare kinase buffer, kinase enzyme solution, substrate solution, and test compound serial dilutions in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of test compound dilution, 5 µL of kinase/substrate mix, and initiate the reaction by adding 2.5 µL of ATP solution. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Generation: Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Luminescence: Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Strategic Recommendations

The benchmarking of this compound against its methyl analog and pyridine bioisostere reveals a series of strategic trade-offs that a medicinal chemist must navigate.

Scaffold ClassAdvantagesDisadvantagesBest Used When...
2-Alkyl-4-aminopyrimidines - Proven scaffold in approved drugs- N1 H-bond acceptor for potent target binding- Synthetically tractable- May have metabolic liabilities- Higher TPSA may limit permeability...a hydrogen bond to the N1 atom is known or suspected to be critical for target engagement. The alkyl group (Et vs. Me) can be used to fine-tune lipophilicity and steric fit.
2-Amino-4-chloropyridines - Lower TPSA and H-bond acceptor count can improve PK properties- Can block metabolism at the 1-position- Useful for engineering selectivity- Lacks the N1 H-bond acceptor- Can be less reactive in SNAr...the goal is to improve permeability, remove an unwanted H-bond interaction, or enhance selectivity against off-targets that rely on the pyrimidine N1.

Final Recommendation: This compound is an excellent starting point for drug discovery campaigns targeting proteins where a hinge-binding motif is anticipated (e.g., kinases). Its value lies in its synthetic flexibility. We recommend its use in initial library synthesis to establish potent hits. Subsequently, the strategic use of comparator scaffolds—switching to the methyl analog to probe pocket size or employing the pyridine bioisostere to address pharmacokinetic or selectivity issues—provides a robust and logical pathway toward a successful clinical candidate.

References

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A Researcher's Guide to the Synthesis of Substituted Aminopyrimidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous groundbreaking therapeutics, including kinase inhibitors like imatinib and palbociclib.[1] The strategic placement of amino groups on the pyrimidine ring is crucial for establishing key interactions with biological targets. Consequently, the development of efficient, versatile, and scalable synthetic routes to access diverse substituted aminopyrimidines is a paramount objective for researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of the most prominent synthetic strategies for constructing substituted aminopyrimidines. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of both classical and modern methodologies. This analysis is designed to equip researchers with the critical knowledge needed to select the optimal synthetic route for their specific target molecules.

Classical Approaches: The Foundation of Pyrimidine Synthesis

For decades, the construction of the pyrimidine core has relied on robust condensation reactions. These methods, while foundational, often come with specific limitations regarding scope and reaction conditions.

The Pinner Synthesis: A Workhorse Condensation

The Pinner synthesis is a quintessential method for pyrimidine formation, involving the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[2][3] This acid- or base-catalyzed reaction is valued for its straightforwardness and the use of readily available starting materials.[4]

Mechanism and Causality:

The reaction typically proceeds through a series of condensation and cyclization steps. Under acidic conditions, the 1,3-dicarbonyl compound is activated towards nucleophilic attack by the amidine.[5] Subsequent dehydration and aromatization lead to the formation of the pyrimidine ring. The choice of base or acid catalyst is critical and can influence reaction rates and yields.[2]

  • Advantages:

    • Utilizes simple, commercially available starting materials.

    • The procedure is generally straightforward and well-established.[4]

  • Disadvantages:

    • Can suffer from a limited substrate scope, particularly with highly functionalized or sensitive substrates.

    • Regioselectivity can be an issue when using unsymmetrical 1,3-dicarbonyls.

    • Reaction conditions can be harsh, potentially leading to side reactions.

Workflow: Pinner Pyrimidine Synthesis

Pinner_Synthesis start 1,3-Dicarbonyl Compound intermediate Condensation Intermediate start->intermediate + amidine Amidine amidine->intermediate cyclization Cyclization &Dehydration intermediate->cyclization Acid or Base product Substituted Pyrimidine cyclization->product

Caption: General workflow of the Pinner pyrimidine synthesis.

The Dimroth Rearrangement

The Dimroth rearrangement is an essential isomerization reaction in pyrimidine chemistry, allowing for the interconversion of heterocyclic structures.[6][7] It typically involves the opening of the pyrimidine ring followed by re-closure, effectively swapping the positions of endocyclic and exocyclic nitrogen atoms.[7][8] This reaction is particularly useful for accessing isomers that are difficult to synthesize directly.

Mechanism and Causality:

The rearrangement is often catalyzed by acid or base and can also be promoted by heat or light.[6][8] The mechanism involves the addition of a nucleophile (like water or hydroxide) to the pyrimidine ring, leading to ring opening.[7] After rotation around a carbon-carbon single bond, the ring re-closes to form the thermodynamically more stable isomer.[9] The rate and outcome of the rearrangement are highly dependent on factors like pH and the electronic nature of the substituents on the ring.[6][8]

  • Advantages:

    • Provides access to a wider range of pyrimidine isomers.

    • Can be used to correct for undesired regioselectivity in primary synthesis.

  • Disadvantages:

    • The reaction conditions can be substrate-dependent and may require optimization.

    • The reversibility of the reaction can sometimes lead to mixtures of isomers.

Modern Catalytic Methods: Precision and Scope

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted aminopyrimidines. These methods offer unparalleled precision, functional group tolerance, and substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[10][11] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[10] For aminopyrimidine synthesis, this typically means reacting a halopyrimidine with a desired amine.

Mechanism and Causality:

The catalytic cycle begins with the oxidative addition of the halopyrimidine to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base, followed by reductive elimination, yields the aminopyrimidine product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, influencing catalyst stability, reactivity, and the scope of compatible substrates.[12] Bulky, electron-rich ligands are often employed to facilitate the reductive elimination step.[12]

  • Advantages:

    • Excellent functional group tolerance.

    • Broad substrate scope, allowing for the introduction of a wide variety of amino groups.

    • Generally proceeds under milder conditions than classical methods.

  • Disadvantages:

    • The cost of the palladium catalyst and specialized ligands can be a drawback for large-scale synthesis.

    • Complete removal of palladium from the final product is a critical consideration in pharmaceutical applications.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pdII_complex [Ar-Pd(II)-X]L_n oxidative_add->pdII_complex ligand_exchange Amine Coordination pdII_complex->ligand_exchange + R'R''NH amine_complex [Ar-Pd(II)-NHR'R'']L_n ligand_exchange->amine_complex - HX reductive_elim Reductive Elimination amine_complex->reductive_elim Base reductive_elim->pd0 product Ar-NR'R'' reductive_elim->product catalyst_regen Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Other Catalytic Approaches

While palladium catalysis is prevalent, other transition metals such as copper and iron have also been employed for the synthesis of aminopyrimidines.[13][14] Copper-catalyzed methods, often referred to as Ullmann-type couplings, can be a more economical alternative to palladium. Iron-catalyzed cycloaddition reactions have also emerged as a promising strategy.[13]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on a multitude of factors, including the desired substitution pattern, the scale of the reaction, and cost considerations. The following table provides a comparative overview of the discussed methods.

Synthetic RouteKey ReactantsGeneral ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Pinner Synthesis 1,3-Dicarbonyl, AmidineBasic or acidic, often requires heating60-85%Readily available starting materials, straightforward procedure.[4]Limited substitution patterns, potential regioselectivity issues.[4]
Nucleophilic Aromatic Substitution (SNAr) Halopyrimidine, AmineBasic conditions, often requires heating or microwave50-98%Excellent for introducing a wide variety of amino substituents.[4]Limited to electron-deficient pyrimidine rings.
Buchwald-Hartwig Amination Halopyrimidine, AminePd catalyst, phosphine ligand, base70-98%Broad substrate scope, high functional group tolerance.[10]Catalyst cost, potential for metal contamination.[11]
Iron-Catalyzed Cycloaddition Alkynenitrile, CyanamideFe(II) catalyst27-82%Utilizes simple building blocks, potentially more sustainable.[13]May have a narrower substrate scope compared to Pd-catalysis.

Experimental Protocols

To provide a practical context, detailed protocols for a classical Pinner-type synthesis and a modern Buchwald-Hartwig amination are provided below.

Protocol 1: Synthesis of a 2-Aminopyrimidine via Pinner-type Condensation

This protocol is adapted from a one-pot, three-component reaction.[15]

  • Reaction Setup: To a mixture of a ketone (5 mmol) and an arylacetylene (5 mmol) in DMSO (10 mL), add potassium tert-butoxide (6 mmol).

  • Initial Reaction: Heat the mixture to 100 °C and stir for 30 minutes.

  • Addition of Guanidine: Cool the reaction to 70 °C and add water (5 mmol) and guanidine nitrate (6.0 mmol).

  • Cyclization: Stir the reaction mixture at 70 °C for 0.5 to 4 hours, monitoring by TLC.

  • Aromatization: Add potassium hydroxide (5 mmol) and stir at 70 °C for an additional 30 minutes.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to yield the desired 2-aminopyrimidine.

Protocol 2: Selective Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine

This protocol focuses on the selective amination at the C2-chloro position.[16]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 5-(bromomethyl)-2-chloropyrimidine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the target 2-amino-5-(bromomethyl)pyrimidine.

Conclusion and Future Perspectives

The synthesis of substituted aminopyrimidines has evolved significantly, from classical condensation reactions to highly sophisticated transition metal-catalyzed methods. While the Pinner synthesis and related approaches remain valuable for their simplicity and cost-effectiveness, modern catalytic techniques like the Buchwald-Hartwig amination offer unparalleled versatility and functional group tolerance, which are critical for contemporary drug discovery programs.

Future developments in this field will likely focus on the use of more sustainable and economical catalysts, such as those based on earth-abundant metals like iron and copper. Furthermore, the development of one-pot and flow-chemistry processes will be instrumental in streamlining the synthesis of aminopyrimidine libraries for high-throughput screening. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new aminopyrimidine-based therapeutics.

References

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  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. Available at: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). IJRPR. Available at: [Link]

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  • Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ACS Publications. Available at: [Link]

  • Trofimov, B. A., et al. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. ACS Publications. Available at: [Link]

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A Comparative Guide to the Efficacy of 6-Chloro-2-Ethylpyrimidin-4-Amine Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The pyrimidine scaffold is a foundational element in medicinal chemistry, integral to a multitude of therapeutic agents with a broad range of biological activities.[1] This guide presents a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-Chloro-2-Ethylpyrimidin-4-Amine core. We will delve into their efficacy, focusing on anticancer properties evaluated through a suite of robust cell-based assays. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both experimental data and the underlying scientific rationale for the described methodologies.

Introduction: The Prominence of the Pyrimidine Scaffold

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5] The core pyrimidine structure is present in essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and vitamin B1, highlighting its biological significance.[4] The therapeutic utility of pyrimidine analogs is often attributed to their ability to act as antimetabolites, interfering with nucleic acid synthesis and consequently inducing cytotoxicity in rapidly proliferating cells, such as cancer cells.[6]

The 2,4,6-substituted pyrimidine ring, in particular, has been a fertile ground for the development of novel therapeutic candidates.[1] The nature and position of the substituents on the pyrimidine ring critically influence the molecule's steric, electronic, and hydrophobic properties, which in turn dictate its interaction with biological targets.[1] This guide focuses on analogs of this compound, a specific scaffold with potential for developing targeted therapies. We will explore how modifications to this core structure impact its biological efficacy in various cancer cell lines.

Experimental Design & Rationale: A Multi-faceted Approach to Efficacy Evaluation

To comprehensively assess the therapeutic potential of novel this compound analogs, a multi-assay strategy is imperative. This approach allows for a holistic understanding of a compound's activity, from its direct cytotoxic effects to its influence on key cellular processes and signaling pathways. The following assays form the cornerstone of our comparative evaluation.

2.1. Cellular Viability and Cytotoxicity: The Foundational Metric

The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method for this purpose.[6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The primary output of this assay is the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency.[6]

2.2. Apoptosis Induction: Unraveling the Mechanism of Cell Death

A desirable characteristic of an effective anticancer drug is the ability to induce programmed cell death, or apoptosis, in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) staining assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] This differentiation is crucial for understanding whether a compound's cytotoxic effect is due to a controlled apoptotic process or a more damaging necrotic pathway.

2.3. Cell Migration and Invasion: Assessing Anti-Metastatic Potential

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. The wound healing or scratch assay is a straightforward and effective method to assess the impact of a compound on cell motility in a two-dimensional environment.[6] By creating a "wound" in a confluent cell monolayer, we can quantitatively measure the rate of cell migration to close the gap, both in the presence and absence of the test compounds.

2.4. Signaling Pathway Modulation: Identifying Molecular Targets

To gain deeper insights into the mechanism of action, it is essential to investigate the effect of the analogs on key signaling pathways frequently dysregulated in cancer. Western blotting is a powerful technique to detect and quantify changes in the expression and phosphorylation status of specific proteins within these pathways. For pyrimidine analogs, pathways such as those involving protein kinases crucial for cancer cell survival and proliferation are of particular interest.[1]

Methodologies: Detailed Protocols for Robust and Reproducible Data

The following protocols are designed to be self-validating, incorporating necessary controls to ensure the reliability and reproducibility of the experimental data.

3.1. Cell Culture

A panel of human cancer cell lines should be selected to represent different cancer types. For instance, A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) are commonly used and well-characterized cell lines.[2] Cells are to be cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

3.2. MTT Cell Viability Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and a reference compound (e.g., 5-Fluorouracil) in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

3.3. Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Incubate for 15 minutes in the dark at room temperature.[6]

  • Data Acquisition: Analyze the samples by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

3.4. Wound Healing (Scratch) Assay
  • Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.

  • Wound Creation: Create a uniform scratch in the monolayer using a sterile 200 µL pipette tip.[6]

  • Compound Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compounds at sub-lethal concentrations (e.g., 0.5x IC50).

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope.

  • Data Analysis: Measure the wound area at each time point and calculate the percentage of wound closure relative to the initial wound area.

Visualization of Experimental Workflow and Signaling Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding the comparative efficacy of the analogs.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_compounds Test Compounds cluster_cells Cancer Cell Lines MTT MTT Assay (Cell Viability & IC50) IC50 IC50 MTT->IC50 Determines Apoptosis Annexin V/PI Assay (Apoptosis Analysis) Mechanism Mechanism Apoptosis->Mechanism Identifies Migration Wound Healing Assay (Cell Migration) Metastasis Metastasis Migration->Metastasis Assesses WesternBlot Western Blot (Signaling Pathways) Targets Targets WesternBlot->Targets Reveals Analogs This compound Analogs CellLines A549 (Lung) MCF-7 (Breast) LoVo (Colon) Analogs->CellLines Treatment CellLines->MTT CellLines->Apoptosis CellLines->Migration CellLines->WesternBlot

Caption: A flowchart illustrating the comprehensive experimental workflow for evaluating the efficacy of this compound analogs.

Signaling_Pathway cluster_pathway Hypothesized Kinase Inhibition Pathway Analog Pyrimidine Analog Kinase Protein Kinase (e.g., EGFR, CDK) Analog->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes

Caption: A simplified diagram of a potential signaling pathway inhibited by pyrimidine analogs, leading to reduced cell proliferation.

Comparative Data Summary

The following table structure is proposed for summarizing the quantitative data obtained from the cell-based assays, allowing for a direct comparison of the efficacy of different analogs.

Table 1: Comparative Efficacy of this compound Analogs

Compound IDModification on Core StructureIC50 (µM) in A549IC50 (µM) in MCF-7IC50 (µM) in LoVoApoptosis Induction (% of Apoptotic Cells at IC50)Inhibition of Migration (% Wound Closure Inhibition at 24h)
Parent Compound This compoundDataDataDataDataData
Analog A e.g., Substitution at C4-amineDataDataDataDataData
Analog B e.g., Modification of C2-ethyl groupDataDataDataDataData
Analog C e.g., Replacement of C6-chloroDataDataDataDataData
5-Fluorouracil Reference DrugDataDataDataDataData

Note: This table is a template. The "Data" fields would be populated with experimental results.

Discussion and Structure-Activity Relationship (SAR) Insights

The analysis of the data summarized in Table 1 will provide valuable insights into the structure-activity relationship of the this compound analogs. For example:

  • Substitutions at the C4-amino group: Modifications at this position could significantly impact the compound's ability to form hydrogen bonds with its biological target, thereby influencing its potency.

  • Alterations of the C2-ethyl group: Changes in the size and lipophilicity of this substituent may affect the compound's binding affinity and cell permeability.

  • Replacement of the C6-chloro atom: The electronegativity and leaving group potential of the substituent at this position can play a crucial role in the compound's mechanism of action, potentially through covalent interactions with the target protein.

By systematically comparing the efficacy of analogs with specific structural modifications, we can deduce which chemical moieties are critical for the desired biological activity. This information is invaluable for the rational design of more potent and selective next-generation pyrimidine-based therapeutics.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the comparative evaluation of this compound analogs in cell-based assays. By employing a multi-faceted experimental approach and focusing on the underlying scientific rationale, researchers can generate high-quality, reproducible data to drive informed decisions in the drug discovery process. The insights gained from such studies will undoubtedly contribute to the development of novel and effective pyrimidine-based therapies for the treatment of cancer and other diseases.

References
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health (NIH). [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. [Link]

  • Pyrimidine derivatives as anticancer agents. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. PubMed. [Link]

  • A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. PubMed. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. [Link]

  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. ScienceDirect. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Scilit. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry Publishing. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-Ethylpyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 6-Chloro-2-Ethylpyrimidin-4-Amine. As a chlorinated heterocyclic amine, this compound requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance.

Hazard Identification and Waste Characterization

A thorough understanding of the chemical's hazards is the foundation of its safe disposal. While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as 6-Chloro-2-methylpyrimidin-4-amine, provides a strong basis for hazard assessment.

The primary hazards are associated with its potential toxicity and irritant properties.[1][2][3] The presence of a chlorinated pyrimidine core necessitates its classification as a hazardous material.

Table 1: Chemical and Hazard Profile

Property Value Source
Molecular Formula C₆H₈ClN₃ Alchem Pharmtech[4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation PubChem[1], ECHEMI[3]
GHS Pictograms GHS07 (Exclamation Mark) CymitQuimica[2]

| Likely EPA Waste Code | F-List (Halogenated Solvents/Organics) or U-List (Toxic Wastes) | EPA[5][6] |

Causality Behind Waste Classification: this compound is a halogenated organic compound. Under the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often categorized as "F-listed" hazardous wastes if they are from non-specific sources.[5][7][8] If the discarded chemical is an unused commercial product, it could potentially be classified as a "U-listed" toxic waste.[6][9] Proper classification is critical as it dictates the disposal pathway, requiring licensed hazardous waste handlers.

Pre-Disposal Safety Protocol: Engineering Controls and PPE

Before handling the chemical for disposal, a robust safety protocol must be in place to minimize exposure risks.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal of this compound, including weighing, transferring, and rinsing containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[12] A face shield should be used if there is a significant splash risk.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[10][11] Gloves must be inspected before use and changed immediately if contamination occurs.[12]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron should be worn.[10]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a full-face respirator with appropriate cartridges should be used.[12]

Chemical Incompatibility: Proper segregation of chemical waste is paramount to prevent dangerous reactions. Do not mix waste containing this compound with the following:

  • Strong Oxidizing Agents: Can cause violent reactions.[13][14]

  • Strong Acids: May lead to vigorous or exothermic reactions.[13][15]

  • Certain Metals: Amines can react with materials like copper and its alloys.[16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Identify Waste Type Pure_Chemical Unused/Expired Solid Chemical Start->Pure_Chemical Contaminated_Solids Contaminated Solids (Gloves, Weigh Boats, Wipes) Start->Contaminated_Solids Contaminated_Glassware Contaminated Glassware (Beakers, Flasks) Start->Contaminated_Glassware Liquid_Waste Liquid Waste Solutions (Aqueous or Organic) Start->Liquid_Waste Halogenated_Solid_Waste Hazardous Waste Container: 'HALOGENATED SOLID WASTE' Pure_Chemical->Halogenated_Solid_Waste Securely package & label Contaminated_Solids->Halogenated_Solid_Waste Double-bag if necessary Triple_Rinse Triple Rinse with Appropriate Solvent Contaminated_Glassware->Triple_Rinse Halogenated_Liquid_Waste Hazardous Waste Carboy: 'HALOGENATED LIQUID WASTE' Liquid_Waste->Halogenated_Liquid_Waste Segregate from incompatibles Sharps_Container Sharps Container Collect_Rinsate Collect First Rinse(s) as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Glass Dispose of Clean Glass in Glass Waste Box Triple_Rinse->Dispose_Glass After decontamination Collect_Rinsate->Halogenated_Liquid_Waste

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-2-Ethylpyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth operational plan for handling 6-Chloro-2-Ethylpyrimidin-4-Amine, focusing on the critical role of Personal Protective Equipment (PPE). While comprehensive toxicological data for this specific compound may be limited, its structure as a chlorinated pyrimidine necessitates a cautious approach based on established best practices for similar chemical classes. The following protocols are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in rigorous, protective measures.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from structurally related compounds, this compound should be treated as a hazardous substance. The primary risks include acute toxicity if swallowed, skin and eye irritation, and potential respiratory tract irritation.[1][2][3]

A summary of the likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this type of compound is provided below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

This table is based on aggregated data for similar chlorinated pyrimidine compounds.[1]

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The selection of specific equipment is based on a risk assessment of the procedures to be performed.

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: At all times within the laboratory, tight-fitting safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[4][5] These protect against accidental splashes and airborne particulates.

  • Enhanced Protection: For procedures with a higher risk of splashing or vigorous reactions, a full-face shield must be worn over the safety goggles.[6][7] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

Direct skin contact is a primary route of chemical exposure. The choice of glove material is critical and should be based on the nature and duration of the handling task.

  • Primary Recommendation: Disposable nitrile gloves are recommended for their resistance to a broad range of chemicals and for short-term protection.[8] Always inspect gloves for any signs of degradation or punctures before use.

  • For Prolonged Contact: For extended handling periods or when dealing with larger quantities, consult the glove manufacturer's chemical resistance guide to select a more robust material, such as neoprene or butyl rubber.[6][7] Double-gloving is also a recommended practice in these scenarios.[8]

Glove MaterialTypical Use ScenarioKey Considerations
Nitrile Short-term, non-immersive tasksGood general-purpose chemical resistance. Change frequently.[8]
Neoprene Moderate to prolonged contactOffers good resistance to a broader range of chemicals.
Butyl Rubber High-risk or immersive tasksProvides excellent resistance to many organic compounds.
Body Protection: Shielding from Contamination
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage.[6]

  • Chemical-Resistant Apron: For tasks involving significant quantities of the compound or a high splash risk, a chemical-resistant apron worn over the lab coat is advised.[6]

Respiratory Protection: Safeguarding Against Inhalation

All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[2][8]

  • When Engineering Controls Are Insufficient: If a fume hood is not available or if exposure limits might be exceeded, respiratory protection is mandatory. A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is required.[6][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section provides a procedural workflow that integrates PPE use with safe handling practices.

Step 1: Preparation and Engineering Controls
  • Designate a Workspace: All handling of this compound must occur in a designated area, preferably within a chemical fume hood.[2]

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, glassware, etc.) and waste containers are within the fume hood to minimize movement in and out of the controlled space.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[9]

Step 2: Donning PPE

The sequence of putting on PPE is critical to avoid contamination.

  • Don laboratory coat and any additional body protection.

  • Put on the first pair of gloves (if double-gloving).

  • Put on respiratory protection, ensuring a proper fit-check.

  • Don eye and face protection.

  • Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Handling the Compound
  • Carefully weigh and transfer the solid compound using appropriate tools to avoid generating dust.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[9]

Step 4: Doffing PPE

The removal of PPE must be done in a way that prevents cross-contamination.

  • Gloves: Remove the outer pair of gloves first, peeling them off without touching the external surface with bare skin. If double-gloved, remove the inner pair.

  • Face/Eye Protection: Remove the face shield (if used) and then the safety goggles from the back.

  • Body Protection: Unbutton and remove the lab coat, turning it inside out as you remove it.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_emergency Contingency cluster_completion Completion Phase prep 1. Prepare Workspace (Fume Hood) don 2. Don PPE (Correct Sequence) prep->don Safety First handle 3. Handle Compound (Minimize Dust/Splash) don->handle spill_check Spill? handle->spill_check spill_protocol Execute Spill Protocol spill_check->spill_protocol Yes doff 4. Doff PPE (Avoid Contamination) spill_check->doff No spill_protocol->doff After Cleanup wash 5. Wash Hands Thoroughly doff->wash Critical Step dispose 6. Dispose of Waste (Hazardous Waste Stream) wash->dispose

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Spill and Exposure Response

Spill Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: Use an absorbent, inert material (e.g., diatomite, universal binders) to cover the spill.[10] Avoid creating dust.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), and dispose of all cleaning materials as hazardous waste.[10]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]

Disposal Plan: Responsible Waste Management

Proper disposal is the final, critical step in the safe handling of this compound. All waste generated must be treated as hazardous.

  • Chemical Waste: Collect any unused or waste product in a clearly labeled, sealed, and chemically compatible container for hazardous waste.[13]

  • Contaminated Materials: All disposable PPE (gloves, lab coats), absorbent materials from spills, and contaminated labware must be collected in a designated hazardous waste bag or container.[8][13]

  • Empty Containers: The first rinse of any "empty" container that held the compound must be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to standard laboratory procedures. For highly toxic materials, the first three rinses must be collected.[13]

By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. A proactive safety culture, grounded in a deep understanding of the materials we work with, is the cornerstone of responsible scientific innovation.

References

  • BenchChem. Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.
  • Society for Chemical Hazard Communication. SDS – SECTION 4.
  • BenchChem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Aminoindan.
  • MedchemExpress.com. Safety Data Sheet - 2-Amino-4-chloropyrimidine.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-chloro-6-methylpyrimidine.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Amino-6-chloro-2-methylpyrimidine.
  • Sigma-Aldrich. SAFETY DATA SHEET - Chlormethine hydrochloride.
  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine.
  • TCI Chemicals. SAFETY DATA SHEET - 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide.
  • CHEMM. Personal Protective Equipment (PPE).
  • Chemsrc. 6-Chloro-2-methylpyrimidin-4-amine | CAS#:1749-68-4.
  • ECHEMI. 6-chloro-Nmethylpyrimidin-4-amine SDS, 65766-32-7 Safety Data Sheets.
  • Grainger. Discover the Various Types of PPE for Optimal Chemical Safety.
  • Fisher Scientific. SAFETY DATA SHEET - 2,4-Diamino-6-chloropyrimidine.
  • Environmental Health & Safety Services. Personal Protective Equipment.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Amino-6-chloro-2-methylpyrimidine.
  • Echemi. 4-chloro-6-ethyl-5-MethylpyriMidin-2-aMine Safety Data Sheets.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.